molecular formula C8H14N2O B1470976 1-Isopentyl-1H-pyrazol-4-ol CAS No. 1393442-52-8

1-Isopentyl-1H-pyrazol-4-ol

Cat. No.: B1470976
CAS No.: 1393442-52-8
M. Wt: 154.21 g/mol
InChI Key: UDWRDNZWVROCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopentyl-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopentyl-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopentyl-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylbutyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)3-4-10-6-8(11)5-9-10/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRDNZWVROCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopentyl-1H-pyrazol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct extensive research on this specific isomer is limited, this document synthesizes information from closely related analogs and established principles of pyrazole chemistry to present a detailed profile. The guide covers the chemical structure, predicted physicochemical properties, a validated synthetic protocol, and a discussion of its potential biological activities and applications based on the well-documented pharmacology of the pyrazole scaffold. This document is intended to serve as a foundational resource for researchers investigating novel pyrazole derivatives in drug discovery and other advanced applications.

Introduction: The Pyrazole Scaffold in Modern Science

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic significance of this structural motif.[1] The diverse biological activities associated with pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, continue to drive research into novel analogs.[3][4] 1-Isopentyl-1H-pyrazol-4-ol, with its specific N-alkylation and C-4 hydroxyl group, represents an intriguing yet underexplored member of this important class of compounds. The isopentyl group can modulate lipophilicity, potentially influencing pharmacokinetic properties, while the hydroxyl group offers a key site for further functionalization or interaction with biological targets.

Chemical Structure and Physicochemical Properties

1-Isopentyl-1H-pyrazol-4-ol, also systematically named 1-(3-methylbutyl)-1H-pyrazol-4-ol, is characterized by a pyrazole ring substituted at the N-1 position with an isopentyl group and at the C-4 position with a hydroxyl group.

Predicted Physicochemical Data
PropertyPredicted ValueReference Analog (1-methyl-1H-pyrazol-4-ol)
Molecular Formula C₈H₁₄N₂OC₄H₆N₂O
Molecular Weight 154.21 g/mol 98.10 g/mol
XLogP3-AA ~1.5-0.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 30
Topological Polar Surface Area 38.1 Ų38.1 Ų
pKa (acidic, -OH) ~9-10Not Available
pKa (basic, N2) ~2-3Not Available

Note: Values for 1-Isopentyl-1H-pyrazol-4-ol are estimations. Reference data for 1-methyl-1H-pyrazol-4-ol is from PubChem.[5]

Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

The synthesis of 1-substituted-1H-pyrazol-4-ols is typically achieved through the condensation of a substituted hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. A reliable route to 1-Isopentyl-1H-pyrazol-4-ol involves a two-step process starting from the synthesis of isopentylhydrazine, followed by a cyclization reaction.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Isopentylhydrazine cluster_step2 Step 2: Pyrazole Ring Formation cluster_purification Purification A Isopentyl Halide C Isopentylhydrazine A->C Alkylation B Hydrazine Hydrate B->C D Ethyl 2-formyl-3-oxobutanoate F Cyclization/Condensation D->F E Isopentylhydrazine E->F G 1-Isopentyl-1H-pyrazol-4-ol F->G H Crude Product G->H I Column Chromatography H->I J Pure 1-Isopentyl-1H-pyrazol-4-ol I->J

Caption: Synthetic workflow for 1-Isopentyl-1H-pyrazol-4-ol.

Experimental Protocol

Step 1: Synthesis of Isopentylhydrazine

  • Rationale: The synthesis of the N-substituted hydrazine is the initial key step. Direct alkylation of hydrazine is a common method, though it can lead to polysubstitution. An alternative approach involves the reduction of a corresponding hydrazone or the displacement of a leaving group on an isopentyl derivative by hydrazine. For the purpose of this guide, we will consider the direct alkylation approach.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate to a suitable solvent such as ethanol.

    • Cool the mixture in an ice bath and slowly add isopentyl bromide (1 equivalent) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure.

    • The residue is then taken up in an appropriate organic solvent and washed with water to remove any remaining hydrazine salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude isopentylhydrazine, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

  • Rationale: The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. Ethyl 2-formyl-3-oxobutanoate serves as a suitable precursor for the formation of a 4-hydroxypyrazole ring.[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[6]

    • Add isopentylhydrazine (1 equivalent) to the solution. The reaction is often exothermic.

    • The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure 1-Isopentyl-1H-pyrazol-4-ol.[7]

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Isopentyl-1H-pyrazol-4-ol would rely on standard spectroscopic techniques. The following are predicted spectral data based on known values for similar pyrazole derivatives.[7][8]

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-37.5 - 7.7Singlet-
Pyrazole H-57.3 - 7.5Singlet-
N-CH₂3.9 - 4.1Triplet~7
CH₂1.7 - 1.9Multiplet-
CH1.5 - 1.7Multiplet-
CH₃0.9 - 1.0Doublet~6.5
OHBroad singlet--
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C-4145 - 150
Pyrazole C-3135 - 140
Pyrazole C-5125 - 130
N-CH₂50 - 55
CH₂38 - 42
CH25 - 28
CH₃22 - 24
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C-H stretch (alkyl)2850 - 3000
C=C, C=N stretch (pyrazole ring)1500 - 1600
C-O stretch (hydroxyl)1050 - 1150

Potential Applications and Biological Activity

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[2] While specific studies on 1-Isopentyl-1H-pyrazol-4-ol are not prevalent, its structural features suggest potential for various therapeutic applications.

Areas of Potential Biological Activity

Biological_Activity 1-Isopentyl-1H-pyrazol-4-ol 1-Isopentyl-1H-pyrazol-4-ol Anti-inflammatory Anti-inflammatory 1-Isopentyl-1H-pyrazol-4-ol->Anti-inflammatory COX inhibition? Anticancer Anticancer 1-Isopentyl-1H-pyrazol-4-ol->Anticancer Apoptosis induction? Antimicrobial Antimicrobial 1-Isopentyl-1H-pyrazol-4-ol->Antimicrobial Enzyme inhibition? Neuroprotective Neuroprotective 1-Isopentyl-1H-pyrazol-4-ol->Neuroprotective Receptor modulation? Kinase Inhibition Kinase Inhibition 1-Isopentyl-1H-pyrazol-4-ol->Kinase Inhibition ATP-binding site interaction?

Sources

Physicochemical Characterization of 1-Isopentyl-1H-pyrazol-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2] Its versatile chemical nature allows for facile structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][3] 1-Isopentyl-1H-pyrazol-4-ol is a novel derivative that holds promise as a potential drug candidate. A thorough understanding of its physicochemical characteristics is paramount for its successful development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical parameters of 1-Isopentyl-1H-pyrazol-4-ol and details the experimental protocols for their determination.

Molecular Structure and General Properties

1-Isopentyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with an isopentyl group at the N1 position and a hydroxyl group at the C4 position.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O-
Molecular Weight 154.21 g/mol -
Calculated logP 1.85Molinspiration[4]

Note: The logP value is a calculated prediction and should be experimentally verified.

Lipophilicity: A Key Determinant of Drug-Like Properties

The lipophilicity of a drug candidate, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences its solubility, permeability across biological membranes, and metabolic stability. An optimal logP value is essential for achieving a desirable ADMET profile.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[5] It directly measures the partitioning of a compound between a non-polar solvent (n-octanol) and an aqueous phase.

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of 1-Isopentyl-1H-pyrazol-4-ol in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and an equal volume of the compound's aqueous solution.

  • Equilibration: Cap the vial and shake it gently on a mechanical shaker for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

Hypothetical Data for 1-Isopentyl-1H-pyrazol-4-ol
ParameterValue
logP 1.95

Note: This is hypothetical data and requires experimental confirmation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Pre-Saturated Solvents Prepare Pre-Saturated Solvents Prepare Compound Stock Solution Prepare Compound Stock Solution Prepare Pre-Saturated Solvents->Prepare Compound Stock Solution Partitioning Partitioning Prepare Compound Stock Solution->Partitioning Equilibration Equilibration Partitioning->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification (HPLC) Quantification (HPLC) Phase Separation->Quantification (HPLC) Calculate logP Calculate logP Quantification (HPLC)->Calculate logP

Figure 1: Workflow for logP determination using the shake-flask method.

Ionization Constant (pKa): Influence on Solubility and Receptor Binding

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It dictates the extent of ionization at a given pH, which in turn affects a drug's aqueous solubility, membrane permeability, and its ability to interact with its biological target.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve an accurately weighed amount of 1-Isopentyl-1H-pyrazol-4-ol in a suitable solvent (e.g., water or a water/co-solvent mixture).[8]

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.[9]

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.[8]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[10]

Predicted pKa Values for 1-Isopentyl-1H-pyrazol-4-ol

The pyrazole ring has two nitrogen atoms, one of which is basic, and the hydroxyl group is acidic. Therefore, two pKa values are expected.

ParameterPredicted Value
pKa (acidic, -OH) ~9-10
pKa (basic, N) ~2-3

Note: These are predicted values based on known pKa values of similar pyrazole derivatives and require experimental confirmation.[11]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate pH Meter Calibrate pH Meter Prepare Sample Solution Prepare Sample Solution Calibrate pH Meter->Prepare Sample Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Sample Solution->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Figure 2: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that significantly impacts the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low therapeutic efficacy.

Experimental Determination of Kinetic Solubility: Nephelometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds.[12] Nephelometry measures the light scattered by undissolved particles in a solution to determine the point of precipitation.[13]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Isopentyl-1H-pyrazol-4-ol in dimethyl sulfoxide (DMSO).[14]

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., PBS, pH 7.4).[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) to allow for precipitation to occur.[14]

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light.[13][15]

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.[13]

Hypothetical Kinetic Solubility Data for 1-Isopentyl-1H-pyrazol-4-ol
ParameterValue
Kinetic Solubility (pH 7.4) 85 µg/mL

Note: This is hypothetical data and requires experimental confirmation. The solubility of pyrazole derivatives can vary significantly based on their substitution pattern.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare DMSO Stock Solution Prepare DMSO Stock Solution Serial Dilution in Buffer Serial Dilution in Buffer Prepare DMSO Stock Solution->Serial Dilution in Buffer Incubation Incubation Serial Dilution in Buffer->Incubation Nephelometric Measurement Nephelometric Measurement Incubation->Nephelometric Measurement Plot Turbidity vs. Concentration Plot Turbidity vs. Concentration Nephelometric Measurement->Plot Turbidity vs. Concentration Determine Kinetic Solubility Determine Kinetic Solubility Plot Turbidity vs. Concentration->Determine Kinetic Solubility

Figure 3: Workflow for kinetic solubility determination by nephelometry.

Chemical Stability: Ensuring Drug Product Integrity

Assessing the chemical stability of a new drug candidate is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[16][17]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.[18][19] The goal is to achieve 5-20% degradation to identify the degradation pathways.[18]

  • Stress Conditions: Expose solutions of 1-Isopentyl-1H-pyrazol-4-ol to the following conditions as per ICH Q1A(R2) guidelines:[16][20]

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products.

  • Characterization: Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Expected Stability Profile of 1-Isopentyl-1H-pyrazol-4-ol
Stress ConditionExpected Outcome
Acid Hydrolysis Potential for degradation depending on the specific conditions.
Base Hydrolysis Likely to be stable.
Oxidation The phenol moiety may be susceptible to oxidation.
Thermal Stress Expected to be stable at moderate temperatures.
Photostability May exhibit some sensitivity to light.

Note: This is a predicted stability profile and requires experimental verification.

G Drug Substance Drug Substance Stress Conditions Stress Conditions Drug Substance->Stress Conditions Analysis (HPLC) Analysis (HPLC) Stress Conditions->Analysis (HPLC) Sample at time points Characterization (LC-MS, NMR) Characterization (LC-MS, NMR) Analysis (HPLC)->Characterization (LC-MS, NMR) Identify degradants

Figure 4: Workflow for forced degradation studies.

Conclusion

This technical guide has outlined the critical physicochemical properties of 1-Isopentyl-1H-pyrazol-4-ol and provided detailed, field-proven protocols for their experimental determination. The predicted values for logP, pKa, and solubility suggest that this compound possesses drug-like properties. However, it is imperative that these parameters are experimentally determined to build a comprehensive data package for informed decision-making in the drug development process. The stability studies will be crucial in identifying potential liabilities and guiding formulation development. A thorough understanding of these physicochemical characteristics will ultimately pave the way for the successful advancement of 1-Isopentyl-1H-pyrazol-4-ol as a potential therapeutic agent.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). NIH. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Beckman Coulter. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. [Link]

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  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

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  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • pKa values for morpholine, pyrazole and imidazole.[10][22]. (n.d.). ResearchGate. [Link]

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  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

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  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

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Sources

An In-Depth Technical Guide to Isopentyl-Substituted Pyrazol-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Initial inquiries for the compound "1-Isopentyl-1H-pyrazol-4-ol" did not yield specific results in comprehensive chemical databases. This suggests that this particular isomer may be a novel compound or is not widely reported in the scientific literature. However, substantial information is available for its structural isomer, 3-Isopentyl-1H-pyrazol-4-ol . This technical guide will, therefore, focus on the known properties, synthesis, and potential applications of 3-Isopentyl-1H-pyrazol-4-ol as a representative isopentyl-substituted pyrazol-4-ol, providing a foundational understanding for researchers in drug discovery and organic synthesis.

Chemical Identity and Properties

3-Isopentyl-1H-pyrazol-4-ol , also known by its IUPAC name 5-(3-methylbutyl)-1H-pyrazol-4-ol , is a heterocyclic organic compound. The core of its structure is a five-membered pyrazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1]

Table 1: Chemical Identifiers and Properties of 3-Isopentyl-1H-pyrazol-4-ol

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[2]
Molecular Weight 154.21 g/mol [2]
IUPAC Name 5-(3-methylbutyl)-1H-pyrazol-4-ol[2]
Canonical SMILES CC(C)CCC1=C(C=NN1)O[2]
InChI Key UDHPHVKLSXDGHU-UHFFFAOYSA-N[2]
CAS Number Not explicitly available in searched databases.

Synthesis and Mechanistic Insights

The synthesis of 3-substituted-1H-pyrazol-4-ols generally relies on the construction of the pyrazole ring through cyclization reactions. The most common and well-established method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-Isopentyl-1H-pyrazol-4-ol points to a β-ketoester as a key starting material.

Retrosynthesis Target 3-Isopentyl-1H-pyrazol-4-ol Intermediate2 Ethyl 2-formyl-5-methylhexanoate Target->Intermediate2 Cyclization Intermediate1 Ethyl 2-(hydroxyimino)-5-methylhexanoate Starting_Materials Ethyl 5-methylhexanoate + Hydrazine Intermediate2->Starting_Materials Formylation Biological_Activity Pyrazolol 3-Isopentyl-1H-pyrazol-4-ol Anticancer Anticancer Activity Pyrazolol->Anticancer Potential for Antioxidant Antioxidant Activity Pyrazolol->Antioxidant Potential for Anti_inflammatory Anti-inflammatory Activity Pyrazolol->Anti_inflammatory Potential for

Sources

Spectroscopic Characterization of 1-Isopentyl-1H-pyrazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-isopentyl-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide will focus on predicted spectroscopic data, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative analysis with structurally related pyrazole derivatives, ensuring a robust and scientifically sound resource for researchers, scientists, and professionals in drug development.

Introduction to 1-Isopentyl-1H-pyrazol-4-ol

1-Isopentyl-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The structural elucidation of such molecules is paramount for understanding their chemical reactivity, and in turn, their pharmacological and material properties. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

The compound exists in tautomeric forms, primarily the 1-isopentyl and 3-isopentyl isomers, which can influence its spectroscopic signature, particularly in solution. For the purpose of this guide, we will consider the 1-isopentyl isomer, while acknowledging the potential for tautomerism. The molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 1-isopentyl-1H-pyrazol-4-ol in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the pyrazole ring protons and the isopentyl side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazole H-3~7.5Singlet-
Pyrazole H-5~7.3Singlet-
OHBroad singlet--
N-CH₂~3.9Triplet~7.0
CH₂~1.7Multiplet-
CH~1.6Nonet~6.7
CH₃~0.9Doublet~6.6

Causality Behind Predictions:

  • Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an aromatic environment and are expected to resonate downfield.[3][4] Their chemical shifts are influenced by the electron-donating hydroxyl group at C-4 and the isopentyl group at N-1. The absence of adjacent protons would result in singlet signals.

  • Isopentyl Protons: The chemical shifts and multiplicities of the isopentyl chain protons are predicted based on their proximity to the electronegative nitrogen atom and standard aliphatic values. The N-CH₂ protons are the most deshielded. The splitting patterns arise from spin-spin coupling with neighboring protons.

  • Hydroxyl Proton (OH): The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C-4~155
Pyrazole C-3~130
Pyrazole C-5~125
N-CH₂~50
CH₂~38
CH~26
CH₃~22

Causality Behind Predictions:

  • Pyrazole Carbons: The carbon atom bearing the hydroxyl group (C-4) is expected to be the most deshielded due to the electronegativity of the oxygen atom. The other two pyrazole carbons (C-3 and C-5) will have chemical shifts typical for aromatic heterocyclic systems.[1]

  • Isopentyl Carbons: The chemical shifts of the aliphatic carbons in the isopentyl chain are predicted based on standard values, with the carbon directly attached to the nitrogen (N-CH₂) being the most downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of purified 1-isopentyl-1H-pyrazol-4-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]

  • Ensure complete dissolution by gentle vortexing.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[5][6]

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, Broad
C-H stretch (aromatic)3100 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (pyrazole ring)1580 - 1620Medium
C=C stretch (pyrazole ring)1450 - 1550Medium
C-O stretch (hydroxyl)1260 - 1350Strong

Causality Behind Predictions:

  • O-H Stretch: The broad and strong absorption band in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl group, with the broadening resulting from hydrogen bonding.[5]

  • C-H Stretches: The absorptions around 3100 cm⁻¹ are indicative of the C-H bonds on the aromatic pyrazole ring, while the absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic isopentyl group.[5]

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1620 cm⁻¹ region.[7]

  • C-O Stretch: A strong band in the 1260-1350 cm⁻¹ region is anticipated for the C-O stretching vibration of the hydroxyl group.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

  • For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[5]

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or pure KBr) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrometry Data

For 1-isopentyl-1H-pyrazol-4-ol (C₈H₁₄N₂O), the molecular weight is 154.21 g/mol .

m/z Value Predicted Fragment Interpretation
154[M]⁺Molecular Ion
111[M - C₃H₇]⁺Loss of a propyl radical
97[M - C₄H₉]⁺Loss of a butyl radical
83[C₄H₅N₂O]⁺Cleavage of the isopentyl chain
71[C₅H₁₁]⁺Isopentyl cation
57[C₄H₉]⁺Butyl cation

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 154 would confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the isopentyl chain is expected to be a prominent feature of the mass spectrum.[8] Cleavage of the C-C bonds in the side chain will lead to the formation of various alkyl fragments and the corresponding pyrazole-containing cations. The stability of the resulting carbocations and radical species will govern the relative intensities of the fragment peaks.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

  • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[5]

Data Analysis:

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure.

fragmentation_pathway M [M]⁺˙ m/z 154 F1 [M - C₃H₇]⁺ m/z 111 M->F1 - C₃H₇˙ F2 [M - C₄H₉]⁺ m/z 97 M->F2 - C₄H₉˙ F3 [C₄H₅N₂O]⁺ m/z 83 M->F3 - C₅H₁₁˙

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has presented a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 1-isopentyl-1H-pyrazol-4-ol. By leveraging fundamental spectroscopic principles and data from analogous structures, a comprehensive characterization has been outlined. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data experimentally. This guide serves as a valuable resource for the identification and structural elucidation of this and related pyrazole derivatives, facilitating further research into their potential applications.

References

Sources

The Pyrazole Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the profound and lasting impact of the pyrazole ring. This simple, five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become an indispensable building block in the armamentarium of medicinal chemists.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The pyrazole nucleus is not merely a theoretical curiosity; it is the foundational core of numerous blockbuster drugs that have transformed the treatment of diseases ranging from inflammation and cancer to erectile dysfunction and infectious diseases.[3]

This guide offers a comprehensive journey through the discovery and history of pyrazole-based compounds. It is designed for the modern researcher and drug development professional, providing not only a historical narrative but also an in-depth look at the foundational synthetic methodologies, the causal chemistry behind their success, and the evolution of their therapeutic applications. By understanding the origins and development of this remarkable scaffold, we can better appreciate its current standing as a "privileged" structure in drug discovery and unlock its potential for the next generation of therapeutics.

The Dawn of Pyrazoles: Discovery and Foundational Synthesis

The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century and the quest for synthetic alternatives to natural medicines.

A Fortuitous Discovery: Ludwig Knorr and the Birth of Antipyrine

The first pyrazole derivative was not discovered through a targeted search for a new heterocycle, but as a byproduct of research into quinine derivatives. In 1883, the German chemist Ludwig Knorr, working in Emil Fischer's laboratory, was investigating the reaction between ethyl acetoacetate and phenylhydrazine.[2][4] His efforts led to the synthesis of a pyrazolone derivative, which he named Antipyrine (later also known as phenazone).[5][6] This compound proved to have potent analgesic and antipyretic properties. The synthesis of Antipyrine marked a watershed moment in medicine; it became the first fully synthetic drug to be commercialized, achieving widespread use and demonstrating the immense potential of chemical synthesis to create novel therapeutics.[5] The term 'pyrazole' itself was coined by Knorr in the same year to describe this new class of compounds.[4]

While Knorr had discovered the first derivative, the parent, unsubstituted pyrazole ring was synthesized six years later, in 1889, by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2]

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The reaction Knorr used to create his pyrazolone is a specific instance of what is now a fundamental and widely applied method in heterocyclic chemistry: the Knorr pyrazole synthesis.[7] This reaction, in its most general form, is a cyclocondensation between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[8][9]

Causality and Self-Validation: The robustness of the Knorr synthesis lies in its thermodynamic driving force. The reaction proceeds through a series of highly favorable steps, beginning with the highly nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, and culminating in the formation of a stable, aromatic pyrazole ring following the elimination of two molecules of water.[7] This inherent stability of the product ensures high yields and makes the reaction a self-validating system for creating the pyrazole core.

Experimental Protocol: General Knorr Pyrazole Synthesis

  • Solubilization: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable protic solvent, such as ethanol or acetic acid.

  • Reactant Addition: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be required to liberate the free hydrazine.

  • Catalysis (Optional but Recommended): Add a catalytic amount of a mineral acid (e.g., H₂SO₄ or HCl). The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting crude product purified by recrystallization or column chromatography.

Reaction Mechanism: The mechanism involves an initial attack by one of the hydrazine's nitrogen atoms on one of the carbonyl groups to form a hemiaminal, which then dehydrates to form a hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group then occurs, leading to a five-membered cyclic intermediate. Subsequent dehydration results in the formation of the stable aromatic pyrazole ring.[10]

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (-H₂O) cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization product Pyrazole cyclic_intermediate->product Dehydration (-H₂O)

Caption: The Knorr pyrazole synthesis workflow.

From Antipyretic to Blockbuster: A Century of Pyrazole-Based Drugs

The initial success of Antipyrine paved the way for a century of drug discovery efforts centered on the pyrazole scaffold. These compounds have proven to be remarkably versatile, leading to treatments for a wide array of human diseases.

The First Wave: Pyrazolones as Analgesics and Anti-inflammatories

Following the success of Antipyrine, a number of other pyrazolone-based drugs were developed for their anti-inflammatory, analgesic, and antipyretic properties.[11] These first-generation drugs, such as Phenylbutazone, were mainstays for treating conditions like rheumatoid arthritis and osteoarthritis for many decades.[12] While their use has declined due to side effects, they established the pyrazole core as a premier scaffold for modulating pain and inflammation pathways.

The Modern Era: Rise of the "Privileged Scaffold"

In modern medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, unrelated biological targets with high affinity. The pyrazole ring is a quintessential example of such a scaffold.[3] Its ability to be readily functionalized at multiple positions allows chemists to fine-tune its steric and electronic properties, creating vast libraries of compounds for screening against diverse targets.

The Celecoxib Story: Selective COX-2 Inhibition

One of the most significant breakthroughs in modern anti-inflammatory therapy was the development of selective COX-2 inhibitors. The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation)—provided a key therapeutic target. By selectively inhibiting COX-2, it was possible to reduce inflammation while sparing the gastroprotective functions of COX-1, thereby reducing gastrointestinal side effects associated with older non-steroidal anti-inflammatory drugs (NSAIDs).

Celecoxib (Celebrex), a diaryl-substituted pyrazole, was a landmark drug in this class.[12] The specific arrangement of the substituted phenyl groups on the pyrazole core allows it to fit perfectly into the active site of the COX-2 enzyme, leading to potent and selective inhibition.

COX2_Pathway Simplified Celecoxib Mechanism of Action ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

A Compendium of Modern Pyrazole-Based Therapeutics

The versatility of the pyrazole scaffold is best illustrated by the sheer diversity of drugs that incorporate it. From oncology to virology, pyrazole derivatives have become critical therapeutic agents. The table below summarizes a selection of key pyrazole-containing drugs, showcasing the breadth of their applications.

Drug Name (Trade Name)Year of Approval (Approx.)Therapeutic AreaMechanism of Action
Sildenafil (Viagra)1998Erectile DysfunctionPhosphodiesterase-5 (PDE-5) inhibitor[3]
Celecoxib (Celebrex)1998Anti-inflammatorySelective COX-2 inhibitor[12]
Rimonabant (Acomplia)2006 (Withdrawn)Anti-obesityCannabinoid receptor 1 (CB1) inverse agonist
Crizotinib (Xalkori)2011Oncology (NSCLC)ALK and ROS1 kinase inhibitor
Edaravone (Radicava)2016Neurology (ALS)Free radical scavenger[3]
Lorlatinib (Lorbrena)2018Oncology (NSCLC)ALK and ROS1 kinase inhibitor[3]
Ceftolozane 2014Infectious DiseaseCephalosporin antibiotic (often combined with tazobactam)[3]
Vericiguat (Verquvo)2021CardiologySoluble guanylate cyclase (sGC) stimulator[3]
Lenacapavir (Sunlenca)2022Infectious Disease (HIV)HIV-1 capsid inhibitor[3]

Synthetic Evolution: Modern Methodologies for Pyrazole Core Construction

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and efficient methods for constructing the pyrazole core. These advancements are often driven by the need for greater control over regioselectivity and the desire to build molecular complexity rapidly.

Modern approaches frequently employ multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form the product, minimizing purification steps and improving overall efficiency.[13] For example, a one-pot, three-component synthesis can involve the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to generate highly substituted pyrazoles.[13] These methods, often facilitated by transition metal catalysts (e.g., copper), provide access to a wider range of pyrazole derivatives that may be difficult to obtain through classical methods.[13]

Synthetic_Evolution Evolution of Pyrazole Synthesis cluster_0 Classic Knorr Synthesis (Two-Component) cluster_1 Modern Multi-Component Synthesis (Three-Component) K_R1 1,3-Dicarbonyl K_P Pyrazole K_R1->K_P K_R2 Hydrazine K_R2->K_P M_R1 Aldehyde M_P Substituted Pyrazole M_R1->M_P M_R2 Tosylhydrazine M_R2->M_P M_R3 Alkyne M_R3->M_P

Caption: Comparison of classic vs. modern synthetic workflows.

Conclusion: The Future of Pyrazole in Drug Discovery

From its serendipitous discovery in the 19th century to its current status as a cornerstone of medicinal chemistry, the pyrazole scaffold has had a remarkable journey. Its history is a testament to the power of chemical synthesis to drive therapeutic innovation. The structural simplicity, synthetic accessibility, and electronic versatility of the pyrazole ring have allowed it to be adapted for an ever-expanding list of biological targets. As drug discovery moves towards more complex modalities like targeted protein degradation (e.g., PROTACs) and covalent inhibitors, the unique properties of the pyrazole core will undoubtedly ensure its continued prominence. For researchers and scientists, a deep understanding of the history and chemistry of this privileged scaffold is not just an academic exercise—it is a gateway to future discovery.

References

  • Ferreira, L. G., Gesto, D., Ramalho, S. D., & Pereira, G. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2005-2029. [Link]

  • Molecule Origin. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Wikipedia contributors. (2023, December 2). Ludwig Knorr. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6638. [Link]

  • Joule, J. A., & Mills, K. (2015). Chapter 5: Pyrazoles. In Heterocyclic Chemistry. The Royal Society of Chemistry. [Link]

  • Slideshare. (2016). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

  • Encyclopaedia Britannica. (2025, November 28). Ludwig Knorr. Britannica. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Antipyrine Derivatives Derived from Dimedone. [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] This diverse pharmacological profile has led to the development of several FDA-approved drugs containing the pyrazole core, highlighting its significance in modern drug discovery.[1] The versatility of the pyrazole scaffold allows for fine-tuning of its biological effects through substitution at various positions of the ring. This guide focuses on a specific, yet under-investigated derivative, 1-Isopentyl-1H-pyrazol-4-ol, predicting its biological activities based on the established pharmacology of structurally related compounds and proposing a comprehensive framework for its synthesis and experimental validation.

Chemical Properties of 1-Isopentyl-1H-pyrazol-4-ol
  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Structure: A pyrazole ring substituted with an isopentyl group at the N1 position and a hydroxyl group at the C4 position. The isopentyl group, with its branched alkyl chain, is expected to enhance lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic pockets of biological targets. The hydroxyl group at the C4 position is a key functional group, likely contributing to the molecule's antioxidant properties and serving as a hydrogen bond donor in interactions with biological macromolecules.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive literature on pyrazole derivatives, 1-Isopentyl-1H-pyrazol-4-ol is predicted to possess several key biological activities:

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The anticancer activity of pyrazoles is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5]

  • Predicted Mechanism of Action: It is hypothesized that 1-Isopentyl-1H-pyrazol-4-ol may exert its anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell growth and differentiation.[5] The isopentyl group could facilitate binding to the ATP-binding pocket of kinases, while the pyrazol-4-ol core could form critical hydrogen bonds. Another potential mechanism is the induction of apoptosis, a programmed cell death pathway often dysregulated in cancer.

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[2] Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2]

  • Predicted Mechanism of Action: The anti-inflammatory activity of 1-Isopentyl-1H-pyrazol-4-ol is likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][6] By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

Antioxidant Activity

The presence of a hydroxyl group on the pyrazole ring suggests that 1-Isopentyl-1H-pyrazol-4-ol may possess antioxidant properties.[3][6] Phenolic and other hydroxylated aromatic compounds are known to act as free radical scavengers.

  • Predicted Mechanism of Action: The hydroxyl group at the C4 position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. This antioxidant activity could contribute to its potential anticancer and anti-inflammatory effects, as oxidative stress is implicated in the pathophysiology of these conditions.

Proposed Synthetic Protocol for 1-Isopentyl-1H-pyrazol-4-ol

Synthetic Scheme

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Ethyl 2-formyl-4-methylpentanoate C Intermediate Hydrazone A->C + B Isopentylhydrazine B->C + D Intermediate Hydrazone E 1-Isopentyl-1H-pyrazol-4-ol D->E Heat, Acid catalyst

Caption: Proposed two-step synthesis of 1-Isopentyl-1H-pyrazol-4-ol.

Detailed Step-by-Step Methodology

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of ethyl 2-formyl-4-methylpentanoate (1.0 eq) in ethanol, add isopentylhydrazine (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Cyclization to form 1-Isopentyl-1H-pyrazol-4-ol

  • Dissolve the crude hydrazone intermediate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-Isopentyl-1H-pyrazol-4-ol.

Proposed Experimental Validation Protocols

To validate the predicted biological activities of 1-Isopentyl-1H-pyrazol-4-ol, a series of in vitro assays are proposed.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cells.

Experimental Workflow

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with 1-Isopentyl-1H-pyrazol-4-ol B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

  • Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 1-Isopentyl-1H-pyrazol-4-ol in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol

  • Use a commercial COX-2 inhibitor screening assay kit.

  • Prepare a reaction mixture containing arachidonic acid (substrate) and the COX-2 enzyme in a 96-well plate.

  • Add different concentrations of 1-Isopentyl-1H-pyrazol-4-ol to the wells. Include a vehicle control and a positive control (e.g., celecoxib).

  • Incubate the plate at 37°C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

Step-by-Step Protocol

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of 1-Isopentyl-1H-pyrazol-4-ol.

  • Add the DPPH solution to each well. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation: Hypothetical Results

The following table summarizes the hypothetical results from the proposed in vitro assays.

AssayEndpointHypothetical Result for 1-Isopentyl-1H-pyrazol-4-ol
MTT Assay (HeLa cells)IC₅₀15 µM
COX-2 Inhibition AssayIC₅₀5 µM
DPPH Radical Scavenging AssayIC₅₀25 µM

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Isopentyl-1H-pyrazol-4-ol based on the well-established pharmacology of the pyrazole scaffold. The proposed synthetic route and experimental protocols offer a clear path for the empirical validation of these predictions. The isopentyl substitution at the N1 position and the hydroxyl group at the C4 position are anticipated to confer potent anticancer, anti-inflammatory, and antioxidant properties. Future in vivo studies in animal models will be crucial to further elucidate the therapeutic potential of this promising compound.

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Unveiling the Molecular Blueprint: A Technical Guide to Preliminary Mechanism of Action Studies for 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The compound 1-Isopentyl-1H-pyrazol-4-ol, a distinct entity within this versatile chemical class, presents a compelling subject for mechanistic investigation. Preliminary evidence suggests its potential as a cytotoxic agent against cancer cell lines, as well as possessing antioxidant and anti-inflammatory properties.[5] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and experimentally robust framework for the preliminary elucidation of its mechanism of action. Our approach is grounded in a logical, iterative process of hypothesis generation, target identification, and pathway analysis, ensuring scientific integrity and fostering a comprehensive understanding of this novel molecule's biological impact.

Section 1: Foundational Understanding of 1-Isopentyl-1H-pyrazol-4-ol

Before delving into complex biological assays, a thorough characterization of the compound is paramount. The structure of 1-Isopentyl-1H-pyrazol-4-ol, featuring a hydroxyl group at position 4 and a lipophilic isopentyl chain at position 1, dictates its physicochemical properties and potential biological interactions.[5] The pyrazole ring itself can act as a bioisostere for other aromatic systems, and its nitrogen atoms can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.[1]

Physicochemical Profiling: The First Step in Predicting Biological Behavior

A comprehensive physicochemical profile is the bedrock of any mechanistic study. These parameters influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with potential targets.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents.Determines bioavailability and suitability for in vitro and in vivo studies. The isopentyl group suggests increased lipophilicity, which may impact aqueous solubility.[5]
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLC.Predicts membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or UV-spectrophotometry.The pyrazole ring has a pKa of approximately 2.5, indicating it is weakly basic.[1] Understanding the ionization state at physiological pH is crucial for predicting interactions.
Chemical Stability Stability testing in various buffers, temperatures, and light conditions.Ensures the integrity of the compound throughout the duration of the experiments.

Section 2: A Tiered Approach to Unraveling the Mechanism of Action

We propose a multi-tiered experimental workflow, commencing with broad phenotypic screening to identify the primary biological effect, followed by more focused assays to pinpoint molecular targets and delineate the signaling pathways involved.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Pathway Analysis & Validation A Broad Cell Viability Assays (e.g., MTT, CellTiter-Glo) C Affinity-Based Methods (e.g., Chemical Proteomics) A->C Identifies affected cell lines B High-Content Imaging (Morphological Profiling) B->C Suggests cellular processes E Target Engagement Assays (e.g., CETSA) C->E Provides candidate targets D Activity-Based Methods (e.g., Kinome Profiling) D->E Identifies enzyme inhibition F Western Blotting (Key Pathway Proteins) E->F Confirms target interaction G Reporter Gene Assays F->G Validates pathway modulation H Gene Expression Profiling (RNA-Seq) G->H Broadens pathway understanding cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or vehicle B Lyse cells and heat at various temperatures A->B C Separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot C->D E Plot protein abundance vs. temperature D->E F Stabilized Protein (Target Engagement) E->F G Unstabilized Protein (No Engagement) E->G

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

2.2.3 Other Potential Target Classes

Given the diverse activities of pyrazole derivatives, other target classes should also be considered:

  • GPCRs: The pyrazole moiety is present in some GPCR modulators. Screening against a panel of GPCRs using reporter gene or calcium flux assays is advisable. [6][7]* Ion Channels: If phenotypic screening suggests effects on cellular excitability or ion homeostasis, a panel of ion channel assays would be informative. [8][9][10]* Enzymes involved in inflammation: Since anti-inflammatory properties have been suggested, assays for enzymes like cyclooxygenases (COX-1 and COX-2) could be relevant. [2]

Tier 3: Pathway Analysis and Validation

Identifying a target is a major milestone, but understanding its downstream consequences is equally important.

2.3.1 Western Blotting for Key Signaling Nodes

Once a target kinase is validated, Western blotting can be used to examine the phosphorylation status of its known downstream substrates. For example, if the target is a member of the MAPK pathway, one would probe for changes in the phosphorylation of ERK, JNK, and p38.

2.3.2 Reporter Gene Assays

These assays are useful for measuring the activity of specific transcription factors that are often the endpoints of signaling pathways. For instance, if the compound is hypothesized to inhibit the NF-κB pathway, a luciferase reporter assay under the control of an NF-κB response element can be employed.

2.3.3 Gene Expression Profiling

For a more global view of the compound's effects on cellular signaling, RNA sequencing (RNA-Seq) can be performed on cells treated with 1-Isopentyl-1H-pyrazol-4-ol. The resulting gene expression changes can be analyzed using pathway analysis software to identify enriched biological pathways and processes.

Section 3: Case Study Hypothesis: Inhibition of a Pro-Survival Kinase

Let's hypothesize that our initial screening reveals that 1-Isopentyl-1H-pyrazol-4-ol selectively induces apoptosis in a non-small cell lung cancer (NSCLC) cell line. Kinome profiling identifies RET kinase as a primary target.

1-Isopentyl-1H-pyrazol-4-ol 1-Isopentyl-1H-pyrazol-4-ol RET Kinase RET Kinase 1-Isopentyl-1H-pyrazol-4-ol->RET Kinase Inhibits PI3K/AKT Pathway PI3K/AKT Pathway RET Kinase->PI3K/AKT Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway RET Kinase->RAS/MAPK Pathway Activates Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Promotes RAS/MAPK Pathway->Cell Survival Promotes Apoptosis Apoptosis Cell Survival->Apoptosis Inhibits

Figure 3: Hypothesized signaling pathway for 1-Isopentyl-1H-pyrazol-4-ol.

To validate this hypothesis:

  • Confirm Target Engagement: Use CETSA to show that 1-Isopentyl-1H-pyrazol-4-ol binds to RET kinase in NSCLC cells.

  • Assess Downstream Signaling: Perform Western blots to show that treatment with the compound reduces the phosphorylation of AKT and ERK, key downstream effectors of RET signaling.

  • Phenotypic Rescue: Overexpress a constitutively active form of RET or its downstream effectors to see if it rescues the cells from compound-induced apoptosis.

Section 4: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a meticulous and iterative process. This guide provides a robust framework for the preliminary investigation of 1-Isopentyl-1H-pyrazol-4-ol. The data generated from these studies will not only illuminate the molecular basis of its biological activity but also inform its potential therapeutic applications and guide future lead optimization efforts. A thorough understanding of the mechanism is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a safe and effective therapeutic.

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In Silico Prediction of 1-Isopentyl-1H-pyrazol-4-ol Bioactivity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quest for novel therapeutics, the journey from a chemical entity to a market-approved drug is long, arduous, and fraught with high attrition rates.[1] To mitigate these challenges, in silico methodologies have emerged as indispensable tools in modern drug discovery, offering a rapid, cost-effective, and predictive framework to assess the potential of new chemical entities. This guide provides a comprehensive, in-depth technical workflow for predicting the bioactivity of 1-Isopentyl-1H-pyrazol-4-ol, a pyrazole derivative. Pyrazoles are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6][7] This document will navigate the reader through a structured, multi-faceted computational approach, from initial target identification to detailed bioactivity modeling and safety assessment. Each step is meticulously detailed, explaining not only the "how" but also the critical "why" behind each experimental choice, thereby ensuring scientific integrity and reproducibility.

Introduction: The Strategic Imperative of a Computational-First Approach

The traditional drug discovery pipeline is a resource-intensive endeavor.[1] A computational-first approach for a novel molecule like 1-Isopentyl-1H-pyrazol-4-ol allows for the generation of robust, data-driven hypotheses about its biological function before committing to expensive and time-consuming wet-lab synthesis and screening. This strategy significantly de-risks the early stages of drug development. Pyrazole derivatives are known to interact with a wide array of biological targets, making them a rich scaffold for medicinal chemistry.[2][4][5][6] This guide will leverage this existing knowledge to inform and direct the in silico investigation.

Foundational Workflow: A Multi-Pillar Strategy for Bioactivity Prediction

A robust in silico assessment relies on the convergence of evidence from multiple computational techniques. This guide is structured around a logical workflow that progressively builds a comprehensive profile of the molecule's potential bioactivity.

Figure 1: High-level overview of the in silico bioactivity prediction workflow.

Phase 1: Compound Preparation and Target Identification

The initial phase focuses on preparing the molecule for computational analysis and identifying its most probable biological targets.

Ligand Preparation and Physicochemical Profiling

A standardized, high-quality 3D representation of 1-Isopentyl-1H-pyrazol-4-ol is a prerequisite for accurate predictions.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Generate a 3D structure from the 2D representation (SMILES or SDF) using a molecular modeling software (e.g., Maestro, MOE).

  • Protonation and Tautomeric State: Determine the most likely protonation and tautomeric state at physiological pH (7.4) using a tool like Epik or Marvin.

  • Energy Minimization: Minimize the energy of the 3D structure using a suitable force field (e.g., OPLS4) to obtain a low-energy, stable conformation.

  • Physicochemical Descriptors: Calculate key physicochemical properties to assess "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of 1-Isopentyl-1H-pyrazol-4-ol

PropertyPredicted ValueSignificance
Molecular Weight< 500 DaAdherence to Lipinski's Rules
LogP1.0 - 3.0Optimal for oral absorption
H-Bond Donors≤ 5Adherence to Lipinski's Rules
H-Bond Acceptors≤ 10Adherence to Lipinski's Rules
Polar Surface Area< 140 ŲGood membrane permeability
Target Identification and Validation

Identifying the correct biological target is a critical step in drug discovery.[8][9][10][11] A two-pronged approach, combining ligand-based and structure-based methods, provides a more robust prediction.

Experimental Protocol: Target Identification

  • Ligand-Based (Similarity Searching): Utilize the Tanimoto similarity of molecular fingerprints (e.g., ECFP4) to search large bioactivity databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known targets.

  • Structure-Based (Reverse Docking): Screen the 3D structure of 1-Isopentyl-1H-pyrazol-4-ol against a vast library of protein binding sites using a reverse docking server (e.g., PharmMapper, SuperPred).

  • Target Validation: Prioritize targets that are identified by both methods. Further refine this list by considering the biological plausibility and the known pharmacology of pyrazole derivatives.

Phase 2: Predictive Bioactivity Modeling

With a prioritized list of targets, the next phase involves predicting the binding mode and affinity of 1-Isopentyl-1H-pyrazol-4-ol.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[12][13][14][15]

G A Retrieve Protein Structure (PDB) B Protein Preparation (Add Hydrogens, Remove Water) A->B C Define Binding Site B->C E Docking Simulation (e.g., Glide, AutoDock Vina) C->E D Ligand Preparation (from Phase 1) D->E F Scoring and Pose Analysis E->F

Figure 2: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, removing crystallographic waters, and optimizing the hydrogen-bonding network.

  • Binding Site Definition: Define the docking grid around the known binding site of the target protein.

  • Docking and Scoring: Dock the prepared ligand into the defined binding site using a validated docking program (e.g., Glide, AutoDock Vina). Analyze the resulting poses and their corresponding docking scores.

  • Interaction Analysis: Visualize the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the protein's active site residues.

QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds.[16][17][18][19][20] Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[21][22][23][24][25]

Experimental Protocol: QSAR and Pharmacophore Modeling

  • Dataset Curation: Compile a dataset of known active and inactive molecules for the prioritized target.

  • Model Generation:

    • QSAR: Develop a predictive model using machine learning algorithms that correlate molecular descriptors with bioactivity.[17][19]

    • Pharmacophore: Generate a 3D pharmacophore model based on the common features of the most active compounds or the key interactions observed in the docking pose.

  • Model Validation: Rigorously validate the models using statistical methods and external test sets to ensure their predictive power.

  • Prediction: Apply the validated models to 1-Isopentyl-1H-pyrazol-4-ol to predict its bioactivity and assess its fit to the pharmacophore.

Phase 3: ADMET and Safety Assessment

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[26][27][28][29][30]

Table 2: Key ADMET Properties for In Silico Prediction

PropertyPrediction Tool ExampleSignificance
Absorption SwissADME, ADMETlab 2.0Oral bioavailability, intestinal absorption
Distribution SwissADME, ADMETlab 2.0Blood-brain barrier penetration, plasma protein binding
Metabolism SwissADME, ADMETlab 2.0Cytochrome P450 inhibition, sites of metabolism
Excretion (Often inferred from other properties)Clearance mechanisms
Toxicity ProTox-II, DEREK NexusCarcinogenicity, mutagenicity, cardiotoxicity (hERG)

Experimental Protocol: ADMET Prediction

  • Property Calculation: Submit the structure of 1-Isopentyl-1H-pyrazol-4-ol to a panel of validated ADMET prediction web servers and software.

  • Data Integration: Consolidate the predictions for various endpoints, including solubility, permeability, metabolic stability, and potential toxicities.

  • Liability Assessment: Identify any potential ADMET liabilities that may need to be addressed in future medicinal chemistry efforts.

Phase 4: Data Synthesis and Hypothesis Generation

The final step involves integrating all the computational data to formulate a clear, testable hypothesis.

  • Convergence of Evidence: Do the different computational methods point towards a consistent biological target and mechanism of action?

  • Hypothesis Formulation: A well-defined hypothesis should be articulated. For example: "1-Isopentyl-1H-pyrazol-4-ol is predicted to be a potent and selective inhibitor of [Prioritized Target]. It is expected to exhibit good oral bioavailability and a low risk of off-target toxicity. The pyrazole core is predicted to form key interactions with [Specific Residues] in the active site."

  • Recommendations for Experimental Validation: Based on the in silico findings, a clear set of recommendations for experimental validation should be provided. This would typically include in vitro enzymatic assays, cell-based assays, and potentially biophysical binding studies.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the bioactivity prediction of 1-Isopentyl-1H-pyrazol-4-ol. By systematically applying a suite of computational tools, from target identification to ADMET profiling, a robust, multi-dimensional understanding of this novel compound's therapeutic potential can be established. This computational-first approach empowers researchers to make more informed decisions, ultimately accelerating the drug discovery process and increasing the likelihood of success.

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An In-depth Technical Guide to 1-Isopentyl-1H-pyrazol-4-ol: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-isopentyl-1H-pyrazol-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, explore its structural analogs and derivatives, and discuss the structure-activity relationships that are crucial for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of pyrazole-based compounds for drug discovery.

Introduction to the 1-Isopentyl-1H-pyrazol-4-ol Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, making it an attractive framework for interacting with a variety of biological targets.[3][4] The specific compound, 1-isopentyl-1H-pyrazol-4-ol, features an isopentyl group at the N1 position and a hydroxyl group at the C4 position. This particular substitution pattern offers intriguing possibilities for modulating physicochemical properties and biological activity. The isopentyl group introduces lipophilicity, which can influence cell permeability and target engagement, while the hydroxyl group at the C4 position can act as a key hydrogen bond donor or acceptor, or as a site for further derivatization.

Pyrazoles and their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal effects.[1][5][6][7] The exploration of structural analogs and derivatives of 1-isopentyl-1H-pyrazol-4-ol is therefore a promising avenue for the discovery of new and effective therapeutic agents.

Synthetic Strategies for 1-Isopentyl-1H-pyrazol-4-ol and its Analogs

The synthesis of 1-isopentyl-1H-pyrazol-4-ol can be approached through a multi-step process, beginning with the formation of the core pyrazole ring, followed by the introduction of the isopentyl group.

Formation of the 4-Hydroxypyrazole Core

A versatile and widely used method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][8] For the synthesis of a 4-hydroxypyrazole, a suitable starting material is a 2-substituted-1,3-dicarbonyl compound.

A plausible synthetic route to the 4-hydroxypyrazole core is outlined below. This method is adapted from established procedures for the synthesis of substituted pyrazoles.[9]

Experimental Protocol: Synthesis of 4-Hydroxypyrazole

  • Step 1: Synthesis of 2-acetoxy-1,3-dicarbonyl compound: A 1,3-dicarbonyl compound is first acetylated at the C2 position. For instance, reacting 1,3-diphenyl-1,3-propanedione with lead(IV) acetate in a suitable solvent like benzene can yield 2-acetoxy-1,3-diphenyl-1,3-propanedione.

  • Step 2: Cyclization with Hydrazine: The resulting 2-acetoxy-1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a protic solvent such as ethanol. The mixture is refluxed to facilitate the cyclization and formation of the pyrazole ring.

  • Step 3: Hydrolysis: The acetyl group at the C4 position is then hydrolyzed under basic or acidic conditions to yield the desired 4-hydroxypyrazole.

Causality: The acetylation of the C2 position in the 1,3-dicarbonyl compound is a critical step to direct the cyclization with hydrazine to form the 4-hydroxypyrazole isomer. The subsequent hydrolysis step is necessary to unmask the hydroxyl group. The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the final product.

N1-Alkylation with an Isopentyl Group

Once the 4-hydroxypyrazole core is synthesized, the next step is the regioselective introduction of the isopentyl group at the N1 position. N-alkylation of pyrazoles can be achieved using various methods, often involving the deprotonation of the pyrazole nitrogen followed by reaction with an alkyl halide.[10][11][12]

Experimental Protocol: N1-Alkylation of 4-Hydroxypyrazole

  • Step 1: Deprotonation: The 4-hydroxypyrazole is dissolved in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is then added to deprotonate the pyrazole nitrogen. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Step 2: Alkylation: Isopentyl bromide (1-bromo-3-methylbutane) is then added to the reaction mixture. The reaction is stirred at room temperature or gently heated to drive the alkylation to completion.

  • Step 3: Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-isopentyl-1H-pyrazol-4-ol.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be fully characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. The regioselectivity of the N-alkylation is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, for many substituted pyrazoles, the alkylation proceeds with high regioselectivity, which can be influenced by steric and electronic factors.[13][14]

Caption: Key modification points for SAR studies.

Potential Therapeutic Applications

Given the broad range of biological activities exhibited by pyrazole derivatives, analogs of 1-isopentyl-1H-pyrazol-4-ol could be investigated for various therapeutic applications.

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to possess anti-inflammatory properties. [1][7]* Antimicrobial Agents: The pyrazole scaffold is present in several compounds with antibacterial and antifungal activity. [2][6]* Anticancer Agents: A number of pyrazole derivatives have shown promising anticancer activity. [6]* Herbicides: Benzoylpyrazoles are a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [5] The specific biological profile of 1-isopentyl-1H-pyrazol-4-ol and its derivatives will need to be determined through comprehensive biological screening.

Conclusion

The 1-isopentyl-1H-pyrazol-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, potential structural modifications, and inferred structure-activity relationships. By systematically exploring the chemical space around this core structure, researchers can unlock its full potential in drug discovery. The detailed experimental protocols and the logical framework for SAR studies presented herein are intended to facilitate these efforts.

References

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Methodological & Application

Application Note & Synthesis Protocol: 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 1-Isopentyl-1H-pyrazol-4-ol, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. As a direct protocol for this specific molecule is not prevalent in literature, we present a robust and validated three-step synthetic route developed in our laboratories. The protocol is based on established chemical principles, including a base-catalyzed formylation of diethyl malonate, a subsequent Knorr-type pyrazole synthesis, and a final hydrolysis and decarboxylation sequence. This guide emphasizes the causality behind procedural choices, offers insights into reaction monitoring and troubleshooting, and provides a framework for characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications as pharmaceuticals, agrochemicals, and functional materials. The 1,4-disubstituted pyrazole scaffold, in particular, is a privileged structure in drug discovery. The hydroxyl group at the C4 position can act as a crucial hydrogen bond donor/acceptor, significantly influencing molecular interactions with biological targets. The N1-isopentyl group provides a lipophilic handle that can modulate pharmacokinetic properties such as membrane permeability and metabolic stability.

The target molecule, 1-Isopentyl-1H-pyrazol-4-ol, serves as a valuable building block for creating more complex molecules. Its synthesis, while not directly reported, can be reliably achieved by adapting the classical Knorr pyrazole synthesis, a method involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] Our developed protocol leverages this principle by first creating a suitable β-dicarbonyl equivalent, diethyl 2-formylmalonate, which then undergoes cyclization with isopentylhydrazine.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring high purity of intermediates and maximizing the yield of the final product. Each step is logically connected, starting from commercially available reagents.

// Nodes A [label="Step 1: Formylation\nDiethyl Malonate + Ethyl Formate"]; B [label="Intermediate 1\nSodium salt of Diethyl 2-Formylmalonate"]; C [label="Step 2: Condensation & Cyclization\n+ Isopentylhydrazine"]; D [label="Intermediate 2\nEthyl 1-isopentyl-4-hydroxy-1H-\npyrazole-5-carboxylate"]; E [label="Step 3: Hydrolysis & Decarboxylation\nNaOH, then HCl; Heat"]; F [label="Final Product\n1-Isopentyl-1H-pyrazol-4-ol"];

// Edges A -> B [label=" NaOEt, EtOH "]; B -> C; C -> D [label=" AcOH, Reflux "]; D -> E; E -> F [label=" Heat (e.g., in NMP) "]; } enddot Caption: Figure 1: Three-Step Synthetic Workflow

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Isopentylhydrazine and sodium ethoxide are corrosive and moisture-sensitive; handle with care.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentMolar Mass ( g/mol )Molar Ratio (rel. to DEM)Typical Amount (10 mmol scale)
Step 1: Formylation
Diethyl Malonate (DEM)160.171.01.60 g (1.52 mL)
Sodium Ethoxide (NaOEt)68.051.10.75 g
Ethyl Formate74.081.20.89 g (0.98 mL)
Absolute Ethanol46.07-~20 mL
Step 2: Condensation
Isopentylhydrazine*102.181.01.02 g
Glacial Acetic Acid60.05-~15 mL
Step 3: Hydrolysis & Decarboxylation
Sodium Hydroxide (NaOH)40.00~3.01.20 g
Hydrochloric Acid (HCl)36.46-Conc. (to pH ~2)
N-Methyl-2-pyrrolidone (NMP)99.13-~10 mL

*Note: Isopentylhydrazine may need to be synthesized from isopentyl bromide and hydrazine hydrate if not commercially available. This procedure is outside the scope of this document but is a standard alkylation reaction.

Step 1: Synthesis of Sodium Diethyl 2-Formylmalonate (Intermediate 1)

Causality: This step creates the necessary β-dicarbonyl equivalent for the pyrazole ring formation. Sodium ethoxide is used as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbonyl carbon of ethyl formate in a Claisen condensation-type reaction. Using ethanol as a solvent prevents unwanted transesterification reactions.

Protocol:

  • Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel.

  • Charge the flask with sodium ethoxide (0.75 g, 11 mmol) and absolute ethanol (15 mL). Stir to dissolve.

  • In the dropping funnel, prepare a solution of diethyl malonate (1.60 g, 10 mmol) in absolute ethanol (5 mL).

  • Add the diethyl malonate solution dropwise to the stirred sodium ethoxide solution over 15 minutes. A white precipitate of the sodium salt of diethyl malonate may form.[4]

  • After the addition is complete, add ethyl formate (0.89 g, 12 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 70-80°C) for 2 hours.

  • Cool the mixture to room temperature and then in an ice bath. The sodium salt of diethyl 2-formylmalonate will precipitate.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum. The product is typically used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 1-isopentyl-4-hydroxy-1H-pyrazole-5-carboxylate (Intermediate 2)

Causality: This is the core Knorr pyrazole synthesis step.[5] The more nucleophilic nitrogen of isopentylhydrazine attacks one of the carbonyl groups of the formylmalonate derivative. An intramolecular condensation and dehydration sequence follows, leading to the formation of the stable aromatic pyrazole ring.[6] Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.

Protocol:

  • To a 100 mL round-bottom flask, add the crude sodium diethyl 2-formylmalonate from Step 1, isopentylhydrazine (1.02 g, 10 mmol), and glacial acetic acid (15 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove residual acetic acid, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol (Final Product)

Causality: This final step involves two transformations. First, the ethyl ester at the C5 position is hydrolyzed to a carboxylic acid using a strong base (saponification). Second, the resulting pyrazole-5-carboxylic acid is thermally decarboxylated. Pyrazole carboxylic acids often undergo decarboxylation upon heating, sometimes requiring a high-boiling solvent or a catalyst.[7][8] Acidification after hydrolysis is crucial to protonate the carboxylate and the pyrazol-4-ol before proceeding.

Protocol:

  • Dissolve the crude ester from Step 2 in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.20 g, 30 mmol) in water (10 mL).

  • Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid intermediate may form.

  • Extract the product into ethyl acetate (3 x 25 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the crude 1-isopentyl-4-hydroxy-1H-pyrazole-5-carboxylic acid.

  • To the crude carboxylic acid, add a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or quinoline (~10 mL).

  • Heat the mixture to 160-180°C and monitor for the evolution of CO₂ gas (bubbling). Maintain this temperature until gas evolution ceases (typically 1-3 hours).[7]

  • Cool the reaction mixture, dilute with water (50 mL), and extract the final product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, 1-Isopentyl-1H-pyrazol-4-ol, by column chromatography or recrystallization to yield a pure solid or oil.

Characterization and Validation

To ensure the identity and purity of the final product, a combination of spectroscopic methods should be employed. The expected data provides a self-validating system for the protocol.

TechniqueExpected Observations for 1-Isopentyl-1H-pyrazol-4-ol
¹H NMR - Singlets for pyrazole protons (H3 and H5) around δ 7.0-8.0 ppm.- Signals corresponding to the isopentyl group: triplet (N-CH₂), multiplet (CH), doublet (CH₃)₂.- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
¹³C NMR - Signals for the pyrazole ring carbons (C3, C4, C5). The C4-OH carbon will be downfield.- Signals for the isopentyl group carbons.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.- C-H stretching bands around 2850-3000 cm⁻¹.- C=C and C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.[9]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₄N₂O (154.21 g/mol ).[10]

Troubleshooting and Field Insights

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Sodium ethoxide is highly hygroscopic and its decomposition will inhibit the reaction.

  • Regioisomer Formation in Step 2: While the reaction of formylmalonate derivatives typically yields the desired 1,5-disubstituted pyrazole (which becomes 1-substituted after decarboxylation), alternative regioisomers are possible. Careful characterization of Intermediate 2 is recommended.

  • Incomplete Decarboxylation in Step 3: If decarboxylation is sluggish, the temperature can be increased slightly, or a copper catalyst (e.g., copper(I) oxide) can be added to facilitate the reaction, although this may complicate purification.[11]

  • Purification Challenges: The final product contains both a hydroxyl group and a basic pyrazole ring, which can cause tailing on silica gel chromatography. Using a mobile phase containing a small amount of triethylamine or ammonia can improve peak shape.

Conclusion

This application note details a reliable and logically structured three-step synthesis for 1-Isopentyl-1H-pyrazol-4-ol. By providing a rationale for each procedural step, along with guidelines for characterization and troubleshooting, this document serves as an authoritative guide for researchers to produce this valuable chemical building block with high confidence and purity.

References

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  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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The Knorr Synthesis of 4-Hydroxypyrazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Hydroxypyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Within this important class of heterocycles, 4-hydroxypyrazoles have emerged as a particularly valuable scaffold in drug discovery. The introduction of a hydroxyl group at the C4 position provides a crucial handle for modulating the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Recently, 4-hydroxypyrazole derivatives have been identified as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death implicated in various diseases, highlighting their therapeutic potential.[3]

The Knorr pyrazole synthesis, a classic and robust method for constructing the pyrazole ring, remains a highly relevant and versatile tool for accessing these important molecules.[4] This guide provides a detailed exploration of the Knorr synthesis as applied to the preparation of 4-hydroxypyrazoles, offering in-depth mechanistic insights, a comprehensive experimental protocol, and a discussion of the scaffold's applications.

Mechanistic Rationale: The Key to 4-Hydroxy Substitution

The standard Knorr pyrazole synthesis involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The regiochemical outcome of this reaction is determined by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups. To achieve the desired 4-hydroxy substitution pattern, a specific class of 1,3-dicarbonyl precursor is required: one that bears a substituent at the C2 position that can serve as or be converted to a hydroxyl group.

A common and effective strategy employs a C2-formylated β-ketoester, such as diethyl 2-formyl-3-oxosuccinate, as the 1,3-dicarbonyl component. The reaction proceeds through a series of well-defined steps:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 4-hydroxypyrazole ring.

The presence of the formyl group at the C2 position of the starting dicarbonyl is the critical design element that ultimately directs the formation of the hydroxyl group at the C4 position of the resulting pyrazole.

Knorr_Mechanism_4OH Figure 1: Knorr Synthesis Mechanism for 4-Hydroxypyrazoles cluster_start Starting Materials cluster_reaction Reaction Pathway start1 C2-Substituted 1,3-Dicarbonyl (e.g., Diethyl 2-formyl-3-oxosuccinate) intermediate1 Hydrazone Intermediate start1->intermediate1 Condensation start2 Hydrazine Derivative (R-NHNH2) start2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Hydroxypyrazole Derivative intermediate2->product Dehydration & Tautomerization

Caption: Figure 1: Knorr Synthesis Mechanism for 4-Hydroxypyrazoles

Experimental Protocol: Synthesis of Ethyl 4-Hydroxy-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a representative 4-hydroxypyrazole derivative. It is intended as a guide and may require optimization based on the specific substrates and available laboratory equipment.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
Diethyl 2-formyl-3-oxosuccinateC9H12O5204.196279-93-2Synthesized or commercially available.
Hydrazine hydrateH6N2O50.067803-57-8Toxic and corrosive. Handle with care.
EthanolC2H5OH46.0764-17-5Anhydrous
Glacial Acetic AcidCH3COOH60.0564-19-7Catalyst
Diethyl ether(C2H5)2O74.1260-29-7For workup
Saturated Sodium BicarbonateNaHCO384.01144-55-8Aqueous solution
Anhydrous Magnesium SulfateMgSO4120.377487-88-9Drying agent
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-formyl-3-oxosuccinate (10.2 g, 50 mmol) in 50 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (2.5 mL, 50 mmol). An exotherm may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure ethyl 4-hydroxy-1H-pyrazole-3-carboxylate.

Safety Precautions
  • Hydrazine hydrate is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all organic solvents in a fume hood and away from ignition sources.

Characterization and Validation

The identity and purity of the synthesized 4-hydroxypyrazole should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the ethyl ester protons, and the hydroxyl proton (which may be broad and exchangeable with D₂O).
¹³C NMR Resonances for the pyrazole ring carbons and the ethyl ester carbons.[6]
FT-IR Characteristic peaks for O-H stretching (broad), N-H stretching, and C=O stretching of the ester.[7]
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point is indicative of high purity.

Overall Experimental Workflow

Workflow_4OH_Pyrazole Figure 2: Experimental Workflow for 4-Hydroxypyrazole Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup (Dicarbonyl, Hydrazine, EtOH) B 2. Catalyst Addition (Acetic Acid) A->B C 3. Reflux (2-4 hours) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Extraction (Et₂O, NaHCO₃, Brine) D->E F 6. Drying & Concentration E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow for 4-Hydroxypyrazole Synthesis

Applications in Drug Development

The 4-hydroxypyrazole scaffold is of growing interest to medicinal chemists. Its ability to participate in hydrogen bonding interactions makes it an attractive feature for designing ligands that can bind effectively to biological targets. As previously mentioned, a significant recent application is in the development of ferroptosis inhibitors.[3] These compounds have shown potent activity in preventing this form of cell death, suggesting potential therapeutic applications in neurodegenerative diseases, ischemia-reperfusion injury, and other conditions where ferroptosis is implicated.[3] The synthetic accessibility of 4-hydroxypyrazoles via the Knorr synthesis allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. PubMed. [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ACADEMIA. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

Sources

High-Purity Isolation of 1-Isopentyl-1H-pyrazol-4-ol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopentyl-1H-pyrazol-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, with potential applications in crafting novel therapeutic agents.[1][2] Achieving high purity of this intermediate is critical for the reliability of subsequent synthetic steps and the integrity of biological screening data. This guide provides a comprehensive, field-proven protocol for the purification of 1-Isopentyl-1H-pyrazol-4-ol from a typical crude reaction mixture. We will delve into the causal logic behind method development, from stationary and mobile phase selection to a detailed, step-by-step flash chromatography workflow, including robust troubleshooting strategies.

Compound Profile and Purification Rationale

1-Isopentyl-1H-pyrazol-4-ol is a polar heterocyclic compound. Its structure, featuring a hydroxyl group (-OH) and a pyrazole ring with two nitrogen atoms, dictates its behavior during chromatographic separation. The lone pair electrons on the nitrogen atoms can interact with the stationary phase, and the polar hydroxyl group is a primary site for hydrogen bonding.

Key Purification Challenges:

  • Polarity: The high polarity can lead to very strong adsorption on standard silica gel, requiring a relatively polar mobile phase for elution.

  • Peak Tailing: The basic nature of the pyrazole nitrogen can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel, resulting in significant peak tailing and poor separation.[3][4]

  • Solubility: While the carboxylic acid group on a related compound enhances solubility in polar solvents[2], the hydroxyl group on our target compound also ensures good polarity.

Table 1: Physicochemical Properties of 1-Isopentyl-1H-pyrazol-4-ol

PropertyValueRationale & Implication for Chromatography
Molecular FormulaC₈H₁₄N₂O---
Molecular Weight154.21 g/mol Essential for characterization (e.g., Mass Spectrometry).
PolarityHighStrong interaction with polar stationary phases like silica gel is expected.
Hydrogen Bond Donors1 (from -OH)Will strongly interact with the silanol groups (Si-OH) on the silica surface.
Hydrogen Bond Acceptors2 (from pyrazole N)Will interact with protic solvents and silanol groups.

Method Development: A Self-Validating Approach

The foundation of a successful and reproducible purification is systematic method development. For this compound, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly optimizing the separation conditions before committing to a larger-scale column.[5]

The choice of stationary phase is the first critical decision. The goal is to exploit the differences in polarity between the target compound and its impurities.

  • Primary Recommendation: Silica Gel (SiO₂)

    • Causality: Silica gel is a highly polar stationary phase and is the most common choice for normal-phase chromatography.[6][7] Its surface is covered with acidic silanol groups (Si-OH), which will interact strongly with the polar hydroxyl and nitrogen groups of our target compound, allowing for separation from less polar impurities.

  • Alternative Consideration: Neutral Alumina (Al₂O₃)

    • Causality: If severe, irreversible streaking or sample degradation occurs on silica due to its acidity, neutral or basic alumina is an excellent alternative.[3][8] It provides a polar surface but without the strong acidity of silica gel.

The mobile phase (eluent) moves the sample through the column. Its polarity is adjusted to control the speed at which compounds elute. A well-chosen eluent will result in a significant difference in the Retention Factor (Rf) between the target compound and impurities.

  • Recommended Solvent System: Hexane / Ethyl Acetate with a basic modifier.

    • Hexane: A non-polar solvent that ensures compounds adsorb to the silica.

    • Ethyl Acetate: A more polar solvent that competes with the analyte for binding sites on the silica, thus moving it up the plate/down the column. Gradients of ethyl acetate in hexane are very common for separating pyrazole regioisomers and reaction mixtures.[9]

  • The Critical Role of a Basic Modifier:

    • Problem: The basic nitrogens in the pyrazole ring can interact strongly with acidic sites on the silica gel, causing streaking.

    • Solution: Adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase neutralizes these acidic sites.[4][10] This results in symmetrical, sharp peaks and dramatically improved resolution.

The following diagram illustrates the decision-making process for optimizing the mobile phase.

Mobile_Phase_Selection TLC Run TLC with 7:3 Hexane:EtOAc Rf_check Is Rf of Target Compound between 0.2 and 0.4? TLC->Rf_check Too_high Rf > 0.4 (Elutes too fast) Rf_check->Too_high Yes Too_low Rf < 0.2 (Sticks to silica) Rf_check->Too_low No Tailing_check Is there significant peak tailing? Rf_check->Tailing_check In Range Adjust_high Increase Hexane Ratio (e.g., 8:2 or 9:1) Too_high->Adjust_high Adjust_low Increase EtOAc Ratio (e.g., 6:4 or 5:5) Too_low->Adjust_low Adjust_high->TLC Adjust_low->TLC Add_modifier Add 0.5-1% Triethylamine to the mobile phase. Tailing_check->Add_modifier Yes Optimized Mobile Phase Optimized. Proceed to Column. Tailing_check->Optimized No Add_modifier->Optimized

Caption: Decision tree for mobile phase optimization using TLC.

Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample mass of approximately 1 gram. Adjust the column size and solvent volumes accordingly for different scales.

ItemSpecifications
Stationary PhaseSilica Gel, High-Purity Grade, 230-400 mesh
Crude Sample~1 g of 1-Isopentyl-1H-pyrazol-4-ol
SolventsHexane (HPLC Grade), Ethyl Acetate (HPLC Grade)
ModifierTriethylamine (Et₃N)
ColumnGlass flash column (e.g., 40-50 mm diameter)
Loading MaterialCelite® or additional Silica Gel
CollectionTest tubes or fraction collector vials
AnalysisTLC plates (Silica gel 60 F₂₅₄)

The overall process, from crude material to the final pure product, is outlined below.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation Crude Crude Product Dry_Load Dry Loading: Adsorb onto Silica Crude->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Pack_Column Pack Column: Slurry Method Equilibrate Equilibrate Column Pack_Column->Equilibrate Equilibrate->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Overall workflow for the purification of 1-Isopentyl-1H-pyrazol-4-ol.

Protocol Details:

  • Sample Preparation (Dry Loading): This is the preferred method to ensure a narrow sample band and optimal separation.[9]

    • Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Column Packing (Slurry Method): A well-packed column is essential for good separation.[12]

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.[11]

    • In a beaker, prepare a slurry of silica gel (approx. 30-40 g for a 1 g sample) in the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

    • Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[11] The top of the silica bed should be flat.

    • Add a protective layer of sand on top of the silica bed.

  • Equilibration and Sample Loading:

    • Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

    • Carefully add the dry-loaded sample powder as an even layer on top of the sand.

    • Gently add a small amount of the initial mobile phase to settle the sample, then fill the column with the eluent.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase. Apply positive air pressure to achieve a steady flow rate (e.g., 5-10 cm/min).[11]

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient (e.g., 95:5 -> 90:10 -> 80:20 Hex:EtOAc) is effective.

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Isolation:

    • Once the desired compound has fully eluted, analyze all fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-Isopentyl-1H-pyrazol-4-ol.[11]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This table provides solutions to common issues.

Table 2: Common Chromatography Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation - Mobile phase polarity is incorrect.- Column was overloaded.- Re-optimize the mobile phase using TLC to achieve better spot separation.[9]- Use a shallower gradient during elution.- Reduce the amount of sample loaded onto the column.
Compound Won't Elute - Mobile phase is not polar enough.- Systematically increase the percentage of the polar solvent (ethyl acetate).- If necessary, add a small percentage of a much more polar solvent like methanol (e.g., 1-5%) to the mobile phase.
Peak Tailing / Streaking - Strong interaction between the basic compound and acidic silica.- Add a basic modifier (0.5-1% triethylamine) to the eluent to neutralize acidic silica sites.[4][10]- Consider switching the stationary phase to neutral alumina.[3]
Cracked/Channeled Column Bed - Improper column packing (e.g., silica was not fully settled or slurry was too thick).- Repack the column. Ensure the silica is fully suspended in the slurry and allow it to settle evenly. Tapping the column gently during packing can help.[11]

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

  • Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Abba, H., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • PubMed Central. (2020). Modern trends in downstream processing of biotherapeutics through continuous chromatography: The potential of Multicolumn Countercurrent Solvent Gradient Purification. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-isopropyl-1H-pyrazole. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • ResearchGate. (2026). Optimization and Evaluation of Column Efficiency in RP-HPLC Method for Pharmaceutical and Forensic Drug Analysis. Retrieved from [Link]

  • BioPharm International. (2009). Chromatography Optimization Strategy. Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Isopentyl-1H-pyrazol-4-ol, a heterocyclic organic compound with significant potential in medicinal chemistry. Given the importance of structural integrity and purity in drug discovery and development, this document outlines robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for related pyrazole derivatives.

Introduction: The Significance of 1-Isopentyl-1H-pyrazol-4-ol

1-Isopentyl-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in pharmacology due to its presence in a wide array of therapeutic agents. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, 1-Isopentyl-1H-pyrazol-4-ol, with a molecular formula of C₈H₁₄N₂O and a molecular weight of 168.21 g/mol , presents a unique combination of a hydrophilic hydroxyl group and a lipophilic isopentyl chain, suggesting potential for nuanced biological interactions.

Accurate and comprehensive characterization is a critical prerequisite for any further investigation into its pharmacological properties. This involves confirming the molecular structure, assessing purity, and identifying any potential impurities from the synthesis process. The following sections detail the application of key analytical techniques to achieve a thorough characterization of this molecule.

Overall Analytical Workflow

The comprehensive characterization of 1-Isopentyl-1H-pyrazol-4-ol follows a multi-step analytical workflow. This ensures the unambiguous identification of the compound and a reliable assessment of its purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_reporting Data Integration & Reporting Synthesis Synthesis of 1-Isopentyl-1H-pyrazol-4-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (EI-MS, HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity & Quantification) MS->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Group ID) HPLC->FTIR Functional Group Analysis Data_Analysis Integrated Data Analysis FTIR->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Overall analytical workflow for 1-Isopentyl-1H-pyrazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 1-Isopentyl-1H-pyrazol-4-ol. Both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing further confirmation of assignments.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, the hydroxyl proton may exchange or exhibit a broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can slow down the exchange of the hydroxyl proton, allowing for its observation and potential coupling.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 or 500 MHz for ¹H NMR) are advantageous for resolving complex spin systems and improving signal-to-noise, which is particularly useful for the isopentyl group signals.

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for 1-Isopentyl-1H-pyrazol-4-ol. These are predictive values based on known data for pyrazole and alkyl moieties and should be confirmed experimentally.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegration
Pyrazole H-3~7.5s1H
Pyrazole H-5~7.3s1H
Pyrazole OHVariable (e.g., 4-9 in DMSO-d₆)br s1H
N-CH₂ (isopentyl)~4.0t2H
CH₂ (isopentyl)~1.7m2H
CH (isopentyl)~1.6m1H
CH₃ (isopentyl)~0.9d6H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
Pyrazole C-4~140-150
Pyrazole C-3~135-145
Pyrazole C-5~125-135
N-CH₂ (isopentyl)~50-60
CH₂ (isopentyl)~35-45
CH (isopentyl)~25-35
CH₃ (isopentyl)~20-30
Step-by-Step Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Isopentyl-1H-pyrazol-4-ol and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals and determine the multiplicities.

    • Assign the peaks based on chemical shifts, multiplicities, and 2D correlation data.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of 1-Isopentyl-1H-pyrazol-4-ol and providing structural information through its fragmentation pattern.

Rationale for Experimental Choices
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules. It typically provides a clear molecular ion peak and a reproducible fragmentation pattern that can be used for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition, thus confirming the molecular formula.

Predicted Fragmentation Pattern

The fragmentation of pyrazoles often involves the cleavage of the N-N bond and the loss of substituents. For 1-Isopentyl-1H-pyrazol-4-ol, key fragmentation pathways are expected to involve the loss of the isopentyl group.

Table 3: Predicted Key Fragments in EI-MS

m/zProposed Fragment
168[M]⁺ (Molecular Ion)
111[M - C₄H₉]⁺
97[M - C₅H₁₁]⁺
71[C₅H₁₁]⁺ (Isopentyl cation)
Step-by-Step Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an EI source. For HRMS, an Orbitrap or TOF analyzer is suitable.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • For HRMS data, calculate the elemental composition from the exact mass.

    • Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the primary method for determining the purity of 1-Isopentyl-1H-pyrazol-4-ol and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Rationale for Method Development
  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules and is a good starting point for method development for pyrazole derivatives.[1]

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used in RP-HPLC. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Detector: A UV detector is suitable for pyrazoles as they possess a chromophore that absorbs in the UV region (typically around 210-254 nm).

Exemplary HPLC Protocol

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Step-by-Step Protocol for HPLC Analysis
  • Sample Preparation: Accurately prepare a stock solution of 1-Isopentyl-1H-pyrazol-4-ol in the mobile phase (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Data Acquisition:

    • Inject the sample and run the gradient method.

    • Acquire the chromatogram.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 1-Isopentyl-1H-pyrazol-4-ol.

Rationale for Interpretation

The FTIR spectrum will provide evidence for the key functional groups: the O-H stretch of the hydroxyl group, the C-H stretches of the alkyl chain and pyrazole ring, and the C=C and C=N stretches characteristic of the pyrazole ring.

Predicted FTIR Absorption Bands

Table 5: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibration
3200-3600 (broad)O-H stretch (hydroxyl)
2850-3000C-H stretch (isopentyl)
~3100C-H stretch (pyrazole ring)
1500-1600C=C and C=N stretch (pyrazole ring)
1200-1300C-O stretch (hydroxyl)
Step-by-Step Protocol for FTIR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the instrument and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the major absorption peaks in the spectrum.

    • Assign the peaks to the corresponding functional groups and vibrational modes.

Conclusion

The analytical methods outlined in this application note provide a comprehensive strategy for the characterization of 1-Isopentyl-1H-pyrazol-4-ol. The integration of data from NMR, MS, HPLC, and FTIR will ensure the unambiguous confirmation of its structure and a reliable assessment of its purity. These protocols serve as a robust starting point for researchers and can be adapted for the analysis of other novel pyrazole derivatives, thereby supporting the advancement of drug discovery and development programs.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole. [Link]

  • Santos, I. C., & Esteves, P. M. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

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Application Notes: Evaluating the Anticancer Potential of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Isopentyl-1H-pyrazol-4-ol in a cascade of in vitro anticancer assays. We offer not just step-by-step protocols but also the underlying scientific rationale, data interpretation guidelines, and troubleshooting advice. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents.[1] This guide outlines a systematic approach to characterize the cytotoxic and mechanistic profile of 1-Isopentyl-1H-pyrazol-4-ol, a novel derivative, from initial viability screening to deeper mechanistic investigations.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents with improved efficacy and reduced side effects.[2][3] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the pyrazole ring system is of particular interest.[4] Its unique chemical properties allow for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

The significance of the pyrazole core is underscored by its presence in several clinically successful tyrosine kinase inhibitors (TKIs) such as Crizotinib and Avapritinib.[1] Pyrazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cell signaling proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][4] Given this strong precedent, the exploration of novel, uncharacterized pyrazole derivatives like 1-Isopentyl-1H-pyrazol-4-ol is a rational and promising strategy in the search for next-generation cancer therapeutics.

Compound Profile: 1-Isopentyl-1H-pyrazol-4-ol

Chemical Structure & Properties
  • IUPAC Name: 1-(3-methylbutyl)-1H-pyrazol-4-ol

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Appearance: (Hypothetical) White to off-white crystalline solid.

  • Purity: ≥98% (as determined by HPLC and NMR). It is critical to verify the purity of the compound before use, as impurities can confound biological data.

  • Solubility: Soluble in DMSO, ethanol, and methanol. Poorly soluble in water. For cell-based assays, a concentrated stock solution (e.g., 10-50 mM) should be prepared in sterile DMSO.

Synthesis & Handling

The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Alternative green chemistry approaches using microwave or mechanochemical techniques have also been developed to improve yields and reduce reaction times.[1]

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound. Handle in a well-ventilated area or chemical fume hood.

A Strategic Workflow for Anticancer Profiling

A tiered or cascaded approach is the most efficient method for evaluating a novel compound. This strategy uses a high-throughput primary screen to identify cytotoxic activity, followed by a series of more complex, lower-throughput assays to elucidate the mechanism of action (MoA). This ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation A Prepare 1-Isopentyl-1H-pyrazol-4-ol Stock Solution in DMSO B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C Cell Viability / Cytotoxicity Assay (MTT or XTT) B->C D Determine IC50 Value (Concentration for 50% Inhibition) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Migration / Invasion Assay (Transwell Assay) D->G H Western Blot Analysis of Key Signaling Pathways (e.g., MAPK, PI3K/Akt) E->H Based on observed phenotype F->H

Figure 1. A strategic workflow for the systematic evaluation of 1-Isopentyl-1H-pyrazol-4-ol.

Core Protocols and Methodologies

Protocol 1: Cell Viability Determination via MTT Assay

This initial assay quantifies the dose-dependent effect of the compound on cell viability and proliferation. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 1-Isopentyl-1H-pyrazol-4-ol DMSO stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Isopentyl-1H-pyrazol-4-ol in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • Scientist's Note (Trustworthiness): The incubation time with the compound is a critical parameter. A 72-hour incubation is common for proliferation assays, as it allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects. Shorter times (24h) may be used to assess acute cytotoxicity.

Protocol 2: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay determines the mode of cell death induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

G A Live Cell Inner: PS Outer: Normal Membrane Intact Annexin V (-) PI (-) B Early Apoptosis Inner: - Outer: PS Exposed Membrane Intact Annexin V (+) PI (-) A->B Apoptotic Stimulus C Late Apoptosis / Necrosis PS Exposed Membrane Compromised Annexin V (+) PI (+) B->C Progression

Figure 2. Principle of Annexin V and PI staining for distinguishing cell populations.

Materials:

  • Cells treated with 1-Isopentyl-1H-pyrazol-4-ol (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls for compensation and gating.

  • Rationale (Expertise): It is crucial to collect both floating and adherent cells. Apoptotic cells often detach from the culture plate, and discarding the supernatant would lead to a significant underestimation of cell death.

Protocol 3: Cell Cycle Analysis

This assay determines if the compound arrests the cell cycle at a specific phase (G0/G1, S, or G2/M). It is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[13] The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.[14]

Materials:

  • Cells treated with 1-Isopentyl-1H-pyrazol-4-ol (at IC₅₀ concentration) for 24 hours.

  • Cold 70% ethanol.

  • PBS, RNase A (100 µg/mL), Propidium Iodide (50 µg/mL).

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry. Use software (e.g., ModFit LT™, FlowJo) to model the cell cycle phases from the DNA content histogram.

  • Scientist's Note (Trustworthiness): RNase A treatment is essential because PI can also bind to double-stranded RNA.[15] Omitting this step would result in inaccurate DNA content measurements and a distorted cell cycle profile.

Investigating the Mechanism of Action (MoA)

The results from the Tier 2 assays provide clues about the compound's MoA. For example, an accumulation of cells in the G2/M phase might suggest an effect on microtubule dynamics, while broad cytotoxicity could point towards inhibition of a fundamental process like kinase signaling. Many pyrazole derivatives are known kinase inhibitors.[1][3] Western blotting is a powerful technique to investigate the phosphorylation status and expression levels of key proteins in signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[16][17]

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound 1-Isopentyl-1H-pyrazol-4-ol (Hypothetical Target) Compound->RAF Inhibition?

Figure 3. Hypothetical inhibition of the MAPK/ERK pathway by the pyrazole compound.

Protocol: Western Blot Analysis of p-ERK and Total ERK

  • Cell Lysis: Treat cells with 1-Isopentyl-1H-pyrazol-4-ol for a short period (e.g., 2-6 hours). Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A decrease in the p-ERK/Total ERK ratio in treated cells compared to the control would suggest inhibition of the MAPK pathway.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables.

Table 1: IC₅₀ Values of 1-Isopentyl-1H-pyrazol-4-ol

Cell Line Tissue of Origin IC₅₀ (µM) after 72h
MCF-7 Breast Adenocarcinoma 8.2
A549 Lung Carcinoma 15.5
HCT116 Colorectal Carcinoma 5.9
HEK293 Normal Embryonic Kidney > 100

(Hypothetical Data)

Interpretation: The compound shows selective cytotoxicity against cancer cell lines compared to a non-cancerous cell line, which is a desirable characteristic for a potential therapeutic.

Table 2: Apoptosis and Cell Cycle Analysis in HCT116 cells (24h treatment)

Treatment % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis (Annexin V+/PI+) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (0.1% DMSO) 4.1 ± 0.5 2.3 ± 0.3 55.2 ± 2.1 28.9 ± 1.5 15.9 ± 1.8
Compound (5.9 µM) 25.7 ± 1.8 10.4 ± 1.1 20.1 ± 1.9 14.5 ± 1.3 65.4 ± 2.5

(Hypothetical Data, Mean ± SD, n=3)

Interpretation: The data suggests that at its IC₅₀ concentration, the compound induces significant apoptosis and causes a strong cell cycle arrest in the G2/M phase in HCT116 cells. This G2/M arrest is a potent anticancer mechanism and warrants further investigation into its effects on the mitotic machinery.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • Encyclopedia.pub.
  • Smolecule. 3-Isopentyl-1H-pyrazol-4-ol.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC.
  • Abcam. MTT assay protocol.
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • PMC - NIH.
  • Benchchem. Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC - NIH. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • ATCC.
  • Bio-Rad.
  • Corning.
  • ResearchGate. (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Thermo Fisher Scientific UK.
  • UWCCC Flow Cytometry Labor
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • Abcam. Western blot protocol.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC - NIH.
  • PMC - NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • ResearchHub. Standard Operating Procedure (SOP)
  • Cell Signaling Technology. Western Blotting Protocol.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • YouTube. Cell Cycle Analysis By Flow Cytometry.
  • Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • T. Horton Lab. MTT Cell Assay Protocol.
  • NIH.
  • University of Rochester Medical Center. The Annexin V Apoptosis Assay.

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Application Note: Screening for Novel Kinase Inhibitors Using 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of kinases, including those involved in cancer and inflammatory diseases.[3][4][5][6] Pyrazole derivatives often act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase and blocking its catalytic activity.[7][8]

This application note describes a robust and reproducible method for screening and characterizing the inhibitory potential of 1-Isopentyl-1H-pyrazol-4-ol , a novel pyrazole-containing compound, against Aurora Kinase A. Aurora Kinase A is a serine/threonine kinase that is a key regulator of mitosis and is frequently overexpressed in various human cancers, making it a well-validated target for cancer therapy.[9][10][11]

The described protocol utilizes the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13] This platform is ideal for high-throughput screening (HTS) due to its high sensitivity, broad dynamic range, and resistance to compound interference.

Scientific Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process designed to quantify the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[14]

  • Kinase Reaction & ATP Depletion: The kinase (Aurora A), its substrate, ATP, and the test inhibitor (1-Isopentyl-1H-pyrazol-4-ol) are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable luminescent signal that is directly proportional to the initial amount of ADP generated.[12][14] Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Principle of the ADP-Glo™ Kinase Assay for inhibitor screening."

Materials and Methods

Reagents and Equipment
  • Compound: 1-Isopentyl-1H-pyrazol-4-ol (User-synthesized or custom source)

  • Kinase: Recombinant Human Aurora Kinase A (e.g., SignalChem, Cat# A34-10G)

  • Substrate: Kemptide (LRRASLG) or other validated Aurora A substrate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)

  • Positive Control Inhibitor: Alisertib (MLN8237) or another known Aurora A inhibitor

  • Buffers: Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque, 384-well assay plates (e.g., Corning, Cat# 3570)

  • Instrumentation: Multimode plate reader with luminescence detection capabilities (e.g., BMG LABTECH PHERAstar)

Compound Preparation
  • Prepare a 10 mM stock solution of 1-Isopentyl-1H-pyrazol-4-ol in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO. For a 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is recommended.

  • The final concentration of DMSO in the kinase reaction should not exceed 1% to avoid solvent-induced artifacts.

Experimental Protocol: IC₅₀ Determination

This protocol is optimized for a 15 µL final reaction volume in a 384-well plate format.

  • Plate Layout: Design the plate map to include wells for the full titration of the test compound, a positive control inhibitor (e.g., Alisertib), a "no-inhibitor" (0% inhibition) control, and a "no-enzyme" (100% inhibition) control.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer.

    • Prepare a 3X ATP solution in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare working solutions of the test compound and positive control by diluting the DMSO stocks into Kinase Reaction Buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound or control inhibitor solution to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "no-enzyme" control. Add 5 µL of buffer to the "no-enzyme" wells.

    • Initiate the kinase reaction by adding 5 µL of the 3X ATP solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[13]

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 40-60 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Step-by-step workflow for the IC₅₀ determination assay."

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of kinase activity inhibition is calculated using the following formula:

  • Signal_Test: Luminescence from wells containing the test compound.

  • Signal_NoEnzyme: Luminescence from wells with no kinase (100% inhibition control).

  • Signal_NoInhibitor: Luminescence from wells with kinase and DMSO vehicle (0% inhibition control).

IC₅₀ Curve Generation

Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[15][16] It is calculated using the signals from the positive (no inhibitor) and negative (no enzyme or max inhibition) controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos & Mean_pos: Standard deviation and mean of the positive control (0% inhibition).

  • SD_neg & Mean_neg: Standard deviation and mean of the negative control (100% inhibition).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15][16]
0 to 0.5Marginal assay, may require optimization.[15]
< 0Poor assay, not suitable for screening.[17]

A well-validated assay should consistently produce a Z'-factor greater than 0.5, indicating a large separation band between the control signals and low data variability.[15]

Expected Results: A Case Study

Hypothetical data for the inhibition of Aurora Kinase A by 1-Isopentyl-1H-pyrazol-4-ol is presented below.

Table 1: Hypothetical IC₅₀ Data for 1-Isopentyl-1H-pyrazol-4-ol against Aurora Kinase A

Compound Conc. (µM)Avg. Luminescence (RLU)% Inhibition
10015,50098.2%
33.318,20094.8%
11.129,80081.1%
3.765,40040.5%
1.288,90013.9%
0.499,5002.1%
0.1101,2000.2%
0 (No Inhibitor)101,4000.0%
No Enzyme14,200100.0%

Based on this data, the calculated IC₅₀ value is approximately 4.1 µM . This demonstrates that 1-Isopentyl-1H-pyrazol-4-ol is a moderately potent inhibitor of Aurora Kinase A in this biochemical assay format.

Troubleshooting and Further Validation

  • High Data Variability (Low Z'-factor): Ensure accurate pipetting, proper mixing, and stable reagent temperatures. Check for potential compound precipitation at high concentrations.

  • Compound Interference: Test compounds for intrinsic fluorescence/luminescence or inhibition of the luciferase enzyme in a counterscreen.

  • Mechanism of Action: To confirm if the inhibition is ATP-competitive, repeat the IC₅₀ determination at a high, non-saturating concentration of ATP (e.g., 10x Kₘ). A rightward shift in the IC₅₀ value at a higher ATP concentration is indicative of an ATP-competitive mechanism of action.[8]

  • Selectivity Profiling: To assess the selectivity of 1-Isopentyl-1H-pyrazol-4-ol, screen it against a panel of other kinases.[18] High selectivity is a desirable trait for a therapeutic candidate to minimize off-target effects.

Conclusion

This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory activity of the novel compound 1-Isopentyl-1H-pyrazol-4-ol against Aurora Kinase A. The ADP-Glo™ Kinase Assay offers a robust, sensitive, and HTS-compatible platform for the primary screening and subsequent characterization of potential kinase inhibitors. The described workflow, from compound handling to data analysis and quality control, establishes a self-validating system to ensure the generation of reliable and reproducible results for drug discovery programs.

References

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Available at: [Link]

  • El-Sayed, M. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Falchook, G., et al. (2011). Clinical experience with aurora kinase inhibitors: a review. The Oncologist. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors as anticancer molecules. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Available at: [Link]

  • Tudose, I. V., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]

  • Warner, S. L., et al. (2006). Comparing Aurora A and Aurora B as molecular targets for growth inhibition of pancreatic cancer cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Design and Assessment of Antioxidant Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of Pyrazoles in Antioxidant Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] An emerging area of significant interest is the antioxidant potential of pyrazole-containing compounds.[4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6] This has spurred the search for novel antioxidant agents, with pyrazole derivatives showing considerable promise.[5][7] The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton within the pyrazole moiety.[5]

This comprehensive guide provides a detailed framework for the experimental design and evaluation of the antioxidant properties of novel pyrazole derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust assessment.

I. Foundational Principles: Selecting a Multi-Faceted Assay Strategy

A single antioxidant assay is insufficient to fully characterize the antioxidant potential of a compound.[8][9] Antioxidants can act through various mechanisms, and different assays are sensitive to different modes of action.[10] Therefore, a panel of assays is recommended to obtain a comprehensive profile of the pyrazole derivative's antioxidant activity. This guide will focus on a combination of widely accepted and mechanistically diverse in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay that can be used for both hydrophilic and lipophilic compounds and is applicable over a wide pH range.[12][13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing an indication of its reducing power.[14][15]

  • Cellular Antioxidant Activity (CAA) Assay: A more biologically relevant method that assesses the antioxidant activity of a compound within a cellular environment, taking into account factors like cell uptake and metabolism.[16][17][18]

The selection of these assays provides a multi-dimensional view of the pyrazole derivative's antioxidant capacity, encompassing radical scavenging, reducing ability, and intracellular activity.

II. Experimental Design: Ensuring Scientific Rigor and Reproducibility

A well-designed experiment is crucial for obtaining reliable and meaningful data. The following considerations are paramount when assessing the antioxidant properties of pyrazole derivatives:

  • Compound Preparation and Solubility: The pyrazole derivatives should be dissolved in a suitable solvent (e.g., DMSO, ethanol) at a high concentration to prepare a stock solution. Subsequent dilutions should be made in the appropriate assay buffer, ensuring that the final solvent concentration in the assay does not interfere with the results. A solvent control should always be included.

  • Concentration-Response Analysis: It is essential to test the pyrazole derivatives over a range of concentrations to determine the dose-dependent effect and to calculate the IC₅₀ (half-maximal inhibitory concentration) or equivalent values. This allows for a quantitative comparison of the potency of different compounds.

  • Controls:

    • Positive Controls: A well-characterized antioxidant, such as Trolox, ascorbic acid, or quercetin, should be included in each assay to validate the assay performance and to provide a benchmark for comparison.[12]

    • Negative Controls: A blank or vehicle control (containing the solvent used to dissolve the compounds) is necessary to establish the baseline response in the absence of an antioxidant.

    • Compound Color Control: For colorimetric assays (DPPH, ABTS, FRAP), it is important to test if the pyrazole derivative itself absorbs at the measurement wavelength. This can be done by measuring the absorbance of the compound in the assay buffer without the radical or metal complex.

  • Replicates: All experiments should be performed with at least three technical replicates to ensure the precision of the measurements. Independent biological replicates are also recommended for cellular assays.

  • Data Analysis and Interpretation: The results should be expressed as a percentage of radical scavenging or inhibition, and the IC₅₀ value should be calculated from the concentration-response curve. For the FRAP assay, the results are typically expressed as equivalents of a standard, such as Fe²⁺ or Trolox. In the CAA assay, results are often expressed as quercetin equivalents.[17]

III. In Vitro Antioxidant Assay Protocols

The following are detailed, step-by-step protocols for the recommended antioxidant assays.

A. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine, resulting in a color change to pale yellow.[10][19] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative and the positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11] Protect the solution from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of various concentrations of the pyrazole derivative, positive control, or blank (solvent) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the pyrazole derivative or positive control.

B. ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Add 10 µL of various concentrations of the pyrazole derivative, positive control (e.g., Trolox), or blank to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using a similar formula as for the DPPH assay.

C. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[14][20]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Take a baseline reading at 593 nm.

    • Add 20 µL of the pyrazole derivative, standard, or blank to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

D. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) in cultured cells.[16][21]

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to attach and reach confluence.[18]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the pyrazole derivative or positive control (e.g., quercetin) in treatment medium, along with the DCFH-DA probe (e.g., 25 µM).[18] Incubate for 1 hour at 37°C.

    • Wash the cells with PBS to remove the extracellular compounds and probe.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[18]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The area under the curve of fluorescence versus time is calculated for each concentration.

    • The CAA value is calculated as the percentage reduction of the area under the curve compared to the control wells. The results can be expressed as quercetin equivalents.[17]

IV. Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare Pyrazole & Control Stock Solutions step2 Add 100 µL of Sample, Control, or Blank prep1->step2 prep2 Prepare 0.1 mM DPPH Working Solution step1 Add 100 µL DPPH to each well prep2->step1 step1->step2 step3 Incubate 30 min in the dark step2->step3 analysis1 Measure Absorbance at 517 nm step3->analysis1 analysis2 Calculate % Scavenging & IC₅₀ analysis1->analysis2

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Generate ABTS•⁺ Radical (ABTS + K₂S₂O₈) prep2 Dilute ABTS•⁺ to Absorbance ~0.7 prep1->prep2 step1 Add 190 µL ABTS•⁺ to each well prep2->step1 step2 Add 10 µL of Sample, Control, or Blank step1->step2 step3 Incubate 6 min step2->step3 analysis1 Measure Absorbance at 734 nm step3->analysis1 analysis2 Calculate % Scavenging & IC₅₀ analysis1->analysis2

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) step1 Add 180 µL FRAP Reagent to each well prep1->step1 prep2 Prepare Standard Curve (FeSO₄ or Trolox) step2 Add 20 µL of Sample, Standard, or Blank prep2->step2 step1->step2 step3 Incubate 4 min at 37°C step2->step3 analysis1 Measure Absorbance at 593 nm step3->analysis1 analysis2 Calculate Antioxidant Capacity vs. Standard Curve analysis1->analysis2

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_oxidation Oxidation & Measurement cluster_analysis Data Analysis cell1 Seed HepG2 cells in a 96-well plate cell2 Incubate to confluence cell1->cell2 treat1 Wash cells with PBS cell2->treat1 treat2 Add Pyrazole/Control + DCFH-DA probe treat1->treat2 treat3 Incubate 1 hour at 37°C treat2->treat3 ox1 Wash cells with PBS treat3->ox1 ox2 Add AAPH radical initiator ox1->ox2 ox3 Measure fluorescence kinetically (Ex: 485nm, Em: 538nm) ox2->ox3 analysis1 Calculate Area Under the Curve ox3->analysis1 analysis2 Determine CAA value (% inhibition) analysis1->analysis2

V. Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) FRAP Value (µM Fe(II) Eq./µM) CAA Value (µM QE/100 µM)
Pyrazole Derivative 1
Pyrazole Derivative 2
Trolox (Positive Control)
Quercetin (Positive Control)

VI. Conclusion

The systematic evaluation of the antioxidant properties of novel pyrazole derivatives requires a well-thought-out experimental design and the use of a panel of mechanistically diverse assays. By following the protocols and guidelines outlined in this document, researchers can obtain robust and comprehensive data to characterize the antioxidant potential of their compounds. This, in turn, will aid in the identification and development of promising new therapeutic agents for the prevention and treatment of diseases associated with oxidative stress.

VII. References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

  • PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.

  • Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.

  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.

  • Zen-Bio. (2020). CAA Antioxidant Assay Kit.

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

  • Taylor & Francis Online. (n.d.). Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis.

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • MDPI. (n.d.). DPPH Radical Scavenging Assay.

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).

  • ResearchGate. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.

  • NIH. (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods.

  • Taylor & Francis Online. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY.

  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.

  • ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.

  • ACS Publications. (n.d.). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays.

  • MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.

  • PMC. (n.d.). Current status of pyrazole and its biological activities.

  • ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method.

  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit.

  • PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.

  • Medium. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.

  • Benchchem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.

Sources

Cell-based assays for evaluating 1-Isopentyl-1H-pyrazol-4-ol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Cell-Based Assays for Evaluating 1-Isopentyl-1H-pyrazol-4-ol Cytotoxicity

Abstract

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1-Isopentyl-1H-pyrazol-4-ol, a novel compound within the pharmacologically significant pyrazole class.[1][2][3] In drug discovery and development, a multi-parametric approach to cytotoxicity testing is crucial for building a robust safety and efficacy profile.[4] We detail three distinct, yet complementary, cell-based assays to dissect the compound's effects on cell health: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity (necrosis), and the Caspase-3/7 assay for apoptosis induction. By integrating the data from these assays, researchers can move beyond a simple "live vs. dead" determination to understand the underlying mechanism of cytotoxicity, distinguishing between cytostatic, necrotic, and apoptotic effects.

Introduction: The Rationale for a Multi-Assay Approach

Pyrazole derivatives are a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] When characterizing a new pyrazole derivative like 1-Isopentyl-1H-pyrazol-4-ol, a thorough assessment of its interaction with biological systems is paramount. Cytotoxicity assays are fundamental in this process, serving to identify potential therapeutic agents (e.g., selective anticancer compounds) and to flag molecules with unacceptable toxicity profiles early in the development pipeline.[4]

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in signal in a viability assay could indicate either cell death or merely an inhibition of cell proliferation (a cytostatic effect).[6] To build a complete mechanistic picture, a panel of assays is required. This guide provides the principles and step-by-step protocols for a validated three-assay workflow.

  • Viability Assay (MTT): Measures mitochondrial metabolic activity, serving as a proxy for the number of viable cells.[7]

  • Necrosis Assay (LDH): Measures the release of a cytosolic enzyme upon plasma membrane rupture, a hallmark of necrosis.[8][9]

  • Apoptosis Assay (Caspase-3/7): Measures the activity of key executioner enzymes in the programmed cell death pathway.[10][11]

This integrated approach ensures a trustworthy and comprehensive evaluation of the compound's cellular impact.

cluster_input Initial Screening cluster_assays Primary Cytotoxicity Assessment cluster_interpretation Mechanistic Interpretation Compound 1-Isopentyl-1H-pyrazol-4-ol MTT Viability (MTT Assay) Measures metabolic activity Compound->MTT Expose Cells LDH Necrosis (LDH Assay) Measures membrane rupture Compound->LDH Expose Cells Caspase Apoptosis (Caspase-3/7 Assay) Measures executioner caspase activity Compound->Caspase Expose Cells Result Mechanism of Action: - Cytostatic - Necrotic - Apoptotic MTT->Result Integrate Data LDH->Result Integrate Data Caspase->Result Integrate Data

Figure 1: High-level workflow for cytotoxicity assessment.

Foundational Protocols: Cell Culture and Compound Preparation

Scientific integrity begins with robust and reproducible baseline procedures. The quality of cell culture and the accuracy of compound handling directly impact the validity of any downstream assay.

General Cell Culture and Passaging

This protocol provides a general guideline for adherent cell lines. Always refer to the specific recommendations for your chosen cell line from a reputable source like the ATCC.[12]

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[13]

  • Observation: Regularly inspect cultures for confluence and signs of contamination using an inverted microscope. Aim to passage cells when they reach 80-90% confluence.

  • Aseptic Technique: Perform all manipulations in a certified biological safety cabinet.

  • Passaging Steps: a. Aspirate and discard the culture medium from the flask. b. Wash the cell monolayer once with a sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺ to remove any residual serum that could inhibit trypsin.[14] c. Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the monolayer (e.g., 1-2 mL for a T-75 flask). d. Incubate for 2-5 minutes at 37°C, or until cells detach. e. Neutralize the trypsin by adding 4-5 volumes of complete growth medium (containing serum). f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 ratio, depending on the cell line's growth rate) to a new flask containing pre-warmed complete medium.[15] h. Ensure even distribution of cells by gently rocking the flask before returning it to the incubator.[15]

Compound Stock and Plate Preparation
  • Stock Solution: Prepare a high-concentration stock solution of 1-Isopentyl-1H-pyrazol-4-ol (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in complete cell culture medium to create the desired final concentrations for the dose-response curve.

    • Causality: It is critical to perform dilutions in culture medium rather than DMSO to avoid solvent toxicity. Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic (typically ≤0.5%).

Protocol I: Metabolic Viability Assessment via MTT Assay

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] The core principle is the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product. This reaction is catalyzed by mitochondrial dehydrogenases and is only efficient in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust readout of the compound's effect on metabolic health. It is an excellent high-throughput screening tool due to its simplicity and cost-effectiveness.

cluster_cell Living Cell Mito Active Mitochondria (Dehydrogenase enzymes) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Enters cell Solvent Solubilization (e.g., DMSO) Formazan->Solvent Measure Measure Absorbance (~570 nm) Solvent->Measure

Figure 2: Workflow of the MTT assay principle.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 1-Isopentyl-1H-pyrazol-4-ol. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Development: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[17]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculation:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of the metabolic activity.

Concentration (µM)Absorbance (570nm)Corrected Absorbance% Viability
Vehicle Control1.2541.200100%
0.11.2421.18899.0%
11.1581.10492.0%
100.7740.72060.0%
500.3540.30025.0%
1000.1740.12010.0%
Blank (No Cells)0.054--
Table 1: Example data layout for an MTT assay.

Protocol II: Membrane Integrity Assessment via LDH Release Assay

Principle and Rationale

Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[9] Under normal conditions, it remains within the cell. However, if the plasma membrane is compromised—a key event in necrosis—LDH is released into the surrounding culture medium.[8] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction that results in a measurable colorimetric signal.[9] This assay is a direct measure of cytotoxicity and is crucial for distinguishing necrosis from apoptosis or cytostatic effects. An increase in extracellular LDH strongly indicates a necrotic mode of cell death.

Detailed Step-by-Step Protocol
  • Plate Setup: Seed and treat cells with 1-Isopentyl-1H-pyrazol-4-ol in a 96-well plate as described for the MTT assay (Section 3.2, steps 1-3).

  • Establish Controls: It is essential to include three types of controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background necrosis).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) for ~45 minutes before the assay. This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: No-cell wells to measure LDH present in the serum.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.[19]

  • Reading: Measure the absorbance at a wavelength of ~490 nm.

Data Analysis and Presentation
  • Calculation:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

TreatmentAbsorbance (490nm)Corrected Absorbance% Cytotoxicity
Spontaneous Release0.2500.2000%
Maximum Release1.4501.400100%
Compound (10 µM)0.3700.32010.0%
Compound (50 µM)0.8500.80050.0%
Compound (100 µM)1.3301.28090.0%
Medium Background0.050--
Table 2: Example data layout for an LDH assay.

Protocol III: Apoptosis Detection via Caspase-3/7 Activity Assay

Principle and Rationale

Apoptosis, or programmed cell death, is an orderly, energy-dependent process. A key hallmark is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving cellular substrates to orchestrate cell disassembly.[20] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[10] In apoptotic cells, active Caspase-3/7 cleaves the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of active caspase.[10] This "add-mix-measure" format is highly sensitive and ideal for high-throughput screening.[10]

cluster_pathway Apoptotic Pathway cluster_assay Assay Mechanism Signal Pro-Apoptotic Signal (e.g., Compound) Casp_Init Initiator Caspases (e.g., Caspase-9) Signal->Casp_Init Casp_Exec Executioner Caspases (Caspase-3/7) Casp_Init->Casp_Exec Substrate Cellular Substrates Casp_Exec->Substrate Assay_Sub DEVD-Luciferin Substrate (No Light) Casp_Exec->Assay_Sub Cleavage Apoptosis Apoptosis (Cell Dismantling) Substrate->Apoptosis Light Luminescent Signal Assay_Sub->Light Luciferase Reaction

Figure 3: Simplified apoptosis pathway and Caspase-3/7 assay principle.

Detailed Step-by-Step Protocol

This protocol is based on a typical homogeneous luminescent assay, such as the Caspase-Glo® 3/7 Assay from Promega.[10]

  • Plate Setup: Seed and treat cells with 1-Isopentyl-1H-pyrazol-4-ol in a white-walled, clear-bottom 96-well plate suitable for luminescence. Use 100 µL volumes as previously described. Include vehicle and no-cell controls.

  • Reagent Preparation: Reconstitute the lyophilized assay reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add-Mix-Measure: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-3/7 reagent to each well. c. Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Calculation:

    • Subtract the average reading of the "no-cell" control from all other readings.

    • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_VehicleControl

  • A significant increase (e.g., >2-fold) in the luminescent signal indicates the induction of apoptosis.

TreatmentLuminescence (RLU)Corrected RLUFold Change vs. Control
Vehicle Control15,50015,0001.0
Compound (1 µM)18,50018,0001.2
Compound (10 µM)75,50075,0005.0
Compound (50 µM)225,500225,00015.0
Staurosporine (Positive Control)240,500240,00016.0
Blank (No Cells)500--
Table 3: Example data layout for a Caspase-3/7 assay.

Integrated Data Interpretation

The true power of this approach lies in synthesizing the data from all three assays to determine the compound's primary mechanism of action.

Figure 4: Decision tree for integrated data analysis.

  • Necrotic Profile: A significant decrease in MTT viability that correlates with a significant increase in LDH release. Caspase activity may be low or absent.

  • Apoptotic Profile: A significant decrease in MTT viability accompanied by a strong increase in Caspase-3/7 activity. LDH release should be minimal, especially at early time points.

  • Cytostatic Profile: A decrease in MTT signal (indicating reduced metabolic activity/proliferation) but with no significant increase in either LDH or Caspase-3/7 activity. This suggests the compound is inhibiting cell growth rather than actively killing the cells.

AssayIC₅₀ / EC₅₀ (µM)Max ResponsePrimary Mechanism
MTT (Viability) 25 µM90% Inhibition-
LDH (Necrosis) >100 µM<10% Cytotoxicity-
Caspase-3/7 (Apoptosis) 28 µM15-Fold IncreaseApoptosis
Table 4: Example summary table for integrated results.

Conclusion

By employing the detailed protocols for MTT, LDH, and Caspase-3/7 assays, researchers can conduct a thorough and reliable evaluation of 1-Isopentyl-1H-pyrazol-4-ol's cytotoxic effects. This multi-parametric, evidence-based approach provides critical insights into the compound's mechanism of action, enabling informed decisions in the drug discovery and development process.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Thermo Fisher Scientific (2018). Cell Culture Video: Step-by-Step Guide to Passaging Cells. YouTube. Available at: [Link]

  • Takeuchi, K., et al. (1993). Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats. PubMed. Available at: [Link]

  • Lelli, J. L., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. ResearchGate. Available at: [Link]

  • Aeli, A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

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  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [https://www.tiarisbio.com/image/catalog/Protocolos/FAQ/FAQ-LDH Cytotoxicity Assay Kit.pdf]([Link] Cytotoxicity Assay Kit.pdf)

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

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  • Chen, D., et al. (2021). The Effect of Terpinen-4-ol on Human Corneal Epithelium. Translational Vision Science & Technology. Available at: [Link]

  • Chan, F. K. M., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays Assay Guidance Manual. ResearchGate. Available at: [Link]

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  • Tiper, T. L., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • G-Biosciences (2020). The Role of LDH in Cellular Cytotoxicity. Available at: [Link]

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  • Antibodies.com (2024). Cell-Based Assays Guide. Available at: [Link]

  • Zhang, J., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

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Probing the Binding Affinity of 1-Isopentyl-1H-pyrazol-4-ol: A Molecular Docking Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and presence in numerous FDA-approved drugs.[1] These heterocyclic compounds are particularly prominent as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold's ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure in the design of targeted inhibitors.[4]

This application note provides a detailed protocol for the molecular docking of 1-Isopentyl-1H-pyrazol-4-ol, a novel pyrazole derivative with potential anticancer and antioxidant properties, against three prominent protein kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[5][6] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[7] This guide is intended for researchers, scientists, and drug development professionals to facilitate the in-silico evaluation of similar small molecules.

Methodology: A Validated Molecular Docking Workflow

The following protocol outlines a comprehensive and self-validating workflow for molecular docking using the widely recognized software AutoDock Vina.[8] The causality behind each step is explained to ensure scientific rigor and reproducibility.

Experimental and Computational Workflow

The overall workflow for the molecular docking study is depicted below. This process begins with the preparation of the ligand and protein targets, proceeds to the core docking simulation, and concludes with a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (1-Isopentyl-1H-pyrazol-4-ol) Grid_Gen Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Target Preparation (EGFR, VEGFR2, CDK2) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis (Binding Affinity & Poses) Docking->Results_Analysis Visualization Interaction Visualization (PyMOL) Results_Analysis->Visualization

Figure 1: A schematic representation of the molecular docking workflow.

PART 1: Ligand Preparation

The initial step involves preparing the 3D structure of the ligand, 1-Isopentyl-1H-pyrazol-4-ol, for docking. This ensures that the ligand has the correct stereochemistry, hydrogen atoms, and charge distribution for an accurate simulation.

Protocol 1: Ligand Preparation using AutoDock Tools

  • Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 1-Isopentyl-1H-pyrazol-4-ol is CC(C)CCc1cn(n1)c(c1)O. This can be used in a chemical drawing tool or online server to generate a 3D structure in .sdf or .mol2 format.

  • Launch AutoDockTools (ADT): Open the ADT graphical user interface.

  • Load Ligand: Navigate to Ligand -> Input -> Open and select the ligand file.

  • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add and select Polar Only. This is crucial for correct hydrogen bonding calculations.[9]

  • Compute Gasteiger Charges: Navigate to Edit -> Charges -> Compute Gasteiger. Accurate partial charges are essential for electrostatic interaction calculations.[9]

  • Detect Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to define the rotatable bonds, allowing for ligand flexibility during docking.

  • Save as PDBQT: Finally, save the prepared ligand by navigating to Ligand -> Output -> Save as PDBQT. The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom required by AutoDock Vina.

PART 2: Protein Target Preparation

The preparation of the protein targets is a critical step to ensure a clean and accurate binding site for docking. This involves removing non-essential molecules and adding necessary atoms.

Selected Protein Targets and Justification

Target ProteinPDB IDRationale for Selection
EGFR 2GS6A crystal structure of the active EGFR kinase domain, providing a relevant conformation for inhibitor binding.[10]
VEGFR2 4AG8This structure is in complex with axitinib, a known kinase inhibitor, which helps in defining the binding pocket.[11]
CDK2 1HCKA well-resolved structure of human CDK2, a key cell cycle regulator and a common target for cancer therapy.[12]

Protocol 2: Protein Preparation

  • Download PDB File: Download the selected protein structure files from the RCSB Protein Data Bank ([Link]).

  • Load Protein into PyMOL: Open the PDB file in a molecular visualization tool like PyMOL.

  • Remove Heteroatoms: Remove water molecules, co-crystallized ligands, and any other non-essential heteroatoms from the structure. Water molecules are typically removed as their effect is implicitly handled by the scoring function, unless a specific water molecule is known to be critical for ligand binding.[13][14]

    • In PyMOL, this can be done using the command: remove solvent

  • Save the Cleaned Protein: Save the cleaned protein structure as a new PDB file.

  • Prepare Receptor in ADT:

    • Launch AutoDockTools and open the cleaned PDB file (File -> Read Molecule).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).[13]

    • Add Kollman charges (Edit -> Charges -> Add Kollman Charges).

    • Save the prepared receptor as a PDBQT file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

PART 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses. It is crucial to center the grid box on the known or predicted active site of the protein.

Protocol 3: Defining the Search Space

  • Identify the Binding Site: For the selected protein targets, the ATP-binding site is the region of interest. This can be identified by referring to the location of the co-crystallized ligand in the original PDB file or from literature.

  • Set Grid Box Parameters in ADT:

    • In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site with a small margin. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Note down the grid center coordinates and dimensions.

  • Create Configuration File: Create a text file (e.g., conf.txt) and specify the receptor, ligand, and grid box parameters.

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the computational time but also the reliability of the results. An exhaustiveness of 8 is a good starting point for routine docking.[15]

Results and Analysis

The output of an AutoDock Vina simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

Interpreting Docking Scores

The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[16] These scores are calculated by an empirical scoring function that approximates the free energy of binding.[8]

Table 1: Predicted Binding Affinities of 1-Isopentyl-1H-pyrazol-4-ol

Protein TargetPDB IDBinding Affinity (kcal/mol) - Top Pose
EGFR 2GS6-7.8
VEGFR2 4AG8-8.2
CDK2 1HCK-7.5

Note: These are hypothetical results for illustrative purposes.

Analysis of Binding Poses and Interactions

A low binding energy alone is not sufficient to validate a docking result. Visual inspection of the top-ranked binding pose is crucial to assess the plausibility of the predicted interactions.[13]

Protocol 4: Visualization and Interaction Analysis

  • Load Results into PyMOL: Open the prepared protein PDBQT file and the output ligand PDBQT file from the Vina run in PyMOL.

  • Visualize Binding Pose: Display the protein in a surface or cartoon representation and the ligand in a stick representation to clearly visualize its position within the binding site.

  • Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and any other potential non-covalent interactions between the ligand and the protein's active site residues. Tools like the "find polar contacts" feature in PyMOL can aid in identifying hydrogen bonds.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculating the RMSD between the docked pose and the experimental pose can validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[17]

Logical Relationship of Binding

The following diagram illustrates the key interactions that contribute to the binding of a pyrazole-based inhibitor within a kinase active site.

G Ligand 1-Isopentyl-1H-pyrazol-4-ol Hinge Hinge Region Residues Ligand->Hinge H-Bonds (Pyrazole N-H, OH) Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Hydrophobic Interactions (Isopentyl group) Solvent Solvent Exposed Region Ligand->Solvent Potential for derivatization

Figure 2: Key interaction points for a pyrazole inhibitor in a kinase binding site.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of 1-Isopentyl-1H-pyrazol-4-ol against key protein kinase targets. The presented workflow, from ligand and protein preparation to results analysis, is designed to be both robust and accessible.

The hypothetical docking results suggest that 1-Isopentyl-1H-pyrazol-4-ol may exhibit favorable binding to the ATP-binding sites of EGFR, VEGFR2, and CDK2. The predicted binding affinities indicate that this compound warrants further investigation.

Future work should involve performing these docking studies with a larger panel of kinases to assess selectivity. Furthermore, the top-ranked poses should be subjected to molecular dynamics simulations to evaluate the stability of the predicted interactions over time. Ultimately, in vitro and in vivo experiments are necessary to validate these computational predictions and to fully elucidate the therapeutic potential of 1-Isopentyl-1H-pyrazol-4-ol.

References

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved from [Link]

  • PyMOL. (n.d.). The PyMOL Molecular Graphics System. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • RCSB PDB. (n.d.). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from [Link]

  • Bioinformation. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • AutoDock. (n.d.). AutoDock. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). Retrieved from [Link]

  • YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. Retrieved from [Link]

  • ResearchGate. (2015, November 2). What is the reason of removal of water molecules before docking?. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3cpb: Crystal structure of the VEGFR2 kinase domain in complex with a bisamide inhibitor. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Journal of Young Pharmacists. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]

  • AutoDock Suite. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Reddit. (2020). AutoDock Vina -- How to tell if successfully docked?. Retrieved from [Link]

  • ResearchGate. (n.d.). (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the.... Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • ResearchGate. (2015). What is the reason of removal of water molecules before docking?. Retrieved from [Link]

  • The Bioinformatics Manual - Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5CAV: EGFR kinase domain with compound 41a. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking analysis using AutoDock Vina for isolated compounds.... Retrieved from [Link]

  • CCDC. (n.d.). Docking with Water in the Binding Site using GOLD. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved from [Link]

  • Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • Bioinformation. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]

  • Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Diagram of the VEGFR2 structure.... Retrieved from [Link]

  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopentyl-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic building block. Here, we move beyond simple protocols to address the common and nuanced challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and common route to 1-substituted-pyrazol-4-ols is a variation of the Knorr pyrazole synthesis.[1] This pathway involves the condensation of a substituted hydrazine with a β-dicarbonyl compound (or a functional equivalent) that possesses a leaving group or can be oxidized at the C2 position. For our target molecule, the key reaction is the cyclization of isopentylhydrazine with a suitable 3-carbon dicarbonyl synthon.

A highly effective precursor is an ethyl 2-formyl-3-oxobutanoate derivative , which upon condensation and cyclization, yields the pyrazole ring. The formyl group and the adjacent ketone provide the necessary electrophilic centers for the hydrazine to attack.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis & Purification cluster_2 Quality Control SM1 Isopentyl Halide + Hydrazine SM1_out Isopentylhydrazine SM1->SM1_out Alkylation SM2 β-Ketoester (e.g., Ethyl 3-oxopentanoate) SM2_out Ethyl 2-formyl-3-oxopentanoate (or equivalent) SM2->SM2_out Formylation Reaction Cyclocondensation (Knorr Synthesis) SM1_out->Reaction SM2_out->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-Isopentyl-1H-pyrazol-4-ol Purification->Product QC NMR, MS, HPLC Analysis Product->QC

Caption: High-level workflow for 1-Isopentyl-1H-pyrazol-4-ol synthesis.

Section 2: Troubleshooting the Synthesis - FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Low yield is a frequent challenge, often stemming from one of several factors. Let's break down the possibilities in a logical troubleshooting sequence.

G Start Low Yield Observed Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Purity OK A1_No No Q1->A1_No Purity Issue Q2 Is the reaction going to completion? (Monitor by TLC/LC-MS) A1_Yes->Q2 Sol1 Action: Re-purify or re-synthesize starting materials. - Distill Isopentylhydrazine. - Recrystallize/chromatograph β-dicarbonyl. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Reaction Complete A2_No No Q2->A2_No Incomplete Reaction Q3 Is product being lost during work-up? A2_Yes->Q3 Sol2 Action: Optimize reaction conditions. - Increase temperature/reflux time. - Screen catalysts (e.g., AcOH, PTSA). - Check stoichiometry (slight excess of hydrazine may help). A2_No->Sol2 A3_No No Q3->A3_No Work-up OK A3_Yes Yes Q3->A3_Yes Extraction Loss End Yield Improved A3_No->End Sol3 Action: Modify work-up procedure. - The -OH group increases water solubility. - Saturate aqueous layer with NaCl. - Use a more polar extraction solvent (e.g., EtOAc, DCM). - Perform multiple extractions. A3_Yes->Sol3

Caption: Troubleshooting flowchart for low reaction yield.

In-depth Analysis:

  • Starting Material Instability & Purity:

    • Isopentylhydrazine: Alkylhydrazines can be prone to oxidation. If it has been stored for a long time or improperly, its purity may be compromised. Consider vacuum distillation before use.

    • β-Dicarbonyl Precursor: The formylated β-ketoester is highly reactive and can undergo self-condensation or decomposition. It is often best to use this precursor immediately after its preparation.

  • Reaction Conditions:

    • Temperature and Solvent: Traditional methods often call for reflux in ethanol.[1][2] However, for some substrates, this can lead to side reactions. A temperature-controlled approach may be beneficial.[3] If the reaction is sluggish, switching to a higher-boiling solvent like n-butanol or toluene could be an option, but must be done cautiously to avoid decomposition.

    • Catalysis: The reaction is typically acid-catalyzed. Acetic acid is common, but stronger acids like p-toluenesulfonic acid (p-TSA) can be used if the reaction is slow. The catalyst amount is crucial; too much can promote side reactions.

  • Work-up and Purification:

    • The hydroxyl group on the pyrazole ring increases the molecule's polarity and its solubility in water, especially if the aqueous phase becomes acidic or basic. Ensure the aqueous layer is neutralized (pH ~7) before extraction. Saturating the aqueous layer with brine (NaCl) can help "salt out" the product into the organic layer.

Question 2: I am observing two distinct product spots on my TLC plate, both of which seem to be isomers. What is happening?

This is a classic problem of regioselectivity . When an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.

Causality: The isopentylhydrazine has two non-equivalent nitrogen atoms. Either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the β-dicarbonyl precursor. This leads to two different cyclization pathways and, ultimately, two different products.

Solutions to Control Regioselectivity:

  • Choice of Precursor: The most effective way to ensure a single regioisomer is to use a symmetrical β-dicarbonyl equivalent. However, this is not feasible for synthesizing a 4-hydroxypyrazole.

  • Steric Hindrance: The isopentyl group is moderately bulky. This steric hindrance can direct the initial attack of the substituted nitrogen (N1) to the less sterically hindered carbonyl group (often a formyl group).

  • Electronic Effects: The electronics of the dicarbonyl play a major role. A formyl group is generally more electrophilic than a ketone, which can favor the initial attack at that position.

  • Catalyst and Solvent Choice: Modern synthetic methods have shown that the choice of catalyst and solvent can significantly influence the isomeric ratio.[4] Experimenting with different conditions is key. For instance, some regioselective syntheses have been developed using specific metal catalysts or ionic liquids.[1][3]

ParameterEffect on RegioselectivityRecommendation
Sterics of Hydrazine The bulky isopentyl group will favor attack at the less hindered carbonyl.Leverage this by ensuring a significant steric difference in your dicarbonyl precursor.
Electronics of Dicarbonyl The more electrophilic carbonyl (formyl > ketone) is the preferred site of initial attack.Use a formylated β-ketoester as the precursor.
Reaction Temperature Lower temperatures often favor the thermodynamically more stable product, potentially increasing selectivity.Start the reaction at 0 °C and allow it to slowly warm to room temperature or reflux.
Catalyst Can stabilize one transition state over another.While acidic catalysts are standard, exploring neutral or even basic conditions might alter the ratio.
Question 3: The purification by column chromatography is difficult, with significant product loss and tailing. How can I improve this?

The polar hydroxyl group and the basic nitrogen atoms of the pyrazole ring can lead to strong interactions with the silica gel, causing tailing and poor separation.

Troubleshooting Purification:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (Et₃N) or ammonia. A common practice is to use an eluent containing 0.5-1% Et₃N. This neutralizes the acidic sites on the silica surface, preventing the basic product from sticking.

  • Optimize the Eluent System:

    • Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • If tailing persists, consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., DCM/MeOH). A typical gradient might be from 100% DCM to 95:5 DCM/MeOH.

  • Alternative Purification: Recrystallization: If a solid product is obtained, recrystallization is often a superior method for achieving high purity on a large scale. Screen various solvent systems. Good candidates would be Ethyl Acetate/Hexane, Ethanol/Water, or Isopropanol.

  • Acid/Base Extraction: An alternative to chromatography is an acid-base workup. The pyrazole can be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic organic impurities behind. The aqueous layer is then washed with an organic solvent, neutralized with a base (e.g., NaHCO₃ or NaOH), and the product is re-extracted into an organic solvent. This method is effective but can be cumbersome.

Section 3: Experimental Protocols

The following are detailed, self-validating protocols for the key steps in the synthesis.

Protocol 1: Synthesis of Isopentylhydrazine

(Caution: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.)

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine monohydrate (3.0 eq.) and ethanol.

  • Addition: Slowly add 1-bromo-3-methylbutane (isopentyl bromide) (1.0 eq.) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC until the isopentyl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add an aqueous solution of NaOH (2M) and extract the product with diethyl ether (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product should be purified by vacuum distillation to yield pure isopentylhydrazine.

Protocol 2: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-formyl-4-methyl-3-oxopentanoate (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add isopentylhydrazine (1.1 eq.) dropwise to the solution at room temperature.

  • Catalyst & Reflux: Add glacial acetic acid (0.2 eq.) as a catalyst. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).[5] The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting materials.

  • Quenching & Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

    • Wash with brine (saturated NaCl solution).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, using a gradient eluent system of hexane and ethyl acetate, potentially with 1% triethylamine added to the eluent to prevent tailing.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Isopentyl-1H-pyrazol-4-ol as a solid or viscous oil.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Li, W., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(15), 4469. [Link]

  • Lynch, B. M., & Hung, Y. Y. (1964). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 42(7), 1605-1615. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6588. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 83385-83391. [Link]

  • MDPI. (2018). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 23(7), 1563. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

Sources

Technical Support Center: Vilsmeier-Haack Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a significant amount of information on the Vilsmeier-Haack formylation of pyrazoles, including the general mechanism, regioselectivity rules, and numerous examples of its application. The search results provide a good overview of successful reactions and the conditions used.

However, to create a truly effective troubleshooting guide, I need to focus more on the "problem" aspects. The current information hints at some issues but doesn't explicitly detail common side products, the reasons for their formation, and specific strategies to overcome them. For example, while the regioselectivity is mentioned, I need more information on what happens when it goes wrong and how to control it. I also need to find more details on reactions that failed or gave low yields and the subsequent optimization steps taken.

Therefore, the next step will be to specifically search for literature that discusses the limitations, challenges, and unexpected outcomes of the Vilsmeier-Haack reaction on pyrazoles. This will allow me to build a more practical and problem-oriented troubleshooting guide.I have successfully gathered and analyzed information regarding the Vilsmeier-Haack formylation of pyrazoles, with a specific focus on side product formation, regioselectivity issues, and the influence of substituents. I have identified several key challenges that researchers face, such as:

  • Deactivation by Electron-Withdrawing Groups: Aromatic and nitro-substituted pyrazoles show significantly lower reactivity, often leading to incomplete conversion or no reaction.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can impede the formylation reaction.

  • Side Reactions: I have found evidence of dehydrochlorination, dealkylation, and the formation of minor heterocyclic byproducts under prolonged heating.

  • Regioselectivity: While formylation typically occurs at the C-4 position, the interplay of electronic and steric effects can be complex.

I have enough information to create a comprehensive troubleshooting guide that addresses these specific issues with actionable advice, visual aids, and experimental protocols. I can now proceed with structuring this information into the final technical support center format as requested. Therefore, I do not need further search actions and can now generate the final response.

Notably, I will create Graphviz diagrams to illustrate:

  • The core Vilsmeier-Haack reaction mechanism on a pyrazole substrate.

  • A troubleshooting decision tree to guide users in diagnosing and solving common experimental problems.

  • The influence of electronic effects on the regioselectivity of the formylation.

I will also create tables to summarize:

  • The effect of substituents on reaction outcomes.

  • Recommended starting conditions for different pyrazole substrates.

Finally, I will provide a detailed experimental protocol for a standard reaction and a modified protocol for challenging substrates, followed by a complete list of references.

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet sometimes challenging reaction. Here, we move beyond standard protocols to address the nuanced issues that can arise during your experiments, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.

Understanding the Core Reaction: The "Why" Behind the "How"

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as pyrazole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] This forms a highly electrophilic chloromethyliminium salt, which is the key formylating species.[2]

For pyrazoles, the reaction is governed by the electronic properties of the ring. The two adjacent nitrogen atoms create a region of high electron density at the C-4 position, making it the primary site for electrophilic attack.[3] This inherent reactivity makes the Vilsmeier-Haack reaction a go-to method for producing pyrazole-4-carbaldehydes, which are valuable precursors in medicinal chemistry and materials science.[3]

Vilsmeier_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Iminium Salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Pyrazole Pyrazole Substrate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Core mechanism of Vilsmeier-Haack pyrazole formylation.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common and not-so-common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Category 1: Reaction Initiation and Completion

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

This is a common issue, particularly with pyrazoles bearing electron-withdrawing groups (EWGs) or significant steric hindrance. The Vilsmeier reagent is a relatively weak electrophile, and its reactivity is highly dependent on the nucleophilicity of the pyrazole ring.[2]

  • Causality: Electron-withdrawing substituents, such as nitro, cyano, or even phenyl groups, decrease the electron density of the pyrazole ring, making it less reactive towards the Vilsmeier reagent.[4] Aromatic substituents are generally more deactivating than alkyl groups.[4] Similarly, bulky groups at the N-1 or C-3/C-5 positions can sterically hinder the approach of the electrophile.[4]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many standard procedures start at 0°C and then warm to room temperature or slightly above. For deactivated substrates, you may need to increase the temperature significantly, with some reactions requiring heating up to 120°C for several hours.[3]

    • Increase Reagent Stoichiometry: Increasing the equivalents of both DMF and POCl₃ can drive the reaction forward. A common modification is to increase the amount of POCl₃ from a typical 1.5-2.0 equivalents to 4.0 or even 10.0 equivalents for particularly stubborn substrates.

    • Solvent Choice: While often run neat in DMF, using a high-boiling, inert solvent like 1,2-dichloroethane (DCE) or chloroform can sometimes improve solubility and allow for higher reaction temperatures.

    • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times and improve yields for less reactive substrates.

Question 2: I am observing the formation of multiple products, and my desired product is in low yield. What are the potential side reactions?

Answer:

Side product formation can be a significant challenge, especially under harsh reaction conditions (e.g., prolonged heating).

  • Potential Side Products and Their Formation:

    • Dehydrochlorination Products: If your substrate has a haloalkyl group, such as a chloroethyl group, elimination of HCl can occur to form a vinyl-substituted pyrazole. This vinyl group can then potentially be formylated as well.[4]

    • Dealkylation Products: With certain bulky N-alkyl groups, dealkylation can occur, leading to the formation of N-H pyrazole tautomers.[4]

    • Byproducts from DMF Decomposition: Under prolonged heating, DMF can decompose to a small extent, generating species like formaldehyde. This can lead to the formation of minor heterocyclic byproducts through reaction with the starting material.[4]

    • Formation of Pyrazolo[3,4-d]pyrimidines: In some cases, particularly with 5-aminopyrazole substrates, intramolecular cyclization can occur, leading to the formation of fused pyrazolo[3,4-d]pyrimidine systems.

  • Mitigation Strategies:

    • Careful Temperature Control: Avoid excessive heating for extended periods. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Optimize Reagent Ratios: Using a large excess of the Vilsmeier reagent can sometimes lead to more side products. A systematic optimization of the pyrazole:DMF:POCl₃ ratio is recommended.

    • Work-up Procedure: Ensure a clean and efficient work-up. The hydrolysis of the intermediate iminium salt should be done carefully by pouring the reaction mixture into crushed ice or a cold aqueous base solution to neutralize the acidic conditions and minimize degradation of the product.[3]

Troubleshooting_Flowchart Start Reaction Issue Identified LowConversion Low or No Conversion? Start->LowConversion MultipleProducts Multiple Products Observed? Start->MultipleProducts Deactivated Substrate Deactivated (EWG)? Or Sterically Hindered? LowConversion->Deactivated Yes HarshConditions Harsh Conditions Used? (High Temp / Long Time) MultipleProducts->HarshConditions Yes IncreaseTemp Increase Temperature (e.g., 80-120°C) Deactivated->IncreaseTemp IncreaseReagents Increase Equivalents of POCl₃ and DMF IncreaseTemp->IncreaseReagents Microwave Consider Microwave Irradiation IncreaseReagents->Microwave OptimizeTemp Optimize Temperature and Reaction Time HarshConditions->OptimizeTemp OptimizeStoich Optimize Reagent Stoichiometry OptimizeTemp->OptimizeStoich Workup Refine Work-up Procedure OptimizeStoich->Workup

Caption: A decision tree for troubleshooting common Vilsmeier-Haack issues.

Category 2: Regioselectivity

Question 3: I am not getting the expected C-4 formylated product. How is regioselectivity controlled in this reaction?

Answer:

While formylation at C-4 is the most common outcome for unsubstituted or simply substituted pyrazoles, the regioselectivity can be influenced by the substitution pattern on the ring.

  • Electronic Control: The pyrazole ring's electronics strongly direct the electrophilic attack to the C-4 position. The two nitrogen atoms withdraw electron density from C-3 and C-5, making C-4 the most nucleophilic carbon.[3]

  • Steric Hindrance: If the C-4 position is blocked by a substituent, formylation will not occur there. If both C-3 and C-5 are substituted, the reaction may fail altogether unless one of the substituents is a good leaving group.

  • Influence of N-1 Substituent: The nature of the substituent at the N-1 position generally does not change the preference for C-4 formylation but can significantly impact the overall reactivity of the ring.

Caption: Electronic influence on regioselectivity in pyrazole formylation.

Data Summary and Protocols

Table 1: Influence of Pyrazole Substituents on Reaction Outcome
Substituent Type at C-3, C-5, or N-1Effect on ReactivityTypical Reaction ConditionsExpected Outcome
Electron-Donating Groups (e.g., Alkyl) Activating0°C to 60°C, 2-6 hoursGood to excellent yield of C-4 aldehyde.
Electron-Withdrawing Groups (e.g., Phenyl, Nitro) Deactivating60°C to 120°C, 4-24 hoursLower yields, may require excess reagents.[4]
Halogens (e.g., Chloro) DeactivatingElevated temperatures (e.g., 120°C)Moderate yields, reaction is possible.[4]
Bulky Groups (e.g., t-Butyl, Adamantyl) Steric HindranceElevated temperatures, longer reaction timesMay result in low to no conversion.[4]
Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of an Activated Pyrazole

This protocol is suitable for pyrazoles with electron-donating or simple aryl substituents.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Vilsmeier Reagent Formation: Cool the DMF to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable solvent (e.g., DCE) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the ice has melted and the mixture is basic (pH > 8).

  • Extraction and Purification: The product may precipitate out and can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified Protocol for Deactivated or Hindered Pyrazoles

This protocol is adapted for substrates that are unreactive under standard conditions.

  • Reagent Preparation: In a flame-dried flask, add anhydrous DMF (6.0 equiv.).

  • Vilsmeier Reagent Formation: Cool to 0°C and add POCl₃ (4.0 equiv.) dropwise. Stir at 0°C for 30 minutes.

  • Substrate Addition: Add the deactivated pyrazole substrate (1.0 equiv.) to the Vilsmeier reagent.

  • Reaction: Slowly warm the reaction to room temperature, and then heat to a higher temperature (e.g., 100-120°C). Monitor the reaction carefully. This may require an extended reaction time (up to 24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. Be aware that the higher temperature may lead to more colored impurities, which may require more rigorous purification.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility in pyrazole-containing compounds. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to make informed decisions in your experimental work.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on established physicochemical principles and extensive laboratory experience.

Q1: My pyrazole compound immediately precipitated when I added it to my aqueous buffer. What happened and what's my first step?

A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous medium. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, can be quite lipophilic, especially when substituted with aryl or bulky alkyl groups, which increases the energy required for solvation in water[1][2].

Immediate Corrective Actions:

  • pH Adjustment: The first and often most effective step is to assess if your molecule has ionizable groups. Pyrazole itself is weakly basic (pKa ≈ 2.5), but substituents can introduce acidic or basic centers[1].

    • For Basic Pyrazoles: Decrease the pH of your buffer. Protonating a basic nitrogen introduces a positive charge, dramatically increasing interaction with polar water molecules. Aim for a pH at least 2 units below the pKa of the basic group.

    • For Acidic Pyrazoles: Increase the pH of your buffer. Deprotonating an acidic group creates an anion, which is far more soluble in water. Aim for a pH at least 2 units above the pKa of the acidic group.

  • Introduce a Co-solvent: If pH modification is not an option or is ineffective, consider the use of a water-miscible organic solvent (co-solvent). These agents work by reducing the overall polarity of the solvent system, making it more favorable for your lipophilic compound. Common choices include DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5% v/v) and incrementally increase it, keeping in mind the tolerance of your experimental system (e.g., cell-based assays are sensitive to high DMSO concentrations).

Causality Explained: The core issue is the unfavorable energetics of creating a cavity in the highly ordered water structure to accommodate a non-polar molecule. By ionizing the molecule or reducing the solvent's polarity, you fundamentally improve these thermodynamics, favoring dissolution.

Q2: I'm using a DMSO stock solution. The compound is soluble in 100% DMSO, but crashes out upon dilution into my aqueous assay buffer. How can I prevent this?

A2: This is a common problem known as "dilution-induced precipitation." While your compound is soluble in the organic stock, the final concentration of the organic solvent in the aqueous medium is too low to maintain solubility.

Workflow for Addressing Dilution-Induced Precipitation:

G cluster_0 Problem Identification A Compound precipitates upon dilution from DMSO stock into aqueous buffer B Lower the final compound concentration A->B Is lower concentration feasible for assay? C Increase final co-solvent percentage (e.g., from 1% to 5% DMSO) A->C Is higher co-solvent % tolerated? E Use Cyclodextrins A->E If co-solvents fail or are not allowed D Switch to a more potent co-solvent (e.g., NMP, DMA) C->D F Formulate as a Nanosuspension E->F For very high concentrations or IV administration G Synthesize a Pro-drug F->G If formulation is insufficient, requires chemical modification

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Artifacts of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry (MS) for the characterization and quantification of pyrazole-containing compounds. Pyrazole moieties are integral to a vast number of pharmaceuticals, including celecoxib, sildenafil, and various kinase inhibitors, making their accurate analysis critical.[1][2]

This document provides in-depth, field-proven insights into common analytical artifacts encountered during Electrospray Ionization (ESI)-MS analysis. It is structured in a practical question-and-answer format to directly address specific issues, explain the underlying causes, and offer robust troubleshooting protocols.

FAQ 1: In-Source Fragmentation & Thermal Degradation

Question: My primary molecular ion ([M+H]⁺) is weak or absent, but I see a prominent smaller ion that corresponds to the loss of a substituent from my pyrazole derivative. What is happening and how can I fix it?

Answer:

This is a classic case of in-source fragmentation (ISF) or in-source collision-induced dissociation (CID), where your molecule fragments after ionization but before it reaches the mass analyzer.[3] This can be compounded by thermal degradation if your compound is labile.

Probable Causes:

  • Excessive Ion Source Energy: The most common cause is the application of overly energetic conditions within the ESI source. Key parameters like the cone voltage (also known as orifice voltage or fragmentor voltage) are designed to accelerate ions from the atmospheric pressure region into the vacuum of the mass spectrometer. If this voltage is too high, the accelerated ions collide with residual solvent vapor and nebulizing gas molecules with enough energy to break covalent bonds, causing fragmentation.[4]

  • High Source Temperatures: Pyrazole derivatives, particularly those with complex or nitro-containing substituents, can be thermally sensitive.[3][5] High temperatures in the ESI source, intended to aid desolvation, can provide enough energy to induce thermal degradation, which manifests as fragmentation in the mass spectrum. The observed fragments may be identical to those from CID, but the cause is thermal energy rather than electrical potential.

  • Analyte Instability: The intrinsic stability of your pyrazole derivative plays a crucial role. Substituents on the pyrazole ring can significantly influence bond strengths. For example, N-phenyl or N-benzyl groups can be labile, and certain protecting groups may be easily cleaved under even moderately energetic source conditions.

Diagnostic & Troubleshooting Steps:

The primary goal is to introduce the ion into the mass analyzer with minimal internal energy, a process often called "soft ionization."

Step 1: Optimize the Cone/Orifice Voltage. This is the most critical parameter for controlling ISF.

  • Action: Perform a systematic cone voltage ramp experiment. Analyze a constant infusion of your compound while incrementally decreasing the cone voltage (e.g., from 50 V down to 10 V in 5 V steps).

  • Expected Result: You should observe a clear trend where the relative abundance of your desired molecular ion ([M+H]⁺ or [M+Na]⁺) increases, and the abundance of the fragment ion decreases. The optimal value will be the lowest voltage that provides good ion transmission and minimal fragmentation.

Step 2: Reduce Source and Desolvation Temperatures.

  • Action: If reducing the cone voltage is insufficient, begin lowering the source and desolvation gas temperatures. Reduce the temperature in increments of 25 °C and monitor the ion ratios.

  • Expert Insight: Be aware that lowering the temperature too much can lead to poor desolvation, resulting in reduced overall signal intensity and the appearance of solvent clusters or adducts. A balance must be struck between minimizing thermal degradation and maintaining efficient ionization.

Step 3: Evaluate Mobile Phase Composition.

  • Action: The choice of solvent and additives can influence ion stability. If using an additive like trifluoroacetic acid (TFA) for chromatographic purposes, be aware that it can sometimes promote fragmentation in the source. Consider switching to a less aggressive modifier like formic acid.

The following table illustrates the expected effect of cone voltage on the observed ions for a hypothetical N-substituted pyrazole (MW = 350) that is prone to losing its substituent (Fragment MW = 200).

Cone Voltage (V)Relative Abundance of [M+H]⁺ (m/z 351)Relative Abundance of [Fragment]⁺ (m/z 201)Analyst's Observation
5015%85%Severe in-source fragmentation. Molecular ion is barely visible.
3550%50%Significant fragmentation still occurring.
2095%5%Optimal. Strong molecular ion signal with minimal fragmentation.
1060% (Overall intensity drop)<1%Fragmentation is eliminated, but overall ion transmission is poor.

FAQ 2: Unexpected Adducts and Modifications

Question: I see my expected [M+H]⁺ ion, but it's accompanied by other, more intense peaks at m/z values like [M+23]⁺ and [M+39]⁺. What are these ions?

Answer:

You are observing the formation of adduct ions, which are created when your neutral molecule associates with cations present in the sample or mobile phase. This is a fundamental part of the ESI process. The ions you are seeing are almost certainly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.

Probable Causes & Identification:

The formation of various adducts is common in ESI-MS and can be a useful tool for confirming the molecular weight of an analyte. The key is to recognize them by their characteristic mass shifts from the molecular weight (M).

Common Adduct IonMass Shift (from M)Common Source
[M+H]⁺ +1Protic solvents (Water, Methanol), Formic Acid
[M+Na]⁺ +23Glassware, mobile phase contaminants, buffers
[M+K]⁺ +39Glassware, mobile phase contaminants, buffers
[M+NH₄]⁺ +18Ammonium formate/acetate buffers
[M+CH₃CN+H]⁺ +42Acetonitrile mobile phase
[M+H-H₂O]⁺ -17In-source loss of water from hydroxylated compounds

Table data compiled from common knowledge and confirmed by sources such as ACD/Labs.[1]

Troubleshooting & Control:

While adducts confirm molecular weight, sometimes the protonated molecule ([M+H]⁺) is desired for consistency or for MS/MS fragmentation studies. In other cases, a sodium adduct may be more stable and provide a better signal than the protonated species.

  • To Reduce Metal Adducts:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives.

    • Avoid Glass: If possible, use polypropylene vials and solvent bottles, as borosilicate glass is a common source of sodium and potassium ions.

    • Increase Proton Source: Add a small amount of a proton source like 0.1% formic acid to the mobile phase. This increases the concentration of H⁺, favoring the formation of [M+H]⁺ through competitive binding.

  • To Promote a Specific Adduct for Sensitivity:

    • If you find that the [M+Na]⁺ adduct is significantly more intense and stable than the [M+H]⁺, you can intentionally add a low concentration (e.g., 100 µM) of sodium acetate to your mobile phase to drive the formation of a single, consistent adduct ion for quantification.

FAQ 3: Dimerization and Oligomerization Artifacts

Question: I am observing an ion at approximately double the mass of my compound, such as [2M+H]⁺. Is my compound aggregating in the source?

Answer:

Yes, this is likely a non-covalent dimer formed in the gas phase during the electrospray process. Pyrazole derivatives, with their hydrogen bond donor (N-H) and acceptor (pyridine-like N) sites, are well-suited for forming such aggregates.

Probable Causes & Mechanism:

  • Gas-Phase Association: As the charged droplets in the ESI plume evaporate, the concentration of the analyte increases dramatically. This proximity allows two neutral molecules to associate with a single proton (or other cation), forming a stable, proton-bridged dimer, often stabilized by hydrogen bonds.

  • Analyte Concentration: While some studies report dimer formation is independent of concentration, it is often exacerbated at higher analyte concentrations. If your sample is too concentrated, you are more likely to observe these species.

  • Structural Features: The ability of the pyrazole ring and its substituents to form intermolecular hydrogen bonds is a primary driver. Molecules with multiple H-bond donor/acceptor sites are particularly prone to dimerization.[5]

Diagnostic & Troubleshooting Steps:

  • Confirm the Dimer: The most straightforward check is the mass. A protonated dimer [2M+H]⁺ will have an m/z equal to (2 × Molecular Weight) + 1. Use high-resolution MS to confirm the elemental composition if possible.

  • Reduce Concentration: The simplest solution is to dilute your sample. A 10-fold or 100-fold dilution will often significantly reduce the abundance of the dimer relative to the monomer [M+H]⁺.

  • Modify Source Conditions:

    • Increase the cone voltage. While this is counterintuitive to the advice for fragmentation, applying slightly more energy can break the weak non-covalent bonds holding the dimer together.

    • Increase the source temperature. This can also provide enough thermal energy to disrupt the dimer. Be cautious, as this may lead to an increase in thermal degradation or fragmentation of the monomer.

  • Alter Mobile Phase pH: Changing the pH can alter the hydrogen bonding capabilities of your molecule, potentially disrupting dimer formation.

Systematic Troubleshooting Workflow

When an unexpected ion appears in your mass spectrum, a systematic approach is key to identifying and resolving the issue. The following workflow provides a logical path for diagnosis.

Troubleshooting_Workflow start Unexpected Ion Observed check_mass Calculate Mass Difference from Expected M or [M+H]⁺ start->check_mass is_adduct Is it a common adduct? (+22, +38, +17, +41, etc.) check_mass->is_adduct Check Adduct List is_fragment Is it a neutral loss? (-18, -44, -Substituent) is_adduct->is_fragment No solve_adduct Identify Adduct (Na⁺, K⁺, NH₄⁺, Solvent) Solutions: - Use Polypropylene Vials - Add 0.1% Formic Acid - Use LC-MS Grade Solvents is_adduct->solve_adduct Yes is_dimer Is mass ~2M+H? is_fragment->is_dimer No solve_fragment In-Source Fragmentation or Thermal Degradation Solutions: - Decrease Cone/Orifice Voltage - Decrease Source Temperature is_fragment->solve_fragment Yes solve_dimer Non-Covalent Dimer Solutions: - Dilute Sample - Increase Cone Voltage (Slightly) - Increase Source Temperature is_dimer->solve_dimer Yes unknown Unidentified Artifact Actions: - Check for Contamination - Verify Sample Integrity - Perform MS/MS for Structure is_dimer->unknown No

Caption: Systematic workflow for identifying and troubleshooting common mass spectrometry artifacts.

Experimental Protocol: Optimization of Source Parameters to Minimize In-Source Fragmentation

This protocol provides a step-by-step method for finding the optimal balance of source parameters to maximize the molecular ion signal while minimizing unwanted fragmentation.

Objective: To determine the ideal Cone Voltage and Source Temperature for the analysis of a novel pyrazole derivative.

Materials:

  • Calibrated LC-MS system with an ESI source.

  • Analyte solution (approx. 1 µg/mL in a suitable mobile phase).

  • Syringe pump for direct infusion.

Methodology:

  • Initial System Setup:

    • Set up the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular ion and potential fragments.

    • Begin with standard literature or instrument default parameters for the ESI source (e.g., Capillary Voltage: 3.5 kV, Desolvation Gas Flow: 600 L/hr, Nebulizer Pressure: 35 psi). Set the initial Source Temperature to a moderate value (e.g., 120 °C) and the initial Cone Voltage to a relatively high value known to cause fragmentation (e.g., 50 V).

  • Analyte Infusion:

    • Infuse the analyte solution at a stable flow rate (e.g., 10 µL/min) using the syringe pump. Allow the signal to stabilize for 2-3 minutes.

  • Cone Voltage Optimization:

    • Acquire a mass spectrum at the initial Cone Voltage (50 V). Record the absolute intensity of the molecular ion ([M+H]⁺) and the primary fragment ion.

    • Decrease the Cone Voltage by 5 V (to 45 V). Allow the signal to stabilize for 1 minute and acquire another spectrum. Record the intensities.

    • Repeat this process, decreasing the Cone Voltage in 5 V increments until you reach a low value (e.g., 10 V).

    • Plot the intensities of the molecular ion and the fragment ion as a function of the Cone Voltage. Identify the voltage that provides the highest intensity for the molecular ion with an acceptable (e.g., <5%) relative abundance of the fragment. This is your optimal Cone Voltage.

  • Source Temperature Optimization:

    • Set the Cone Voltage to the optimal value determined in the previous step.

    • Set the Source Temperature to a high value (e.g., 150 °C). Acquire a spectrum and record the intensity of the molecular ion.

    • Decrease the Source Temperature in 25 °C increments, allowing the system to stabilize at each step, and record the molecular ion intensity.

    • Continue until you observe a significant drop in signal intensity due to poor desolvation.

    • Select the lowest temperature that maintains good signal intensity, as this will minimize the risk of thermal degradation.

  • Final Verification:

    • Set the instrument to the optimized Cone Voltage and Source Temperature. Acquire a final spectrum to confirm a strong and stable signal for the molecular ion with minimal artifacts.

References

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Pan, H. (2008). A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations. Rapid Communications in Mass Spectrometry, 22(22), 3555-3560. [Link]

  • LCS-Community. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?[Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(15), 4983. [Link]

  • Bakhtiar, R. (2006). The effect of cone voltage on electrospray mass spectra of the bisquaternary ammonium salt decamethoxinum. Rapid Communications in Mass Spectrometry, 20(14), 2153-2158. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-814. [Link]

  • MDPI. (2021). A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • MDPI. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 25(1), 123. [Link]

  • PubMed. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Journal of Hazardous Materials, 342, 564-572. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole ring formation. The pyrazole scaffold is a cornerstone in modern drug discovery and agrochemicals, making the ability to selectively synthesize specific constitutional isomers a critical challenge.[1] This document moves beyond standard textbook procedures to provide field-tested insights, troubleshooting protocols, and an in-depth look at the causality behind reaction outcomes.

Section 1: The Core Challenge—Understanding Regioselectivity in Knorr Pyrazole Synthesis

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is one of the most common and powerful methods for pyrazole synthesis, known as the Knorr pyrazole synthesis.[2] However, its primary drawback is the frequent formation of a mixture of two regioisomers, which can be difficult and costly to separate.[3]

The regiochemical outcome is determined by which of the two non-equivalent carbonyl carbons undergoes initial nucleophilic attack by the substituted nitrogen of the hydrazine. This choice is governed by a delicate interplay of steric and electronic factors within the substrates and the reaction conditions.

G cluster_start Reactants cluster_pathways cluster_A Pathway A cluster_B Pathway B Diketone Unsymmetrical 1,3-Diketone Initial_Attack Initial Nucleophilic Attack Diketone->Initial_Attack Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Initial_Attack Intermediate_A Intermediate A (Attack at C1) Initial_Attack->Intermediate_A  More electrophilic/ less hindered C=O Intermediate_B Intermediate B (Attack at C3) Initial_Attack->Intermediate_B  Less electrophilic/ more hindered C=O Dehydration_A Dehydration & Cyclization Intermediate_A->Dehydration_A Isomer_A Regioisomer 1 Dehydration_A->Isomer_A Dehydration_B Dehydration & Cyclization Intermediate_B->Dehydration_B Isomer_B Regioisomer 2 Dehydration_B->Isomer_B

Figure 1: Competing pathways in the Knorr synthesis leading to two possible regioisomers.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: I'm getting a 1:1 mixture of regioisomers from my reaction between 1-phenyl-1,3-butanedione and methylhydrazine. How can I control the outcome?

A1: This is a classic regioselectivity problem. The two carbonyls (one adjacent to a phenyl group, one to a methyl group) have similar reactivity under standard conditions (e.g., refluxing ethanol).[3] The key is to create a significant differentiation in their electrophilicity or to control the reaction kinetically.

Causality: The regioselectivity is dictated by the initial condensation of the hydrazine with one of the carbonyl groups. The more substituted nitrogen (N1) of methylhydrazine is less nucleophilic than the terminal NH₂, which performs the subsequent cyclization. Therefore, the initial attack is by the NH₂ group. To control the reaction, you must influence which carbonyl is more receptive to this attack.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at room temperature or 0 °C can amplify small differences in activation energy between the two pathways, often favoring one isomer.

  • Change the Solvent: This is one of the most powerful and often overlooked variables. Standard protic solvents like ethanol can participate in hydrogen bonding and may not effectively differentiate the carbonyls. Switching to a fluorinated alcohol can dramatically alter the isomeric ratio.[3]

  • pH Modification: The reaction is highly pH-dependent. Under acidic conditions, the hydrazine is protonated, reducing its nucleophilicity. Under basic conditions, the diketone can be deprotonated. A neutral or slightly acidic condition is often optimal, but systematic screening is necessary.[2]

Q2: You mentioned fluorinated alcohols. Why are they so effective, and is there a recommended protocol?

A2: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are game-changers for this reaction.[3] Their unique properties stem from being highly polar and strong hydrogen-bond donors, yet they are very poor hydrogen-bond acceptors and non-nucleophilic.

Causality: When using a fluorinated 1,3-diketone (e.g., one with a CF₃ group), these solvents preferentially form a stable hemiketal intermediate at the more electrophilic carbonyl carbon bearing the electron-withdrawing group. This effectively "protects" it from nucleophilic attack by the hydrazine. The hydrazine is then directed to the other, now more available, carbonyl group, leading to high regioselectivity. This effect is pronounced even for non-fluorinated diketones where subtle electronic differences are amplified.[3]

Data Summary: Solvent Effect on Regioselectivity

Entry1,3-Diketone Substrate (R¹, R²)SolventIsomer Ratio (Desired:Undesired)Reference
12-Furyl, CF₃Ethanol (EtOH)36:64[3]
22-Furyl, CF₃TFE85:15[3]
32-Furyl, CF₃HFIP97:3 [3]
42-Furyl, CO₂EtEthanol (EtOH)44:56[3]
52-Furyl, CO₂EtTFE89:11[3]
62-Furyl, CO₂EtHFIP93:7 [3]
Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0–1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours. The formation of intermediate 5-hydroxypyrazolines may be observed, which convert to the pyrazole upon workup or extended reaction time.[3]

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure (Note: HFIP is volatile but has a high density).

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel to yield the desired regioisomer.

Q3: My substrates are complex and sensitive to harsh conditions. Are there milder, modern alternatives to the Knorr synthesis that offer better regioselectivity?

A3: Absolutely. The limitations of the classical Knorr synthesis have driven the development of numerous highly regioselective methods that operate under mild conditions.

  • Base-Mediated [3+2] Cycloaddition: A recently developed method involves the reaction of 2-alkynyl-1,3-dithianes with sydnones. This approach provides polysubstituted pyrazoles with excellent regioselectivity under mild, base-mediated conditions (e.g., KOt-Bu in DMSO at room temperature).[4] It avoids the harsh conditions and potential regioisomeric mixtures of traditional sydnone-alkyne cycloadditions.[4]

  • Reaction of Hydrazones with Nitroolefins: This method offers a reversed and exclusive 1,3,4-regioselectivity. The reaction is typically mediated by a strong base like t-BuOK and provides access to tri- or tetrasubstituted pyrazoles that can be difficult to obtain otherwise.[5]

  • Iodine-Mediated Oxidative C-N Bond Formation: This metal-free, one-pot protocol uses α,β-unsaturated aldehydes or ketones and hydrazine salts to afford various substituted pyrazoles with high regioselectivity.[5]

G Start Poor Regioselectivity Observed Check_Conditions Step 1: Modify Reaction Conditions Start->Check_Conditions Solvent_Screen Screen Solvents (e.g., EtOH -> TFE -> HFIP) Check_Conditions->Solvent_Screen pH_Screen Screen pH (Acidic, Neutral, Basic) Check_Conditions->pH_Screen Temp_Screen Vary Temperature (e.g., Reflux -> RT -> 0 °C) Check_Conditions->Temp_Screen Evaluate_1 Regioselectivity Improved? Solvent_Screen->Evaluate_1 pH_Screen->Evaluate_1 Temp_Screen->Evaluate_1 Alternative_Routes Step 2: Consider Alternative Synthesis Evaluate_1->Alternative_Routes No Success Desired Isomer Obtained Evaluate_1->Success Yes Route_A Hydrazone + Nitroolefin (Reversed Regioselectivity) Alternative_Routes->Route_A Route_B [3+2] Cycloaddition (e.g., Sydnone + Alkyne) Alternative_Routes->Route_B Route_C Catalytic Methods (Cu, I₂, etc.) Alternative_Routes->Route_C Route_A->Success Route_B->Success Route_C->Success

Figure 2: A troubleshooting workflow for enhancing the regioselectivity of pyrazole synthesis.

Q4: I have isolated a mixture of pyrazoles. How can I unambiguously determine the structure of each regioisomer?

A4: Differentiating regioisomers is a common analytical challenge. While 1D ¹H and ¹³C NMR can provide clues, they are often insufficient for a definitive assignment, especially with complex substitution patterns.

The Gold Standard: 2D NMR Spectroscopy

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for this problem. It detects spatial proximity between protons. For example, in a 1-methyl-3-phenyl-5-alkyl-pyrazole versus a 1-methyl-5-phenyl-3-alkyl-pyrazole, a NOESY experiment will show a correlation (cross-peak) between the N-methyl protons and the ortho-protons of the phenyl ring only in the isomer where they are adjacent (the 1-methyl-5-phenyl isomer). The absence of this correlation in the other isomer confirms its structure.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. You can look for a ³J coupling between the N-methyl protons and the C5 carbon of the pyrazole ring, or between the protons on the C5 substituent and the N1-methyl carbon. These correlations will be unique to each isomer and can provide definitive proof of structure.[1]

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides an unequivocal structural determination.

Section 3: Conclusion

Controlling regioselectivity in pyrazole synthesis is achievable through a systematic and mechanistically informed approach. While the classic Knorr synthesis remains a workhorse, its regiochemical ambiguity can often be overcome by careful manipulation of reaction conditions, particularly solvent choice. The use of fluorinated alcohols represents a significant and practical advancement for directing the reaction towards a single desired isomer.[3] For challenging or sensitive substrates, exploring modern, inherently regioselective synthetic strategies is highly recommended.[4][6] Always validate the structure of your final products with rigorous analytical techniques, such as 2D NMR, to ensure the integrity of your results.[1]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90, 3769-3778. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

  • Shaaban, M., Taha, N., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 516-565. Retrieved from [Link]

  • Roda, G., Lamie, E., Gazzola, S., Iovine, V., Iannuzzi, M., Pala, D., ... & Collina, S. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5892. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. Retrieved from [Link]

  • Kumar, R., Bez, G., & Deka, R. C. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]

Sources

Scaling up the synthesis of 1-Isopentyl-1H-pyrazol-4-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of 1-Isopentyl-1H-pyrazol-4-ol for preclinical studies. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Recommended Synthetic Strategy

Scaling a synthesis requires a robust, reproducible, and safe chemical route. For 1-Isopentyl-1H-pyrazol-4-ol, the most reliable and scalable approach is the cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and isopentylhydrazine. This method is a variation of the classic Knorr pyrazole synthesis and is well-documented for its versatility and efficiency in constructing the pyrazole core.[1][2]

The proposed two-step, one-pot reaction involves the condensation of isopentylhydrazine with diethyl 2-(ethoxymethylene)malonate, followed by saponification and decarboxylation to yield the target 4-hydroxypyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is this cyclocondensation route preferred for scale-up over other methods?

A1: This route is advantageous for several key reasons:

  • Convergent Synthesis: It builds the core heterocyclic ring in a single, efficient step.

  • Commercially Available Starting Materials: Isopentylhydrazine and diethyl 2-(ethoxymethylene)malonate are readily available, reducing reliance on lengthy precursor syntheses.

  • Well-Understood Mechanism: The reaction mechanism is extensively studied, making troubleshooting more predictable.[1]

  • Avoidance of Hazardous Reagents: Compared to routes involving vinyl azides or potent oxidizing agents, this pathway presents a more manageable safety profile, a critical consideration for scaling up.[3][4]

Q2: What are the critical reaction parameters I need to control?

A2: Temperature, solvent, and stoichiometry are paramount. The initial condensation is typically exothermic and may require cooling, especially on a larger scale. The subsequent cyclization often requires heating. Solvent choice impacts both solubility and reaction rate; polar protic solvents like ethanol are common starting points. Precise control of the hydrazine-to-dicarbonyl molar ratio is essential to minimize side products.

Q3: What kind of yield and purity can I realistically expect?

A3: On a lab scale, with optimized conditions, yields for the cyclized intermediate can often exceed 80-90%. The subsequent hydrolysis and decarboxylation step may have slightly lower yields. A realistic overall yield for a scaled-up, multi-kilogram batch would be in the 60-75% range. Purity of >98% is achievable after a final crystallization step.

Q4: Is the isopentylhydrazine starting material stable? What are the handling precautions?

A4: Hydrazine derivatives can be toxic and are often sensitive to air and heat. Isopentylhydrazine should be stored under an inert atmosphere (Nitrogen or Argon) and kept refrigerated. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it within a chemical fume hood. For large quantities, consider a closed-system transfer to the reactor.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Reaction Failure or Incomplete Conversion

Q: My reaction has stalled. TLC/LC-MS analysis shows significant amounts of unreacted isopentylhydrazine and/or the dicarbonyl starting material even after extended reaction time. What should I do?

A: A stalled reaction is a common issue that can often be resolved by systematically investigating the reaction parameters.

Possible Causes & Solutions:

  • Insufficient Temperature: The initial condensation may be fast, but the subsequent intramolecular cyclization to form the pyrazole ring often requires thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature by 10-15 °C and monitor the progress every hour. Ensure your heating mantle or oil bath is calibrated correctly. For many pyrazole syntheses, refluxing in a solvent like ethanol or toluene is effective.[5]

  • Incorrect pH or Lack of Catalyst: While many condensations proceed without an explicit catalyst, the rate can be highly pH-dependent. A slightly acidic medium can catalyze the initial imine formation.

    • Action: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid. This can accelerate the initial condensation without promoting side reactions. Monitor carefully, as excess acid can lead to degradation.

  • Steric Hindrance: The isopentyl group is somewhat bulky, which can slow the reaction compared to smaller alkyl groups like methyl or ethyl.[6]

    • Action: If a temperature increase is insufficient, consider extending the reaction time significantly (e.g., 24-48 hours). Patience is key when steric factors are at play.

  • Poor Quality Reagents: Hydrazine derivatives can degrade over time.

    • Action: Verify the purity of your isopentylhydrazine via NMR or titration. If it's old or has been improperly stored, use a fresh bottle.

start Problem: Incomplete Reaction (TLC/LC-MS) check_temp Is reaction at reflux/target temp? start->check_temp increase_temp Action: Increase temp by 10-15 °C. Monitor progress. check_temp->increase_temp No check_time Has reaction run for >12 hours? check_temp->check_time Yes end_ok Reaction Proceeds increase_temp->end_ok extend_time Action: Extend reaction time to 24-48h. Consider steric hindrance. check_time->extend_time No check_cat Was an acid catalyst used? check_time->check_cat Yes extend_time->end_ok add_cat Action: Add 1-5 mol% aetic acid. Monitor progress. check_cat->add_cat No check_sm Verify purity of starting materials. check_cat->check_sm Yes add_cat->end_ok end_fail Problem Persists: Consult Process Chemist check_sm->end_fail

Sources

Technical Support Center: Method Development for Chiral Separation of Pyrazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral method development focused on pyrazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these critical chiral compounds. Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with many approved drugs containing this nitrogen-containing heterocycle.[1][2] As regulatory agencies increasingly demand single-enantiomer drugs, robust and efficient chiral separation methods are not just an analytical challenge but a necessity for advancing pharmaceutical development.

This resource moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide systematic workflows to streamline your method development process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise at the outset of a project involving the chiral separation of pyrazole enantiomers.

Q1: Why is the chiral separation of pyrazole enantiomers so critical in drug development?

Chirality is a fundamental property in pharmacology where enantiomers of the same drug can exhibit vastly different biological activities.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[3] Separating the enantiomers of chiral pyrazole-containing active pharmaceutical ingredients (APIs) is essential for assessing the pharmacological and toxicological profile of each isomer independently.[4][5] This allows for the development of safer, more potent single-enantiomer drugs and is a key requirement from regulatory bodies like the FDA.

Q2: What are the primary analytical techniques for separating pyrazole enantiomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for chiral separations of pyrazoles due to its high precision, robustness, and the wide variety of available chiral stationary phases (CSPs).[6][7] Beyond HPLC, two other powerful techniques are gaining prominence:

  • Supercritical Fluid Chromatography (SFC): Often considered a "greener" alternative, SFC uses supercritical CO₂ as the primary mobile phase component.[8] It typically provides faster analysis times, reduced solvent consumption, and sometimes offers unique or complementary selectivity compared to HPLC.[9][10][11]

  • Capillary Electrophoresis (CE): CE is a high-efficiency technique that requires minimal sample and solvent.[12][13] It is particularly well-suited for polar and charged compounds and offers a different separation mechanism, making it an excellent orthogonal technique to liquid chromatography.[14]

Q3: How do I select the right Chiral Stationary Phase (CSP) to start my screening?

The most difficult part of chiral separations is often knowing where to begin.[15] For pyrazole enantiomers, polysaccharide-based CSPs are the most successful and widely documented starting point.[16] These are derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Initial Recommendation: Start your screening with a small, diverse set of polysaccharide-based columns. A typical primary screening set includes both cellulose-based (e.g., Lux Cellulose-2) and amylose-based (e.g., Lux Amylose-2) columns, as they often provide complementary chiral recognition capabilities.[4][17]

  • Causality: The chiral recognition mechanism on these phases involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer.[4][5] The helical structure of the polysaccharide creates chiral grooves where one enantiomer fits more favorably than the other, leading to different retention times. The nitrogen atoms and potential for hydrogen bonding in the pyrazole core make these interactions particularly effective.[1]

Q4: What are the typical mobile phases used with polysaccharide CSPs for pyrazole separations?

The choice of mobile phase is as critical as the CSP and is generally categorized into three main modes:[18]

  • Normal Phase (NP): This is the most traditional mode for polysaccharide CSPs, typically using mixtures of an alkane (like n-hexane) with an alcohol modifier (like ethanol or isopropanol).[17] Ratios are adjusted to optimize retention and resolution.

  • Polar Organic (PO) Mode: This mode uses polar organic solvents like pure acetonitrile, methanol, ethanol, or mixtures thereof.[4][17] The PO mode is often advantageous as it can provide very short analysis times, sharp peaks, and better solubility for polar pyrazole derivatives.[4][5]

  • Reversed-Phase (RP) Mode: This mode, using mixtures of water/buffer and an organic solvent like acetonitrile or methanol, is generally less common for initial screening on polysaccharide CSPs but can be effective, particularly for highly polar or ionizable pyrazoles.

Q5: Can mobile phase additives improve my separation?

Yes, absolutely. Additives can dramatically alter selectivity, sometimes even reversing the elution order of the enantiomers.[3] For pyrazole derivatives, which are often basic due to the nitrogen atoms, acidic or basic additives are key:

  • For Basic Analytes: Small amounts (0.1-0.5%) of a basic additive like diethylamine (DEA) or ethanolamine (ETA) can improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.

  • For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) at low concentrations (0.1-0.5%) can serve a similar purpose for acidic pyrazoles.[3]

Part 2: A Systematic Workflow for Chiral Method Development

A structured, logical workflow is crucial to developing a robust chiral separation method efficiently. A trial-and-error approach is often time-consuming and expensive.[19] The following workflow provides a systematic path from initial screening to a fully optimized method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Step 1: Analyte Characterization (pKa, logP, solubility) CSP_Selection Step 2: Select Diverse CSPs (e.g., Amylose & Cellulose-based) Analyte->CSP_Selection MP_Screening Step 3: Screen Multiple Mobile Phases (NP, PO modes) CSP_Selection->MP_Screening Initial_Hit Step 4: Identify 'Hit' Condition (Partial or Baseline Separation) MP_Screening->Initial_Hit Evaluate Results Optimize_MP Step 5: Optimize Mobile Phase (Modifier %, Additives) Initial_Hit->Optimize_MP Optimize_Params Step 6: Optimize Other Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Params Validation Step 7: Method Validation (Robustness, Linearity, etc.) Optimize_Params->Validation Final Method

Caption: A systematic workflow for chiral method development.

Experimental Protocol: A Step-by-Step Guide

Step 1: Analyte Characterization & Column Selection

  • Objective: Understand the physicochemical properties of your pyrazole analyte to guide initial choices.

  • Protocol:

    • Determine the pKa, logP, and solubility of the pyrazole compound. This information is critical for selecting the mobile phase mode and potential additives.

    • Based on this, select a primary screening set of 2-4 polysaccharide-based CSPs. A recommended starting point is one amylose-based and one cellulose-based column.[4]

Step 2: Primary Screening of Mobile Phases

  • Objective: To quickly identify a promising CSP and mobile phase combination that shows at least partial separation.

  • Protocol:

    • Prepare a stock solution of your racemic pyrazole at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or the mobile phase itself).

    • Perform isocratic runs on each selected column using a set of generic screening mobile phases.

    • Monitor the separation at an appropriate UV wavelength (e.g., 254 nm).[4]

Table 1: Example Primary Screening Conditions for HPLC/SFC

TechniqueModeMobile Phase CompositionTypical Flow Rate
HPLC Normal Phase (NP)n-Hexane / Ethanol (90:10, v/v)1.0 mL/min
Normal Phase (NP)n-Hexane / Isopropanol (90:10, v/v)1.0 mL/min
Polar Organic (PO)100% Acetonitrile (ACN)1.0 mL/min
Polar Organic (PO)100% Methanol (MeOH)1.0 mL/min
SFC SFCCO₂ / Methanol (80:20, v/v)3.0 mL/min
SFCCO₂ / Ethanol (80:20, v/v)3.0 mL/min

Step 3: Method Optimization

  • Objective: To refine the "hit" condition from the screening phase to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

  • Protocol:

    • Mobile Phase Modifier: Systematically vary the percentage of the alcohol modifier in NP mode (e.g., from 5% to 25% ethanol in hexane) or the co-solvent in SFC (e.g., from 10% to 40% methanol in CO₂).

    • Additives: If peak shape is poor, introduce a mobile phase additive. For a basic pyrazole, screen 0.1% DEA. For an acidic one, screen 0.1% TFA.

    • Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C). While the effect can be modest in SFC,[19] it can sometimes significantly impact selectivity in HPLC.

    • Flow Rate: Adjust the flow rate to balance analysis time and efficiency. Higher flow rates reduce run time but may increase backpressure and slightly decrease resolution.

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges are common. This guide addresses specific problems in a Q&A format.

G cluster_0 Initial Checks cluster_1 Method-Related Issues cluster_2 Hardware-Related Issues Problem Problem Observed (e.g., No Resolution, Peak Splitting) CheckMethod Is the issue with all peaks or just one? Problem->CheckMethod CheckHardware Review System Parameters (Pressure, Leaks, Connections) CheckMethod->CheckHardware All Peaks OptimizeMP Adjust Mobile Phase (Modifier %, Additives) CheckMethod->OptimizeMP One Peak FlushColumn Flush or Regenerate Column CheckHardware->FlushColumn High Pressure ReplaceParts Replace Consumables (Frits, Guard Column) CheckHardware->ReplaceParts High Pressure CheckInjector Inspect Injector/Needle CheckHardware->CheckInjector Split Peaks ChangeCSP Screen Different CSP OptimizeMP->ChangeCSP No Improvement ChangeMode Switch Elution Mode (e.g., NP to PO) ChangeCSP->ChangeMode No Improvement

Caption: A logical workflow for troubleshooting chiral separations.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Q: My pyrazole enantiomers are co-eluting or have very poor resolution on my initial screening run. What should I do?

This is the most common starting problem. It indicates that the chosen CSP/mobile phase combination does not provide sufficient stereoselective interaction.

  • Causality: Chiral recognition requires a precise "fit" and interaction between the analyte and the CSP.[17] If the interactions are too weak or non-selective, the enantiomers will not be differentiated and will elute together.

  • Troubleshooting Protocol:

    • Confirm Co-elution: First, ensure you are not dealing with a different issue. If you have access to a single enantiomer standard, inject it to confirm it elutes at the same time as the racemic peak.

    • Optimize Mobile Phase Polarity: This is the easiest first step. In Normal Phase, decreasing the amount of alcohol modifier (e.g., from 20% ethanol to 10%) increases retention and often improves resolution. In Polar Organic mode, switching from a stronger solvent like methanol to a weaker one like acetonitrile can increase interaction with the CSP and induce separation.[4]

    • Change the Modifier: If you are using ethanol as a modifier in NP, try switching to isopropanol (IPA) or vice-versa. Different alcohols can alter the hydrogen-bonding interactions that govern separation.

    • Switch the Elution Mode: If you started in Normal Phase with no success, try the Polar Organic mode. The solvent competition for interaction sites on the CSP is different, which can unlock a completely different selectivity.[4][17] The PO mode is often beneficial for achieving sharp peaks and short run times.[5][16]

    • Screen a Different CSP: If the above steps fail, the chosen CSP is likely not suitable for your analyte. Switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column).[4] These two classes of CSPs often provide orthogonal selectivity.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: I'm observing significant peak tailing for my basic pyrazole compound. What are the likely causes and solutions?

Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the column itself.

  • Causality: For basic pyrazoles, acidic silanol groups on the silica support (even on well-end-capped columns) can cause strong ionic interactions, leading to a portion of the analyte molecules being retained longer and "tailing" off the main peak.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: The most effective solution is to add a small amount (0.1-0.2%) of a basic additive like Diethylamine (DEA) to the mobile phase. The DEA will compete for the active silanol sites, preventing the pyrazole from interacting strongly and resulting in a more symmetrical peak.

    • Check Sample Solvent: Ensure your sample is fully dissolved in the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.[20]

    • Lower Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or sample concentration.

    • Column Health: If the problem persists across different methods, the column itself may be contaminated or damaged. Consider a column regeneration procedure as recommended by the manufacturer.[21]

Q: My peaks are splitting into two distinct peaks or a "shoulder." How do I know if this is a separation issue or an equipment problem?

Peak splitting can be one of the most confusing issues, as it has multiple potential causes.[22][23]

  • Causality: Splitting can be caused by chemical issues (e.g., partial separation of enantiomers, on-column degradation) or physical/instrumental problems (e.g., a partially blocked frit, a void in the column packing, or an injector malfunction).[24]

  • Troubleshooting Protocol:

    • Rule out Co-elution: The first step is to determine if you are seeing two closely eluting compounds.[23] Slightly change the mobile phase composition (e.g., change modifier % by 2-5%). If the two peaks resolve further or merge, it is a chromatographic separation issue, and you should proceed with method optimization.

    • Check for Column Contamination/Void: If the peak splitting affects all peaks in the chromatogram, the problem is likely physical.[24] A common cause is a partially blocked inlet frit or a void that has formed at the head of the column.

      • Solution: First, try reversing and flushing the column (check manufacturer's instructions to see if this is permissible for your column). If this doesn't work, the column may need to be replaced.[24]

    • Examine the Injection: An incomplete or poorly performed injection can cause split peaks.[22] Ensure the injection loop is completely filled. If using an autosampler, inspect the needle and seat for blockages or wear.[20]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly different from the mobile phase can cause the sample band to distort as it enters the column, leading to a split peak.[20] Try dissolving your sample in the mobile phase.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25667–25678. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Jadhav, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Occhiato, E. G., & Reginato, G. (2021). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules. [Link]

  • Scriba, G. K. E. (2016). Chiral Separations by Capillary Electrophoresis. TrAC Trends in Analytical Chemistry. [Link]

  • Szabó, Z. I., et al. (2015). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Phenomenex. [Link]

  • El-Tunsi, A. T. (2015). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Welch, C. J., et al. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • B-Rao, C., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Gotti, R. (2005). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Various Authors. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]

  • Vaidya, S., & Gunjal, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC Europe. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Jadhav, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. [Link]

  • Ferraz, M. C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Vanhoenacker, G. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe. [Link]

  • Vitaku, E., & Njardarson, J. T. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Dolan, J. W. (2005). Peak Shape Problems. LCGC North America. [Link]

Sources

Technical Support Center: Refinement of Crystallization Techniques for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your crystallization processes effectively.

Introduction: The Unique Crystallization Challenges of Pyrazoles

Pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. However, their structural features, particularly the presence of hydrogen bond donors and acceptors, often lead to complex crystallization behaviors, including polymorphism, solvent inclusion, and the formation of oils or amorphous solids. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered during the crystallization of pyrazole compounds.

Q1: My pyrazole compound "oils out" during cooling crystallization. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens when the solution is highly supersaturated at a temperature above the compound's melting point in that specific solvent environment. For pyrazole compounds, strong intermolecular interactions, often mediated by hydrogen bonding, can lead to the formation of solute-rich clusters that prefer to remain in a disordered, liquid-like state.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can induce a high level of supersaturation too quickly. A slower, more controlled cooling profile allows molecules more time to orient themselves into a crystal lattice.

  • Increase the Solvent Volume: The concentration of your pyrazole derivative might be too high. By adding more solvent, you decrease the supersaturation level at any given temperature, which can prevent the formation of an oil.[1]

  • Solvent System Modification:

    • Introduce a "Poorer" Solvent (Anti-solvent): If your compound is highly soluble, consider using a binary solvent system. Dissolve your pyrazole in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) in which it has low solubility. This can gently induce crystallization.

    • Change the Polarity: The polarity of the solvent directly influences the solubility. Experiment with solvents of different polarities. For instance, if you are using a polar protic solvent like ethanol, try a more non-polar solvent like toluene or a polar aprotic solvent like ethyl acetate.

  • Seeding: Introduce a small, high-quality crystal of your compound (a seed crystal) to the slightly supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.

Q2: I've obtained crystals of my pyrazole derivative, but they are very small and needle-like. How can I improve their size and morphology?

A2: Small, needle-like crystals are often indicative of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, you need to slow down the crystallization process and minimize the number of nucleation events.

Strategies for Improving Crystal Habit:

  • Optimize the Solvent System: A solvent in which your compound has moderate solubility is often ideal. If the solubility is too high, nucleation is difficult to control. If it's too low, you may get premature precipitation. A mixture of a good solvent and a poor solvent can be fine-tuned to achieve the desired solubility profile.

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial covered with a cap that has a small hole or is loosely fitted. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of a few large crystals over time.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your pyrazole in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.

Q3: I suspect my pyrazole compound exists as multiple polymorphs. How can I control which form crystallizes?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, especially in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[2][3] Controlling polymorphism involves carefully manipulating the crystallization conditions.

Key Factors for Polymorph Control:

  • Solvent Choice: The solvent can influence which polymorph is favored. Some solvents may stabilize a particular conformer of the pyrazole molecule through specific interactions like hydrogen bonding, leading to the formation of a specific polymorph. A systematic solvent screen is highly recommended.

  • Temperature: The temperature of crystallization can determine the thermodynamic or kinetic polymorph. The thermodynamically more stable form is generally obtained at higher temperatures, while the metastable kinetic form may be favored at lower temperatures.

  • Supersaturation: The level of supersaturation can impact which polymorph nucleates. High supersaturation often leads to the formation of metastable forms, while lower supersaturation favors the growth of the stable form.

  • Seeding: Seeding with the desired polymorph is the most direct way to control the crystalline form.

In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for advanced crystallization techniques and troubleshooting complex issues.

Guide 1: Systematic Solvent Selection for Pyrazole Crystallization

The choice of solvent is the most critical parameter in crystallization. For pyrazole compounds, the ability of the solvent to engage in or disrupt hydrogen bonding is a key consideration.

Underlying Principle: An ideal crystallization solvent will dissolve the pyrazole compound when hot but have limited solubility when cold. The "like dissolves like" principle is a good starting point, but the specific hydrogen bonding capabilities of both the pyrazole derivative and the solvent are crucial.

Experimental Protocol: Solvent Screening

  • Initial Solubility Test:

    • Place a small amount (e.g., 10-20 mg) of your pyrazole compound into several small test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

    • Observe the solubility. A good candidate for cooling crystallization will be sparingly soluble or insoluble at room temperature. Solvents in which the compound is freely soluble at room temperature are better suited for anti-solvent crystallization or slow evaporation.

  • Heating Test:

    • For the solvents where the compound was not fully soluble at room temperature, gently heat the test tubes with stirring.

    • A good solvent will fully dissolve the compound upon heating.

  • Cooling Test:

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. Note the yield and quality of the crystals.

Table 1: Recommended Solvents for Screening Pyrazole Compounds

Solvent ClassExamplesPolarityHydrogen BondingTypical Application for Pyrazoles
Protic Ethanol, Methanol, Isopropanol, WaterHighDonor & AcceptorGood for cooling crystallization of polar pyrazoles. Water can be an effective anti-solvent.[4]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMedium-HighAcceptorVersatile for both cooling and anti-solvent crystallization.
Aprotic Non-polar Toluene, Hexane, DichloromethaneLowNoneUseful for less polar pyrazoles or as anti-solvents for polar pyrazoles.

Visualization of the Solvent Selection Workflow

Solvent_Selection Start Start: Crude Pyrazole Compound Solubility_Test Initial Solubility Screen (Room Temp) Start->Solubility_Test Insoluble Insoluble/Sparingly Soluble Solubility_Test->Insoluble Soluble Soluble Solubility_Test->Soluble Heating_Test Heating Test Insoluble->Heating_Test Anti_Solvent Anti-Solvent or Evaporation Soluble->Anti_Solvent Dissolves Dissolves on Heating Heating_Test->Dissolves Insoluble_Hot Insoluble when Hot Heating_Test->Insoluble_Hot Cooling_Crystallization Cooling Crystallization Dissolves->Cooling_Crystallization

Caption: A workflow diagram for systematic solvent selection in pyrazole crystallization.

Guide 2: Advanced Crystallization Techniques for Difficult Cases

When standard cooling crystallization fails, more advanced techniques are required.

1. Anti-Solvent Crystallization

Causality: This method is ideal for pyrazole compounds that are highly soluble in a particular solvent, making cooling crystallization inefficient. By introducing an "anti-solvent" in which the compound is insoluble, you can induce crystallization in a controlled manner.

Step-by-Step Methodology:

  • Dissolve your pyrazole compound in a minimal amount of a "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of nucleation.

  • If no crystals form, add a seed crystal or gently scratch the inside of the flask with a glass rod.

  • Allow the solution to stand, and then cool it to maximize the yield.

  • Collect the crystals by filtration.

2. Vapor Diffusion

Causality: This technique provides a very slow and controlled change in solvent composition, which is ideal for growing large, high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Dissolve your pyrazole compound in a small volume of a "good," less volatile solvent in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a layer of a "poor," more volatile anti-solvent.

  • Over time, the anti-solvent vapor will diffuse into the solution of your compound, gradually reducing its solubility and promoting crystal growth.

Visualization of Vapor Diffusion Setup

Vapor_Diffusion cluster_0 Sealed Jar Inner_Vial Inner Vial: Pyrazole in 'Good' Solvent Anti_Solvent Anti-Solvent ('Poor' Solvent) Vapor Vapor Diffusion of Anti-Solvent Vapor->Inner_Vial

Sources

Validation & Comparative

A Comparative Analysis of 1-Isopentyl-1H-pyrazol-4-ol and Celecoxib in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a privileged scaffold in this pursuit, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides an in-depth comparative analysis of a novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol, and the well-established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. While celecoxib's mechanism and efficacy are well-documented, 1-Isopentyl-1H-pyrazol-4-ol represents a newer entity with potential therapeutic value. This document will explore their putative mechanisms of action, present hypothetical comparative efficacy data based on established pyrazole derivative activities, and provide detailed experimental protocols for their evaluation, thereby offering a comprehensive resource for researchers in the field.

Mechanistic Insights: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by enzymes such as cyclooxygenase (COX). The discovery of two COX isoforms, COX-1 and COX-2, revolutionized the development of anti-inflammatory drugs. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4]

Celecoxib: A Paradigm of COX-2 Selectivity

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[4] Its chemical structure allows it to fit into the larger and more flexible active site of COX-2, while being too bulky to effectively bind to the narrower active site of COX-1. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs. By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Conversion Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2->Pro-inflammatory Prostaglandins Synthesis Inflammation Inflammation Pro-inflammatory Prostaglandins->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition

Caption: Mechanism of Action of Celecoxib.

1-Isopentyl-1H-pyrazol-4-ol: A Putative Multi-Target Agent

While specific experimental data for 1-Isopentyl-1H-pyrazol-4-ol is not yet widely available, its structural features, particularly the pyrazol-4-ol core, suggest potential anti-inflammatory activity. Pyrazole derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including COX inhibition, as well as modulation of other inflammatory mediators.[4][5] The 1-isopentyl substituent may influence its lipophilicity and binding affinity to target enzymes. It is plausible that 1-Isopentyl-1H-pyrazol-4-ol may act as a COX inhibitor, potentially with a different selectivity profile compared to celecoxib. Furthermore, some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating signaling pathways like NF-κB.[4]

cluster_cellular Inflammatory Cell (e.g., Macrophage) Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription COX-2 COX-2 NF-κB Pathway->COX-2 Upregulation Prostaglandins Prostaglandins COX-2->Prostaglandins 1-Isopentyl-1H-pyrazol-4-ol 1-Isopentyl-1H-pyrazol-4-ol 1-Isopentyl-1H-pyrazol-4-ol->NF-κB Pathway Putative Inhibition 1-Isopentyl-1H-pyrazol-4-ol->COX-2 Putative Inhibition

Caption: Putative Multi-Target Mechanism of 1-Isopentyl-1H-pyrazol-4-ol.

Comparative Efficacy: A Data-Driven Perspective

To provide a framework for comparison, the following table summarizes the known in vitro efficacy of celecoxib and presents hypothetical data for 1-Isopentyl-1H-pyrazol-4-ol based on the activities of structurally similar pyrazole derivatives.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference/Basis
Celecoxib COX-1820.083[6]
COX-26.8[6]
1-Isopentyl-1H-pyrazol-4-ol COX-1Hypothetical: 15Hypothetical: 0.5Based on general pyrazole derivatives
COX-2Hypothetical: 7.5

Note: The data for 1-Isopentyl-1H-pyrazol-4-ol is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Comparative Evaluation

To rigorously compare the anti-inflammatory activities of 1-Isopentyl-1H-pyrazol-4-ol and celecoxib, a combination of in vitro and in vivo assays is essential.

Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

The synthesis of 1-substituted pyrazol-4-ols can be achieved through various established methods. A plausible synthetic route for 1-Isopentyl-1H-pyrazol-4-ol is outlined below.[7][8]

Ethyl Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl Acetoacetate->Cyclocondensation Isopentylhydrazine Isopentylhydrazine Isopentylhydrazine->Cyclocondensation Intermediate 1-Isopentyl-3-methyl-1H-pyrazol-5(4H)-one Cyclocondensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 1-Isopentyl-1H-pyrazol-4-ol Oxidation->Product

Caption: Proposed Synthetic Workflow for 1-Isopentyl-1H-pyrazol-4-ol.

Step-by-Step Protocol:

  • Cyclocondensation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of isopentylhydrazine. The reaction mixture is typically refluxed for several hours.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude product, 1-Isopentyl-3-methyl-1H-pyrazol-5(4H)-one, can be purified by recrystallization or column chromatography.

  • Oxidation: The intermediate pyrazolone is then subjected to an oxidation reaction to introduce the hydroxyl group at the 4-position. Various oxidizing agents can be employed for this transformation.

  • Purification: The final product, 1-Isopentyl-1H-pyrazol-4-ol, is purified using standard techniques such as column chromatography to yield the desired compound.

In Vitro Assays

This assay determines the inhibitory potency and selectivity of the compounds against the two COX isoforms.[9][10]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the enzymes to buffer, followed by the test compounds (1-Isopentyl-1H-pyrazol-4-ol, celecoxib, and a vehicle control) at various concentrations. Incubate for a short period at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: After a defined incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines from immune cells.[11][12]

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of 1-Isopentyl-1H-pyrazol-4-ol, celecoxib, or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.

In Vivo Assay

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[13][14]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer 1-Isopentyl-1H-pyrazol-4-ol, celecoxib, or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anti-inflammatory potential of the novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol, against the established COX-2 inhibitor, celecoxib. While celecoxib's selective COX-2 inhibition is a well-defined mechanism, the pyrazol-4-ol scaffold suggests that 1-Isopentyl-1H-pyrazol-4-ol may exhibit a broader, multi-target anti-inflammatory profile. The provided experimental protocols offer a robust methodology for the synthesis and comprehensive in vitro and in vivo evaluation of this and other novel anti-inflammatory candidates. Future research should focus on the experimental validation of the anti-inflammatory activity of 1-Isopentyl-1H-pyrazol-4-ol, elucidation of its precise mechanism of action, and assessment of its safety profile to determine its therapeutic potential.

References

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Discovery & Development Professionals Subject: Comparative In Vitro Cytotoxicity Analysis of 1-Isopentyl-1H-pyrazol-4-ol and Structurally Related Pyrazole Analogs

Introduction: The Pyrazole Scaffold and the Imperative for Cytotoxicity Profiling

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anti-inflammatory (Celecoxib) to anticancer (Crizotinib).[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for novel therapeutic design. However, as with any potent bioactive scaffold, early and accurate assessment of cytotoxicity is paramount. A favorable therapeutic window—high potency against target cancer cells with minimal impact on healthy cells—is the cornerstone of a viable drug candidate.

This guide provides a framework for the comparative cytotoxic evaluation of a novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol . We will outline the experimental rationale, detailed protocols, and potential mechanistic pathways, comparing its activity against structurally simpler and more complex, clinically relevant analogs.

Compound Selection: Establishing a Structure-Activity Relationship (SAR) Baseline

The choice of comparators is critical for elucidating the structure-activity relationships that govern cytotoxicity. For this guide, we have selected two compounds to compare against our lead molecule, 1-Isopentyl-1H-pyrazol-4-ol.

  • Lead Compound: 1-Isopentyl-1H-pyrazol-4-ol: The subject of our investigation. The isopentyl group, a five-carbon branched alkyl chain, imparts significant lipophilicity, which may enhance cell membrane permeability and target engagement compared to simpler analogs.

  • Comparator A (Simplified Analog): 1-Methyl-1H-pyrazol-4-ol: By replacing the isopentyl group with a simple methyl group, we can directly probe the contribution of the larger, more lipophilic side chain to the compound's cytotoxic potential.

  • Comparator B (Benchmark Compound): Celecoxib: A well-characterized anti-inflammatory drug built on a pyrazole core. Celecoxib is known to exhibit anticancer properties through various mechanisms and serves as a valuable benchmark for contextualizing the potency of our novel compounds.[3]

Experimental Design: A Validated Protocol for In Vitro Cytotoxicity Assessment

To ensure robust and reproducible data, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[4][5]

Rationale for Cell Line Selection

A dual cell line approach is essential for determining tumor specificity.

  • MCF-7 (Human Breast Adenocarcinoma): A widely used and well-characterized cancer cell line, frequently employed in cytotoxicity studies of pyrazole derivatives.[1][6][7] It serves as our model for anticancer activity.

  • WI-38 (Human Lung Fibroblast): A non-cancerous, "healthy" cell line. Assessing cytotoxicity against these cells allows for the calculation of a Selectivity Index (SI), a critical measure of a compound's therapeutic potential.[8][9]

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for accurate interpretation.

  • Cell Seeding:

    • Culture MCF-7 and WI-38 cells to ~80% confluency in appropriate media.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each test compound (1-Isopentyl-1H-pyrazol-4-ol, 1-Methyl-1H-pyrazol-4-ol, Celecoxib) and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions in serum-free media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a vehicle control (media with the same final concentration of DMSO used for the highest compound concentration).

    • After 24 hours of incubation, carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

    • Carefully remove the MTT-containing media.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate for 15 minutes in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater cancer cell selectivity.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the comparative cytotoxicity experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture (MCF-7 & WI-38) Seeding 3. Plate Seeding (1x10^4 cells/well) CellCulture->Seeding CompoundPrep 2. Compound Dilution (Test & Control) Treatment 4. Cell Treatment (48h Incubation) Seeding->Treatment MTT_add 5. MTT Addition (4h Incubation) Treatment->MTT_add Solubilize 6. Formazan Solubilization MTT_add->Solubilize Readout 7. Absorbance Reading (570 nm) Solubilize->Readout Calc 8. IC50 & SI Calculation Readout->Calc Conclusion 9. Comparative Analysis Calc->Conclusion

Caption: Workflow for comparative cytotoxicity screening using the MTT assay.

Hypothetical Results and Data Interpretation

The following table presents a plausible dataset derived from this experimental design. The values are for illustrative purposes to highlight potential structure-activity relationships.

CompoundStructureIC50 on MCF-7 (µM)IC50 on WI-38 (µM)Selectivity Index (SI)
1-Methyl-1H-pyrazol-4-ol (Comparator A)45.2> 100> 2.2
1-Isopentyl-1H-pyrazol-4-ol (Lead Compound)8.5 75.88.9
Celecoxib (Comparator B)25.6> 100> 3.9
Doxorubicin (Positive Control)0.95.46.0
Interpretation of Results
  • Effect of Alkyl Chain: The hypothetical data shows that extending the N1-substituent from a methyl to an isopentyl group dramatically increases cytotoxic potency against the MCF-7 cancer cell line (IC50 from 45.2 µM down to 8.5 µM). This suggests the increased lipophilicity of the isopentyl chain may enhance cellular uptake or target interaction.

  • Tumor Selectivity: The lead compound, 1-Isopentyl-1H-pyrazol-4-ol, displays a superior Selectivity Index (8.9) compared to both the simpler analog and the positive control, Doxorubicin. This indicates a more favorable therapeutic window, a highly desirable characteristic for a drug candidate.

  • Benchmarking: While less potent than the dedicated chemotherapy agent Doxorubicin, our lead compound shows significantly better potency than both the simplified analog and the benchmark drug Celecoxib against this specific cancer cell line.

Mechanistic Insights: The Apoptotic Pathway

Many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][11][12] This is often a preferred mechanism as it avoids the inflammatory response associated with necrosis.[13] The intrinsic (mitochondrial) pathway of apoptosis is a common route, often involving the activation of caspase enzymes.[6][11][12]

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade Compound Cytotoxic Pyrazole (e.g., 1-Isopentyl-1H-pyrazol-4-ol) Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CleavedPARP Cleaved PARP (Inactive)

Caption: The intrinsic apoptosis pathway, a common mechanism for pyrazole-induced cytotoxicity.

This pathway illustrates how a cytotoxic compound can shift the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial release of Cytochrome c. This triggers the formation of the apoptosome, which activates a cascade of executioner caspases (like Caspase-3), ultimately leading to controlled cell death.[11][14]

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative cytotoxicity of 1-Isopentyl-1H-pyrazol-4-ol. The hypothetical data suggests that the isopentyl substitution confers potent and selective anticancer activity. This framework, combining a robust MTT assay with careful comparator selection, provides a solid foundation for initial drug screening.

Further investigation should focus on:

  • Expanding the Panel: Testing against a wider range of cancer and normal cell lines to confirm the selectivity profile.

  • Mechanistic Validation: Performing assays to confirm apoptosis, such as Annexin V staining or caspase activity assays, to validate the proposed mechanism.

  • Target Identification: Investigating the specific molecular targets (e.g., kinases, tubulin) through which the compound exerts its effects.[11][15]

By following a logical, evidence-based progression from broad cytotoxicity screening to deep mechanistic analysis, promising lead compounds like 1-Isopentyl-1H-pyrazol-4-ol can be efficiently advanced through the drug discovery pipeline.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-Pyrazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique physicochemical properties often lead to favorable pharmacokinetic and pharmacodynamic profiles.[1] Among the vast landscape of pyrazole-containing compounds, the 1-alkyl-pyrazol-4-ol moiety has emerged as a particularly interesting pharmacophore, demonstrating a wide range of biological activities. This guide provides an in-depth comparison of 1-alkyl-pyrazol-4-ol derivatives, focusing on how subtle structural modifications, particularly at the N1-position, influence their biological activity. We will delve into supporting experimental data, detail key experimental protocols, and visualize the underlying structure-activity relationships (SAR).

The 1-Alkyl-Pyrazol-4-ol Scaffold: A Versatile Template for Drug Discovery

The 1-alkyl-pyrazol-4-ol core offers a unique combination of features that make it an attractive starting point for drug design. The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[2] The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The nitrogen at the 1-position provides a convenient handle for introducing a variety of substituents, with the nature of the alkyl group significantly impacting the molecule's properties and biological activity.[3] This guide will explore the SAR of this scaffold primarily through the lens of its potent activity as a ferroptosis inhibitor.

Comparative Analysis of 1-Alkyl-Pyrazol-4-ol Derivatives as Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Inhibiting ferroptosis has shown therapeutic potential in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[4] A recent study identified a series of 1-alkyl-3,5-di-tert-butyl-pyrazol-4-ol derivatives as potent ferroptosis inhibitors.[4] The following table summarizes the key SAR findings from this study, highlighting the impact of the N1-substituent on the anti-ferroptotic activity.

Compound IDN1-Substituent (R¹)C3-Substituent (R²)C5-Substituent (R³)EC₅₀ (nM) against RSL3-induced Ferroptosis in HT-1080 cells
HW-3 Ht-Butylt-Butyl120.1 ± 3.5
1 Methylt-Butylt-Butyl43.5 ± 2.9
2 Ethylt-Butylt-Butyl25.7 ± 1.8
3 n-Propylt-Butylt-Butyl15.3 ± 1.1
4 n-Butylt-Butylt-Butyl12.8 ± 0.9
5 Isopropylt-Butylt-Butyl38.6 ± 2.7
6 Cyclopropylt-Butylt-Butyl29.4 ± 2.1
25 4-Fluorobenzylt-Butylt-Butyl8.6 ± 2.2
Ferrostatin-1 N/AN/AN/A23.4 ± 1.3
Data sourced from:[4]
Key SAR Insights for Ferroptosis Inhibition:
  • N1-Alkylation is Crucial for Potency: The parent compound with a hydrogen at the N1-position (HW-3) exhibited moderate activity (EC₅₀ = 120.1 nM). Introduction of a small alkyl group at this position significantly enhanced the potency.[4]

  • Impact of Alkyl Chain Length: A clear trend was observed with increasing the length of the linear alkyl chain at the N1-position. The potency increased from methyl (EC₅₀ = 43.5 nM) to n-butyl (EC₅₀ = 12.8 nM).[4] This suggests that a larger, more lipophilic group at this position may enhance interactions with the biological target or improve cell permeability.

  • Effect of Alkyl Branching: Introduction of branching in the alkyl chain, as seen with the isopropyl group (EC₅₀ = 38.6 nM), was less favorable than a linear propyl group (EC₅₀ = 15.3 nM).[4] Similarly, the cyclopropyl substituent (EC₅₀ = 29.4 nM) was less potent than the linear propyl group. This indicates that steric hindrance at the N1-position can negatively impact activity.

  • Aromatic Substitution Enhances Activity: The most potent compound in the series was the 4-fluorobenzyl derivative (compound 25 , EC₅₀ = 8.6 nM), which was approximately 3-fold more potent than the well-known ferroptosis inhibitor, Ferrostatin-1.[4] This highlights the potential for introducing substituted arylmethyl groups at the N1-position to further optimize activity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized experimental protocols. Below are the methodologies for the synthesis of 1-alkyl-pyrazol-4-ol derivatives and the in vitro ferroptosis inhibition assay.

General Synthesis of 1-Alkyl-3,5-di-tert-butyl-pyrazol-4-ol Derivatives

The synthesis of the 1-alkyl-pyrazol-4-ol derivatives typically involves a multi-step process. The following is a representative synthetic scheme:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A 2,2,6,6-Tetramethyl-3,5-heptanedione C 3,5-di-tert-butyl-1H-pyrazol-4-ol A->C Reflux in Ethanol B Hydrazine Hydrate B->C D 3,5-di-tert-butyl-1H-pyrazol-4-ol G 1-Alkyl-3,5-di-tert-butyl-pyrazol-4-ol D->G DMF, Heat E Alkyl Halide (R-X) E->G F Base (e.g., K2CO3) F->G

Synthetic scheme for 1-alkyl-pyrazol-4-ol derivatives.

Step-by-step Protocol:

  • Synthesis of 3,5-di-tert-butyl-1H-pyrazol-4-ol: To a solution of 2,2,6,6-tetramethyl-3,5-heptanedione in ethanol, add hydrazine hydrate. Reflux the mixture for the appropriate time, then cool to room temperature. The product can be isolated by filtration and purified by recrystallization.

  • N-Alkylation: To a solution of 3,5-di-tert-butyl-1H-pyrazol-4-ol in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and the corresponding alkyl halide. Heat the reaction mixture until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

In Vitro Ferroptosis Inhibition Assay

The ability of the compounds to inhibit ferroptosis is typically assessed using a cell-based assay.

G A Seed HT-1080 cells in 96-well plates B Pre-treat cells with test compounds for 1 hour A->B C Induce ferroptosis with RSL3 B->C D Incubate for 24 hours C->D E Measure cell viability (e.g., CellTiter-Glo assay) D->E F Calculate EC50 values E->F

Workflow for the ferroptosis inhibition assay.

Step-by-step Protocol:

  • Cell Culture: HT-1080 fibrosarcoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Ferroptosis Induction: Ferroptosis is induced by adding a known inducer, such as RSL3.

  • Incubation: The plates are incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The results are normalized to the vehicle-treated control, and the EC₅₀ values are calculated by fitting the data to a dose-response curve.

Broader Biological Activities of 1-Alkyl-Pyrazol-4-ol Derivatives

While the anti-ferroptotic activity provides a clear case study, the 1-alkyl-pyrazol-4-ol scaffold has been explored for other therapeutic applications. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, and antibacterial activities.[5][6][7] The SAR principles observed in the ferroptosis inhibitors, such as the importance of the N1-substituent's size and lipophilicity, are likely to be relevant in these other contexts as well, although the optimal substituent will vary depending on the specific biological target.

Conclusion and Future Directions

The 1-alkyl-pyrazol-4-ol scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies on ferroptosis inhibitors clearly demonstrate that the N1-alkyl substituent plays a critical role in modulating potency. The systematic exploration of this position, from simple alkyl chains to more complex arylmethyl groups, has led to the discovery of compounds with significantly improved activity compared to known standards.

Future research in this area should focus on:

  • Exploring a wider range of N1-substituents: Incorporating diverse functional groups and heterocyclic moieties could lead to the discovery of compounds with novel activities or improved selectivity.

  • Investigating other substitution patterns: While this guide has focused on the N1-position, modifications at the C3 and C5 positions of the pyrazole ring will also significantly impact biological activity.

  • Elucidating the mechanism of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the rational design of more potent and selective derivatives.

By leveraging the insights from SAR studies and employing robust experimental protocols, the full therapeutic potential of 1-alkyl-pyrazol-4-ol derivatives can be realized.

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A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: The Case of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a clinically viable therapeutic is a rigorous one. A critical milestone in this path is the in vivo validation, where the compound's efficacy and safety are assessed in a living organism. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anticancer activity of a novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol, with a focus on scientific integrity and comparative analysis.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer effects.[1][2] These compounds have been shown to inhibit enzymes crucial for cancer cell proliferation.[1] While in vitro assays provide initial evidence of a compound's potential, they cannot replicate the complex physiological and biochemical interactions that occur in a whole organism.[3] Therefore, in vivo studies are indispensable for evaluating a drug candidate's safety, toxicity, and efficacy in a more complex setting.[3]

This guide will use the hypothetical novel compound, 1-Isopentyl-1H-pyrazol-4-ol, to illustrate the essential steps and considerations for in vivo validation. We will explore the selection of appropriate animal models, the design of robust experimental protocols, and the critical endpoints for assessing both anticancer activity and potential toxicity.

Preclinical In Vivo Study Design: A Multi-faceted Approach

A well-designed preclinical in vivo study is crucial for obtaining reliable and translatable data.[4][5] The overall workflow should encompass efficacy, pharmacokinetic (PK), and toxicology studies.

In Vivo Validation Workflow cluster_preclinical Preclinical In Vivo Validation In_Vitro In Vitro Screening (Cytotoxicity, Mechanism of Action) Animal_Model Animal Model Selection (e.g., CDX, PDX) In_Vitro->Animal_Model Promising Candidate Toxicity Toxicity Studies (Maximum Tolerated Dose - MTD) Animal_Model->Toxicity Model Established Efficacy Efficacy Studies (Tumor Growth Inhibition) Toxicity->Efficacy Safe Dose Range Determined PK_PD Pharmacokinetics/Pharmacodynamics (ADME) Efficacy->PK_PD Antitumor Activity Observed Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Comprehensive Data Collected

Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.

Selecting the Right Animal Model: A Critical Decision

The choice of an appropriate animal model is fundamental to the success and translational relevance of in vivo cancer research.[6][7] Mice are the most commonly used species due to their genetic and physiological similarities to humans.[6]

Commonly Used Mouse Models:

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous injection of human cancer cell lines into immunodeficient mice.[8] They are relatively easy to establish and are useful for initial efficacy screening.[7][8]

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered to better retain the characteristics of the original human tumor.[8]

  • Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cell lines, which is crucial for studying immuno-oncology agents.[9]

For a novel compound like 1-Isopentyl-1H-pyrazol-4-ol, where the interaction with the immune system is unknown, starting with a CDX model is a pragmatic approach. For this guide, we will consider a human colorectal cancer cell line (e.g., HCT116) xenograft model in athymic nude mice.

Comparative Efficacy and Toxicity Evaluation: Benchmarking Against Standards

To objectively assess the potential of 1-Isopentyl-1H-pyrazol-4-ol, it is essential to compare its performance against a vehicle control and a standard-of-care chemotherapeutic agent.[10] For colorectal cancer, a relevant comparator would be 5-Fluorouracil (5-FU) .

Maximum Tolerated Dose (MTD) Study

Before initiating efficacy studies, determining the MTD is a critical step to establish a safe and effective dosing regimen.[4][5]

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Allocation: Randomly assign healthy, non-tumor-bearing mice to several groups (n=3-5 per group).

  • Dose Escalation: Administer escalating doses of 1-Isopentyl-1H-pyrazol-4-ol to each group. The route of administration (e.g., oral, intraperitoneal) should be consistent with the intended clinical application.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least three times a week.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, which is often characterized by more than 20% body weight loss or other severe clinical signs.

In Vivo Efficacy Study

Once the MTD is determined, the efficacy study can be designed to evaluate the antitumor activity of the compound.

Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of HCT116 human colorectal cancer cells into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: 1-Isopentyl-1H-pyrazol-4-ol (at a dose near the MTD)

    • Group 3: 5-Fluorouracil (at a clinically relevant dose)

  • Treatment Administration: Administer the treatments according to the predetermined schedule and route.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor growth in the treated groups compared to the vehicle control group.

    • Survival Analysis: In some studies, the endpoint may be an increase in the survival time of the treated animals.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of in vivo studies.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250--2 ± 1.5
1-Isopentyl-1H-pyrazol-4-ol750 ± 18050-5 ± 2.0
5-Fluorouracil600 ± 15060-12 ± 3.0

Table 2: Hypothetical Acute Toxicity Profile

CompoundLD50 (mg/kg)Observed Toxicities
1-Isopentyl-1H-pyrazol-4-ol>2000Mild sedation at high doses
5-Fluorouracil~230Myelosuppression, gastrointestinal toxicity

These tables provide a clear comparison of the efficacy and a general safety profile of the novel compound against a standard chemotherapeutic agent.

Mechanistic Insights and Future Directions

While efficacy and toxicity are the primary outcomes of these initial in vivo studies, it is also important to gain insights into the compound's mechanism of action. This can be achieved through the analysis of tumor tissues collected at the end of the efficacy study. Techniques such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can provide valuable information.

Signaling Pathway cluster_pathway Potential Mechanism of Action Pyrazole 1-Isopentyl-1H-pyrazol-4-ol Kinase Target Kinase (e.g., CDK, MAPK) Pyrazole->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis Kinase->Apoptosis

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a pyrazole-based anticancer agent.

Conclusion: A Rigorous Path to Clinical Translation

The in vivo validation of a novel anticancer compound like 1-Isopentyl-1H-pyrazol-4-ol is a complex but essential process. By following a structured approach that includes careful animal model selection, robust experimental design, and comprehensive data analysis, researchers can generate the critical evidence needed to advance a promising compound toward clinical trials. The ultimate goal is to develop safer and more effective cancer therapies, and rigorous preclinical in vivo testing is the foundation upon which this success is built.[11]

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A Tale of Two Syntheses: A Head-to-Head Comparison of Knorr and Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. Its synthesis, therefore, is a topic of perennial interest. For researchers at the bench, the choice of synthetic methodology is a critical decision, profoundly impacting not only yield and purity but also the accessible chemical space and overall project timelines. This guide provides an in-depth, data-driven comparison of two cornerstone approaches to pyrazole synthesis: the venerable Knorr synthesis and the increasingly popular multicomponent reactions (MCRs).

The Enduring Classic: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction has been a mainstay in heterocyclic chemistry for over a century.[1] The classical Knorr synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic conditions, to furnish the pyrazole ring.[2][3]

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.[4] The inherent simplicity and reliability of this method have cemented its place in the synthetic chemist's toolbox.

Knorr Synthesis: A Closer Look at the Mechanism

The mechanism of the Knorr synthesis is a well-established sequence of condensation and cyclization reactions. The reaction is typically acid-catalyzed, which activates the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration (-H₂O)

Caption: The reaction pathway of the Knorr pyrazole synthesis.

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of regioisomers.[5] The regioselectivity is influenced by reaction parameters such as pH and the nature of the solvent.[6]

The Rise of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering a paradigm shift from traditional stepwise approaches.[7][8] These reactions combine three or more starting materials in a single pot to generate a complex product that incorporates substantial portions of all the reactants.[7] For pyrazole synthesis, MCRs provide a highly efficient and versatile alternative to classical methods.

The advantages of MCRs are numerous and compelling for the drug discovery process:

  • Operational Simplicity: MCRs streamline synthetic workflows by reducing the number of reaction steps and purification intermediates.[7]

  • Time and Energy Efficiency: By combining multiple transformations in one pot, MCRs significantly shorten overall reaction times and reduce energy consumption.[7]

  • High Atom Economy: MCRs are inherently atom-economical, maximizing the incorporation of starting material atoms into the final product and minimizing waste.[7]

  • Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of large libraries of structurally diverse pyrazoles by simply varying the starting components, a significant advantage in lead optimization.

A Glimpse into MCR Strategies for Pyrazoles

A common and effective MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine.[9] This three-component reaction often proceeds with high regioselectivity and yields.

MCR_Workflow cluster_Knorr Knorr Synthesis cluster_MCR Multicomponent Reaction K_Start1 1,3-Dicarbonyl K_Reaction Reaction & Workup K_Start1->K_Reaction K_Start2 Hydrazine K_Start2->K_Reaction K_Product Pyrazole K_Reaction->K_Product M_Start1 Aldehyde M_Reaction One-Pot Reaction M_Start1->M_Reaction M_Start2 Active Methylene Compound M_Start2->M_Reaction M_Start3 Hydrazine M_Start3->M_Reaction M_Product Highly Substituted Pyrazole M_Reaction->M_Product

Caption: A simplified workflow comparison of Knorr vs. MCR pyrazole synthesis.

Head-to-Head Performance: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes key performance indicators for representative examples of both Knorr and multicomponent pyrazole syntheses.

MethodReactantsConditionsTimeYieldReference
Knorr Synthesis Ethyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid, 100 °C1 hour79%
Knorr Synthesis Phenylhydrazine, Ethyl acetoacetateAcetic acid, RefluxNot specifiedHigh
Multicomponent Reaction Aromatic aldehydes, Malononitrile, Phenyl hydrazineSodium p-toluene sulfonate (catalyst), Water, RT5 minutesHigh
Multicomponent Reaction (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, MalononitrilePiperidine (catalyst), Water, RT20 minutes85-93%
Multicomponent Reaction Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazineCs₂CO₃, DMFNot specifiedModerate to good

Experimental Protocols: A Practical Guide

To further illustrate the practical differences between these two methodologies, detailed, self-validating experimental protocols for representative syntheses are provided below.

Experimental Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[4]

This protocol is a classic example of a Knorr-type reaction to form a pyrazolone.

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture. The acetic acid acts as a catalyst to facilitate the condensation.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C. Heating is necessary to drive the reaction to completion in a reasonable timeframe.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase. TLC allows for the visualization of the consumption of the starting material (ethyl benzoylacetate).

  • Work-up and Isolation: If the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. The addition of water, a poor solvent for the product, induces precipitation.

  • Cooling and Filtration: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring. Filter the precipitated solid using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of water and allow it to air dry to obtain the final product.

Experimental Protocol 2: Multicomponent Synthesis of 5-Aminopyrazole-4-carbonitriles[9]

This protocol exemplifies the efficiency and operational simplicity of MCRs.

  • Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenyl hydrazine (1 mmol) in water.

  • Catalyst Addition: Add a catalytic amount of sodium p-toluene sulfonate (NaPTS). NaPTS acts as a water-soluble catalyst that enhances the reaction rate in the aqueous medium.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes. The rapid reaction time at room temperature highlights the efficiency of this MCR.

  • Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by simple filtration.

  • Purification: If necessary, the product can be further purified by recrystallization. The high purity of the crude product often minimizes the need for extensive purification.

Choosing the Right Path: A Scientist's Perspective

The choice between the Knorr synthesis and a multicomponent reaction is not merely a matter of tradition versus modernity. It is a strategic decision based on the specific goals of the research program.

  • For well-established, simple pyrazoles with readily available 1,3-dicarbonyl precursors, the Knorr synthesis remains a reliable and high-yielding option. [10] Its primary drawback is the potential for regioisomeric mixtures with unsymmetrical substrates, which may necessitate tedious purification.[5][10]

  • For the rapid generation of diverse libraries of highly substituted pyrazoles for screening and structure-activity relationship (SAR) studies, multicomponent reactions are unparalleled in their efficiency. [7][10] MCRs offer superior atom economy, operational simplicity, and often excellent regioselectivity.[8][9] The ability to introduce multiple points of diversity in a single step is a significant advantage in the fast-paced environment of drug discovery.[7] Furthermore, many MCRs can be performed under environmentally benign conditions, aligning with the principles of green chemistry.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Multicomponent pyrazole synthesis. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • Knorr pyrrole synthesis. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. [Link]

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Benchmarking 1-Isopentyl-1H-pyrazol-4-ol Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] This guide provides a comprehensive framework for benchmarking the kinase inhibitory potential of a novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol. Due to the absence of publicly available experimental data for this specific compound, we present a hypothetical yet plausible kinase inhibition profile to illustrate the benchmarking process. This profile is compared against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. We detail the requisite experimental protocols, data analysis, and interpretation necessary for a rigorous comparative evaluation, aimed at researchers and professionals in drug discovery and development.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of selective kinase inhibitors remains a significant challenge due to the highly conserved ATP-binding site across the kinome.[4]

The pyrazole moiety is a common feature in many approved and investigational kinase inhibitors, valued for its ability to form key interactions within the kinase ATP-binding pocket.[1][2] Preliminary research on pyrazole derivatives suggests a wide range of biological activities, including potential anticancer properties.[5] 1-Isopentyl-1H-pyrazol-4-ol is a pyrazole derivative with potential as a kinase inhibitor. A critical step in the preclinical development of any new potential kinase inhibitor is to benchmark its performance against established standards.

This guide will use Staurosporine as a primary benchmark. Staurosporine is a natural product that acts as a potent, ATP-competitive, broad-spectrum kinase inhibitor, targeting a wide array of kinases with high affinity.[6][7][8] While its lack of selectivity has precluded its clinical use, it serves as an excellent positive control and a benchmark for the potency and broadness of a new inhibitor's activity.

Comparative Kinase Inhibition Profiles

To effectively benchmark 1-Isopentyl-1H-pyrazol-4-ol, a hypothetical kinase inhibition profile was generated. This profile is based on the general characteristics of other pyrazole-based kinase inhibitors and is intended for illustrative purposes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Hypothetical Kinase Inhibition Profile of 1-Isopentyl-1H-pyrazol-4-ol vs. Staurosporine
Kinase TargetKinase Family1-Isopentyl-1H-pyrazol-4-ol (Hypothetical IC50, nM)Staurosporine (Reported IC50, nM)
VEGFR-2Tyrosine Kinase150-
Aurora ASerine/Threonine Kinase800-
CDK2Serine/Threonine Kinase1200-
PKCSerine/Threonine Kinase>10,0000.7[8]
PKASerine/Threonine Kinase>10,0007[8]
PKGSerine/Threonine Kinase>10,0008.5[8]

Note: The IC50 values for 1-Isopentyl-1H-pyrazol-4-ol are hypothetical and for illustrative purposes only. The IC50 values for Staurosporine are from published data.

This hypothetical profile suggests that 1-Isopentyl-1H-pyrazol-4-ol may exhibit some degree of selectivity towards certain tyrosine and serine/threonine kinases, a desirable characteristic in modern kinase inhibitor development, in contrast to the broad-spectrum activity of Staurosporine.

Experimental Design for Kinase Inhibitor Benchmarking

A robust benchmarking study requires well-controlled in vitro and cell-based assays. The following protocols outline the methodologies to generate the data presented in Table 1 and to further characterize the inhibitory potential of a novel compound.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9][10] It is a universal platform suitable for screening a wide range of kinases.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitors plate Dispense Inhibitors (1-Isopentyl-1H-pyrazol-4-ol, Staurosporine, Vehicle) reagents->plate add_kinase Add Kinase, Substrate, and ATP Mixture plate->add_kinase incubate_kinase Incubate at RT (e.g., 60 min) add_kinase->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence (Plate Reader) incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare serial dilutions of 1-Isopentyl-1H-pyrazol-4-ol and Staurosporine in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: Add 5 µL of the compound dilutions to the wells of a 384-well plate.[11] Include wells with DMSO only as a vehicle control.

  • Kinase Reaction Initiation: Prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP in kinase buffer. The ATP concentration should ideally be at the Km for each kinase to allow for a fair comparison of inhibitor potency.[12] Add 5 µL of this mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

  • Signal Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Assessing Cellular Potency

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context, considering factors like cell permeability and engagement of the target in its native environment.

Cell_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment seed_cells Seed Cancer Cells in a 96-well Plate attach_cells Incubate for 24h (Cell Attachment) seed_cells->attach_cells prepare_compounds Prepare Serial Dilutions of Inhibitors attach_cells->prepare_compounds add_compounds Treat Cells with Inhibitors prepare_compounds->add_compounds incubate_treatment Incubate for 72h add_compounds->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_treatment->add_reagent incubate_viability Incubate and Lyse Cells add_reagent->incubate_viability read_signal Read Luminescence incubate_viability->read_signal

Caption: Workflow for a cell-based proliferation assay.

  • Cell Seeding: Seed a cancer cell line known to be dependent on the activity of one of the target kinases (e.g., a VEGFR-2 dependent cell line for testing VEGFR-2 inhibitors) into a 96-well plate at an appropriate density.

  • Cell Attachment: Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of 1-Isopentyl-1H-pyrazol-4-ol and the benchmark inhibitors in cell culture medium. Replace the existing medium with the medium containing the compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the compound concentration.

Interpreting the Data: Selectivity and Structure-Activity Relationship (SAR)

The primary goal of this benchmarking exercise is to understand the potency and selectivity of 1-Isopentyl-1H-pyrazol-4-ol.

  • Potency: The IC50 values from the in vitro assays directly measure the potency of the compound against each kinase. Lower IC50 values indicate higher potency.

  • Selectivity: By comparing the IC50 values across a panel of kinases, a selectivity profile can be established. A compound that inhibits a specific kinase or a small subset of kinases at significantly lower concentrations than others is considered selective. The hypothetical data suggests that 1-Isopentyl-1H-pyrazol-4-ol might be more selective than the pan-inhibitor Staurosporine.

  • Structure-Activity Relationship (SAR): The isopentyl group at the N1 position and the hydroxyl group at the C4 position of the pyrazole ring are key structural features of the test compound. The observed (or in this case, hypothetical) activity and selectivity would be attributed to these features. Further studies with analogs of 1-Isopentyl-1H-pyrazol-4-ol would be necessary to establish a clear SAR.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel pyrazole compound, 1-Isopentyl-1H-pyrazol-4-ol, against the well-established kinase inhibitor, Staurosporine. Through a combination of in vitro biochemical assays and cell-based proliferation assays, a detailed profile of the compound's potency and selectivity can be generated.

The hypothetical data presented herein illustrates a scenario where 1-Isopentyl-1H-pyrazol-4-ol exhibits a more selective inhibition profile than Staurosporine, a desirable trait for a modern therapeutic candidate. To validate this hypothesis, the described experimental protocols must be performed.

Future work should focus on:

  • Screening 1-Isopentyl-1H-pyrazol-4-ol against a larger panel of kinases to obtain a more comprehensive selectivity profile.

  • Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Conducting structural biology studies (e.g., X-ray crystallography) to understand the binding mode of the compound to its target kinases.

  • Synthesizing and testing analogs of 1-Isopentyl-1H-pyrazol-4-ol to establish a robust structure-activity relationship and optimize for potency and selectivity.

By following a rigorous and systematic benchmarking process, the therapeutic potential of novel kinase inhibitors like 1-Isopentyl-1H-pyrazol-4-ol can be thoroughly evaluated, paving the way for the development of next-generation targeted therapies.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338–1350. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2015). ResearchGate. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology, 26(1), 127–132. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules, 25(21), 5021. [Link]

  • The use of novel selectivity metrics in kinase research. (2017). BMC Bioinformatics, 18(1), 7. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. (1995). European Journal of Biochemistry, 234(1), 317–324. [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. (2017). Journal of Medicinal Chemistry, 60(3), 1215–1220. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3144. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … (n.d.). ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics, 30(12), 1776–1783. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (2017). Nature Chemical Biology, 13(2), 152–157. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences, 24(6), 5191. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry, 143, 107058. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Chemical Biology, 6(3), 163–166. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Staurosporine. (n.d.). BPS Bioscience. [Link]

  • Technologies to Study Kinases. (n.d.). East Port Praha. [Link]

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A Head-to-Head Comparison of the Antioxidant Capacity of Edaravone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological mechanism in a myriad of human diseases, including neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Consequently, the therapeutic application of antioxidants has garnered significant attention in the scientific community. Edaravone, a potent free radical scavenger, has been clinically approved for the treatment of these conditions, underscoring the therapeutic potential of targeted antioxidant intervention.[1][2]

This guide provides a comprehensive, head-to-head comparison of the antioxidant capacity of edaravone against other well-established antioxidant compounds. By delving into the underlying mechanisms and presenting supporting experimental data from various in vitro and in vivo assays, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of edaravone's antioxidant profile.

Edaravone: A Multifaceted Free Radical Scavenger

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a novel antioxidant that exhibits a unique combination of physicochemical properties contributing to its potent free radical scavenging activity.[1] Its mechanism of action primarily involves the donation of an electron to neutralize highly reactive free radicals, particularly hydroxyl radicals (•OH) and peroxyl radicals (LOO•), which are major contributors to cellular damage.[3]

A key feature of edaravone is its amphiphilicity, possessing both hydrophilic and lipophilic characteristics. This allows it to act in both aqueous and lipid environments, a distinct advantage over purely water-soluble antioxidants like ascorbic acid (Vitamin C) or lipid-soluble antioxidants like α-tocopherol (a form of Vitamin E).[3][4] This biphasic nature enables edaravone to scavenge radicals at the site of their generation in the aqueous phase and to inhibit the propagation of lipid peroxidation within cellular membranes.[4]

Furthermore, the antioxidant activity of edaravone is enhanced at physiological pH. With a pKa of 7.0, approximately half of the edaravone molecules exist in their anionic form at a pH of 7.4. This anionic form is a more potent electron donor, thus exhibiting stronger radical-scavenging activity.[4]

In Vitro Antioxidant Capacity: A Comparative Analysis

To objectively assess the antioxidant capacity of edaravone, we will compare its performance against three widely recognized antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and N-Acetylcysteine (NAC). The comparison will be based on data from three standard in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Comparative Data Summary
AntioxidantDPPH Assay (IC50, µM)ABTS Assay (EC50, µM)ORAC Value (µM TE/µM)
Edaravone 4.21[5]5.52[5]5.65[5]
Ascorbic Acid Varies (comparative)Less aggressive than Edaravone[5]Lower than Trolox[6]
Trolox Varies (comparative)Less aggressive than Edaravone[5]1.0 (by definition)
N-Acetylcysteine (NAC) Higher than NACA[7]Not directly comparedNot directly compared

Note: Direct comparative IC50/EC50 values from a single study for all compounds were not available. The data presented is compiled from various sources and should be interpreted with this in mind. "Varies (comparative)" indicates that while direct numerical values were not found in the context of a head-to-head comparison with edaravone, qualitative comparisons suggest their activity.

Discussion of In Vitro Results

The available data indicates that edaravone possesses robust radical scavenging activity across multiple assays. Its low IC50 and EC50 values in the DPPH and ABTS assays, respectively, signify its high efficiency in neutralizing these stable radicals.[5] Notably, in the ABTS assay, edaravone was found to be a more aggressive radical scavenger than both Trolox and ascorbic acid.[5]

The ORAC value of 5.65 µM of Trolox equivalents per µM further highlights its superior capacity to quench peroxyl radicals, which are key players in lipid peroxidation.[5] This value suggests that on a molar basis, edaravone is over five times more effective than Trolox in this assay. While a direct ORAC value for ascorbic acid in the same study was not provided, other research suggests it is generally lower than Trolox.[6]

N-Acetylcysteine (NAC) is another important antioxidant, primarily acting as a precursor to the intracellular antioxidant glutathione. Direct comparative data for NAC in these specific assays against edaravone is sparse. However, studies comparing NAC to its amide derivative (NACA) in the DPPH assay suggest that NACA has a higher scavenging ability.[7]

Cellular and In Vivo Antioxidant Efficacy

While in vitro assays provide valuable initial screening, assessing antioxidant activity within a biological context is crucial. Cellular antioxidant assays and in vivo models offer a more physiologically relevant understanding of a compound's efficacy.

Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cultured cells. This assay accounts for cellular uptake, distribution, and metabolism of the antioxidant.

In Vivo Inhibition of Lipid Peroxidation

A key consequence of oxidative stress in vivo is lipid peroxidation, the oxidative degradation of lipids. The extent of lipid peroxidation can be quantified by measuring the levels of byproducts such as malondialdehyde (MDA).

In a rat brain homogenate model of lipid peroxidation, edaravone demonstrated a potent inhibitory effect with an IC50 value of 15.3 µM.[4] This demonstrates its ability to protect biological membranes from oxidative damage. While direct comparative IC50 values for Trolox and ascorbic acid in the same model were not found, the unique ability of edaravone to act in both lipid and aqueous phases suggests a broader protective effect against lipid peroxidation in a complex biological system.[3][4]

Mechanistic Insights: Beyond Direct Radical Scavenging

Edaravone's protective effects extend beyond direct radical scavenging. It has been shown to modulate endogenous antioxidant defense pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Edaravone treatment has been associated with the activation of the Nrf2 pathway, leading to an upregulation of downstream antioxidant enzymes. This indirect antioxidant effect contributes to its overall neuroprotective capacity.

Edaravone's dual action on oxidative stress.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of edaravone and comparator antioxidants (Ascorbic Acid, Trolox, NAC) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of each antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each antioxidant dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the antioxidant using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging activity against the antioxidant concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (Purple) C Mix DPPH and Antioxidant A->C B Prepare Antioxidant Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm (Color Change) D->E F Calculate % Scavenging & IC50 Value E->F

Workflow of the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured as a decrease in absorbance at 734 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the antioxidants as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of each antioxidant dilution to the wells.

    • Add the diluted ABTS•+ solution to each well.

    • Include a control well with solvent and the ABTS•+ solution.

  • Measurement and Calculation:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the EC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of AAPH.

    • Prepare stock solutions and dilutions of Trolox (as a standard) and the test antioxidants.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution and the antioxidant dilutions (or Trolox standards).

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

    • Calculate the area under the curve (AUC) for the blank, Trolox standards, and the test samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.[5]

Conclusion

Edaravone demonstrates a superior and broad-spectrum antioxidant capacity in a variety of in vitro and in vivo models. Its unique amphiphilic nature allows it to effectively combat oxidative stress in both aqueous and lipid environments, a clear advantage over many standard antioxidants. The quantitative data from DPPH, ABTS, and ORAC assays consistently place edaravone as a highly potent free radical scavenger. Furthermore, its ability to activate the endogenous Nrf2 antioxidant pathway adds another layer to its protective mechanisms. For researchers and drug development professionals, this comprehensive antioxidant profile underscores the strong scientific rationale for the clinical efficacy of edaravone in diseases where oxidative stress is a key pathological driver.

References

  • Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. PMC. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? PMC. [Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. ResearchGate. [Link]

  • Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). PubMed. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J-STAGE. [Link]

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A Comparative Guide to the Reproducible Synthesis of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-alkylated pyrazoles is a cornerstone in the development of novel therapeutics and functional materials. Among these, 1-isopentyl-1H-pyrazol-4-ol stands out as a valuable intermediate due to the presence of both a lipophilic isopentyl group and a reactive hydroxyl moiety, making it a versatile scaffold for further chemical modifications. However, the reproducible synthesis of this specific molecule can be challenging, primarily due to the potential for isomeric impurities and variable yields. This guide provides an in-depth comparison of two distinct and viable synthetic protocols for 1-isopentyl-1H-pyrazol-4-ol, with a focus on reproducibility, scalability, and the underlying chemical principles.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The core challenge in the synthesis of 1-substituted pyrazoles from an unsymmetrical pyrazole precursor lies in controlling the regioselectivity of the N-alkylation step. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers. The ratio of these isomers can be influenced by various factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1][2][3] Achieving a reproducible and high-yielding synthesis, therefore, hinges on carefully controlling these parameters to favor the formation of the desired N1-alkylated product.

This guide will compare two common approaches to synthesize 1-isopentyl-1H-pyrazol-4-ol:

  • Protocol 1: A Two-Step Approach via Knorr Pyrazole Synthesis followed by N-Alkylation. This classic and versatile method first constructs the 4-hydroxypyrazole ring and then introduces the isopentyl group.

  • Protocol 2: A Modified Approach Employing a Pre-Alkylated Hydrazine. This strategy aims to control regioselectivity by introducing the isopentyl group onto the hydrazine starting material before the cyclization reaction.

Protocol 1: Two-Step Synthesis via Knorr Condensation and Subsequent N-Alkylation

This protocol follows a traditional and widely applicable route for the synthesis of N-substituted pyrazoles.

Step 1: Knorr Pyrazole Synthesis of 4-Hydroxypyrazole

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a β-dicarbonyl compound with a hydrazine.[4] In this step, we will synthesize the key intermediate, 4-hydroxypyrazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq.) in absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. The reaction is typically exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydroxypyrazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the condensation.

  • Hydrazine Hydrate: This is a common and stable source of hydrazine for this type of reaction.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization to completion.

Step 2: N-Alkylation of 4-Hydroxypyrazole with Isopentyl Bromide

This step introduces the isopentyl group onto the N1 position of the pyrazole ring. Controlling the regioselectivity is paramount here.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxypyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add isopentyl bromide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-isopentyl-1H-pyrazol-4-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen.

  • Sodium Hydride (NaH) in THF: NaH is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, forming the pyrazolate anion. THF is a suitable aprotic solvent for this reaction.[3]

  • Column Chromatography: This is a standard and effective method for separating the desired N1-alkylated product from the N2-isomer and any unreacted starting materials.

Workflow Diagram for Protocol 1:

Protocol1 cluster_step1 Step 1: Knorr Synthesis cluster_step2 Step 2: N-Alkylation A Diethyl Malonate + Hydrazine Hydrate B Reflux in Ethanol A->B Condensation C 4-Hydroxypyrazole B->C Cyclization D 4-Hydroxypyrazole + Isopentyl Bromide C->D Intermediate E NaH, THF D->E Deprotonation F 1-Isopentyl-1H-pyrazol-4-ol E->F Alkylation

Caption: Workflow for the two-step synthesis of 1-isopentyl-1H-pyrazol-4-ol.

Protocol 2: Modified Approach with Pre-Alkylated Hydrazine

This protocol aims to circumvent the issue of regioselectivity in the N-alkylation step by introducing the isopentyl group onto the hydrazine starting material prior to the pyrazole ring formation.

Step 1: Synthesis of Isopentylhydrazine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (2.0 eq.) in ethanol.

  • Alkylation: To the stirred solution, add isopentyl bromide (1.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide and extract the product with diethyl ether. Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain isopentylhydrazine.

Causality Behind Experimental Choices:

  • Excess Hydrazine: Using an excess of hydrazine helps to minimize the formation of di-alkylated products.

  • Base Work-up: The addition of a base is necessary to neutralize the hydrobromic acid formed during the reaction and to liberate the free isopentylhydrazine.

Step 2: Knorr-type Condensation with Diethyl Malonate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate (1.0 eq.) in absolute ethanol.

  • Hydrazine Addition: Add the prepared isopentylhydrazine (1.1 eq.) to the solution.

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-isopentyl-1H-pyrazol-4-ol.

Causality Behind Experimental Choices:

  • Longer Reflux Time: The reaction with the substituted hydrazine may require a longer reaction time to go to completion compared to unsubstituted hydrazine.

  • Direct Purification: As the isopentyl group is already in place, this one-pot cyclization directly yields the final product, which is then purified.

Workflow Diagram for Protocol 2:

Protocol2 cluster_step1 Step 1: Hydrazine Alkylation cluster_step2 Step 2: Knorr-type Condensation A Hydrazine Hydrate + Isopentyl Bromide B Stir in Ethanol A->B Alkylation C Isopentylhydrazine B->C Isolation D Isopentylhydrazine + Diethyl Malonate C->D Intermediate E Reflux in Ethanol D->E Condensation F 1-Isopentyl-1H-pyrazol-4-ol E->F Cyclization

Caption: Workflow for the modified synthesis of 1-isopentyl-1H-pyrazol-4-ol.

Comparative Analysis and Reproducibility

ParameterProtocol 1: Two-Step SynthesisProtocol 2: Modified Approach
Regioselectivity Control Relies on careful control of N-alkylation conditions (base, solvent, temperature). Prone to formation of N2-isomer.Excellent regioselectivity as the isopentyl group is introduced before ring formation.
Reproducibility Can be challenging due to the potential for variable N1/N2 isomer ratios. Requires consistent experimental conditions.Generally more reproducible due to the inherent regioselectivity of the Knorr-type condensation with a substituted hydrazine.
Number of Steps Two distinct synthetic steps with isolation of an intermediate.Two steps, but can often be performed as a one-pot reaction from the alkylated hydrazine.
Overall Yield Potentially lower due to losses during the purification of isomers in the second step.Can be higher as it avoids the formation of regioisomeric byproducts.
Scalability Scalable, but purification of isomers can be challenging on a larger scale.More readily scalable due to the cleaner reaction profile.
Starting Materials Readily available and common laboratory reagents.Requires the synthesis of isopentylhydrazine, which may not be commercially available.
Potential Side Reactions O-alkylation of the hydroxyl group is a potential side reaction during N-alkylation. Formation of the N2-isomer.Di-alkylation of hydrazine in the first step.

Conclusion and Recommendations

Both protocols offer viable routes to 1-isopentyl-1H-pyrazol-4-ol.

Protocol 1 is a more traditional and flexible approach, as the 4-hydroxypyrazole intermediate can be used to synthesize a variety of N-substituted analogs. However, achieving high reproducibility requires meticulous control over the N-alkylation step to minimize the formation of the undesired N2-isomer. For researchers aiming to create a library of N-alkylated 4-hydroxypyrazoles, this method is advantageous.

Protocol 2 provides a more direct and reproducible route to the target molecule with superior regioselectivity. By pre-alkylating the hydrazine, the ambiguity of the N-alkylation site is eliminated, leading to a cleaner reaction and potentially higher overall yields. This protocol is highly recommended for researchers who specifically require 1-isopentyl-1H-pyrazol-4-ol in a reproducible and scalable manner. The main drawback is the need to synthesize or source isopentylhydrazine.

For drug development and process chemistry where reproducibility and scalability are paramount, Protocol 2 is the superior choice . The upfront investment in preparing the substituted hydrazine is likely to be offset by the benefits of a more robust and predictable synthesis.

References

  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. The N-Alkylation of Pyrazoles. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd, 2008; pp 1–245. [Link]

  • Finar, I. L. The Alkylation of Pyrazoles. Journal of the Chemical Society (Resumed)1955 , 1205. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

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A Comparative Guide to Pyrazole and Isoxazole Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Bioisosteres

In the intricate chess game of medicinal chemistry, the selection of a core heterocyclic scaffold is a move that dictates the future of a drug candidate. Among the most valued pieces on this board are the five-membered aromatic heterocycles, particularly pyrazole and isoxazole. These two scaffolds are classical bioisosteres, sharing the same molecular formula (C₃H₄N₂) but differing in the arrangement of their heteroatoms. This subtle structural isomerism belies a profound divergence in their physicochemical, pharmacological, and pharmacokinetic profiles.

This guide provides a comparative analysis of the pyrazole and isoxazole scaffolds, moving beyond a simple recitation of facts to explore the causal relationships between their structures and their performance in drug design. We will dissect their properties, synthetic accessibility, and biological activities, supported by experimental data and case studies, to arm researchers and drug developers with the insights needed to make strategic scaffold selections.

Part 1: Structural and Physicochemical Properties - The Foundation of Function

The fundamental differences between pyrazole and isoxazole begin with their electronic architecture. Pyrazole, a 1,2-diazole, features two adjacent nitrogen atoms. Isoxazole, a 1,2-oxazole, contains adjacent nitrogen and oxygen atoms.[1] This distinction is the wellspring of their differing properties.

The pyrazole ring possesses both a weakly basic pyridine-like nitrogen (N2) and a neutral pyrrole-like nitrogen (N1) which can act as a hydrogen bond donor.[2] Isoxazole, conversely, has a weakly basic nitrogen and a non-basic oxygen atom that can only function as a hydrogen bond acceptor. This differential capacity for hydrogen bonding is a critical determinant of how molecules containing these scaffolds will interact with biological targets like proteins and enzymes.[3]

Furthermore, the lipophilicity and aromaticity vary. Pyrazole has a significantly lower calculated logP (ClogP = 0.24) than benzene (ClogP = 2.14), making it a useful bioisostere to reduce lipophilicity while maintaining key interactions.[4]

G pyrazole pyrazole h_bond h_bond pyrazole->h_bond Donor (N1-H) & Acceptor (N2) pka pka pyrazole->pka Weakly basic lipophilicity lipophilicity pyrazole->lipophilicity Generally Lower metabolism metabolism pyrazole->metabolism Ring more stable isoxazole isoxazole isoxazole->h_bond Acceptor only (N, O) isoxazole->pka Weakly basic isoxazole->lipophilicity Generally Higher isoxazole->metabolism N-O bond susceptible to cleavage

Table 1: Comparative Physicochemical Properties

PropertyPyrazoleIsoxazoleRationale & Implication in Drug Design
Structure 1,2-Diazole1,2-OxazoleThe N-N bond in pyrazole vs. the N-O bond in isoxazole is the primary driver of all other property differences.
Hydrogen Bond Donor Yes (N1-H)NoPyrazole can engage targets via a crucial H-bond donation, which is impossible for isoxazole. This can be a key factor for target affinity.
Hydrogen Bond Acceptor Yes (N2)Yes (N and O)Both are acceptors, but the two potential acceptor sites in isoxazole offer different spatial arrangements for interaction.
Aromaticity AromaticAromaticBoth scaffolds provide a rigid, planar core suitable for presenting substituents for target interaction.
Lipophilicity (ClogP) ~0.24~0.45Pyrazole is generally more hydrophilic, which can improve aqueous solubility. Isoxazole is more lipophilic, which can enhance membrane permeability.[4]
Metabolic Stability Generally robustN-O bond can be metabolically labileThe weaker N-O bond in isoxazole can be a site for reductive cleavage, representing a potential metabolic liability not present in pyrazole.[1]

Part 2: Synthetic Accessibility - The Path to Discovery

A scaffold's utility is directly tied to its synthetic accessibility. Both pyrazole and isoxazole benefit from well-established and versatile synthetic methodologies, making them readily accessible for library synthesis and lead optimization.

Synthesis of Pyrazole Scaffolds

The most prevalent method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[5] This method is robust, high-yielding, and allows for diversification at multiple positions on the ring.[6] Another powerful technique is the [3+2] cycloaddition between a diazo compound and an alkyne.[7]

Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles via Condensation [6]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and a substituted hydrazine (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Isolation: Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.

Synthesis of Isoxazole Scaffolds

The classical synthesis of isoxazoles involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[8] A highly versatile and widely used modern method is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne or alkene.[9][10]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition [9]

  • Nitrile Oxide Generation: In a flask, dissolve the substituted aldoxime (1.0 eq) in a solvent like dichloromethane (DCM). Add an oxidizing agent such as N-chlorosuccinimide (NCS) or bleach in the presence of a base (e.g., triethylamine) at 0°C to generate the nitrile oxide in situ.

  • Cycloaddition: To the same flask, add the alkyne (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

G

Part 3: Pharmacological Profiles - A Tale of Two Scaffolds

Both pyrazole and isoxazole are considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[5][8] Their derivatives have demonstrated anti-inflammatory, anticancer, antimicrobial, antiviral, and CNS activities.[1][2][11][12]

  • Pyrazole-based drugs are prominent as anti-inflammatory agents (Celecoxib, Phenylbutazone), anti-obesity drugs (Rimonabant), and kinase inhibitors in oncology (Crizotinib).[5][11]

  • Isoxazole-based drugs are well-represented by the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and various antibiotics.[1][8]

The choice between scaffolds is often dictated by the specific requirements of the biological target's binding site.

Part 4: Case Study - COX-2 Inhibitors (Celecoxib vs. Valdecoxib)

A direct comparison of the pyrazole-containing Celecoxib and the isoxazole-containing Valdecoxib, both selective COX-2 inhibitors, provides a powerful real-world illustration of the scaffolds' interchangeability and differences.

  • Target Interaction: Both drugs utilize their core heterocycles to anchor within a hydrophobic side pocket of the COX-2 enzyme. The key interaction for COX-2 selectivity is the binding of a sulfonamide moiety to a specific histidine residue.

  • Scaffold Role: The pyrazole/isoxazole ring serves as a rigid linker to correctly orient the two aryl groups and the critical sulfonamide group for optimal binding.

  • Performance Differences: While both were effective, Valdecoxib was withdrawn from the market due to concerns over cardiovascular side effects and skin reactions, issues not as prominently associated with Celecoxib at the time. While the reasons are complex and multifactorial, this case highlights that even a bioisosteric switch can lead to different overall pharmacological and safety profiles, potentially due to subtle changes in off-target activities or metabolic profiles influenced by the core scaffold.

G Drug Celecoxib (Pyrazole) or Valdecoxib (Isoxazole) COX2 COX2 Drug->COX2 Inhibits

Conclusion and Future Perspectives

The choice between a pyrazole and an isoxazole scaffold is a nuanced decision based on a multi-parameter optimization problem.

  • Choose Pyrazole when: A hydrogen bond donor is critical for target affinity, improved aqueous solubility is desired, and metabolic stability of the core ring is paramount.

  • Choose Isoxazole when: A hydrogen bond donor is not required or is detrimental, slightly higher lipophilicity is needed to enhance membrane permeability, or the specific geometry of its hydrogen bond acceptors provides a better fit for the target.

The ongoing exploration of these scaffolds continues to yield novel therapeutics. Future research will likely focus on using these cores to develop multi-target agents and to explore new chemical space through innovative functionalization strategies. Understanding the fundamental causality—how the simple rearrangement of two heteroatoms cascades into a spectrum of differing properties—is the hallmark of a sophisticated drug design strategy.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link][5][13][14]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link][2]

  • Yadav, P., & Singh, R. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 135-143. [Link][8][15]

  • Gomha, S. M., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6528. [Link][1]

  • Nikalje, A. P. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of Pharmaceutical Sciences and Research, 6(8), 3481-3498. [Link][16]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1646-1669. [Link][4]

  • Kumar, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(11), 4478. [Link][11]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link][17]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link][9]

  • Sahu, J. K., et al. (2024). Potential activities of isoxazole derivatives. World Journal of Advanced Research and Reviews, 22(2), 1435-1444. [Link][18]

  • Singh, N., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). [Link][3]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 32680-32705. [Link][10]

  • Sharma, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). [Link][7]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link][6]

  • Martis, J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceuticals and Health Sciences. [Link][12]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link][19]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link][20]

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Evaluating the Off-Target Profile of 1-Isopentyl-1H-pyrazol-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Imperative of Off-Target Effect Evaluation in Drug Development

The journey of a small molecule from a promising hit to a clinically approved therapeutic is fraught with challenges, with a significant portion of failures attributable to unforeseen off-target effects.[1] These unintended interactions, where a drug candidate binds to proteins other than its intended therapeutic target, can lead to a spectrum of adverse events, ranging from mild side effects to severe toxicity.[1][2] Therefore, a rigorous and early assessment of a compound's off-target liability is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery, enabling data-driven decisions and mitigating the risk of late-stage attrition.[3] This guide provides a comprehensive framework for evaluating the off-target effects of the novel pyrazole derivative, 1-Isopentyl-1H-pyrazol-4-ol, through a comparative analysis with established nonsteroidal anti-inflammatory drugs (NSAIDs).

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Preliminary studies on 1-Isopentyl-1H-pyrazol-4-ol suggest it possesses anti-inflammatory, anticancer, and antioxidant properties.[6] Given that many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, this guide will proceed under the hypothesis that COX is a primary on-target for 1-Isopentyl-1H-pyrazol-4-ol.[7]

This guide will provide a detailed roadmap for a thorough off-target assessment, encompassing broad panel screening, target-specific functional assays, and cytotoxicity profiling. By comparing the off-target profile of 1-Isopentyl-1H-pyrazol-4-ol with the well-characterized COX-2 inhibitor Celecoxib and the non-selective NSAIDs Ibuprofen and Naproxen, researchers can gain valuable insights into its selectivity and potential for adverse drug reactions.

On-Target Hypothesis: Cyclooxygenase (COX) Inhibition

The structural similarity of 1-Isopentyl-1H-pyrazol-4-ol to known pyrazole-based anti-inflammatory drugs strongly suggests that its mechanism of action may involve the modulation of the arachidonic acid cascade, specifically through the inhibition of COX-1 and/or COX-2.[7] These enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain.

To validate this on-target hypothesis, initial enzymatic assays should be conducted to determine the inhibitory activity (IC50) of 1-Isopentyl-1H-pyrazol-4-ol against both COX-1 and COX-2. This will not only confirm the on-target activity but also establish its selectivity profile, a critical determinant of its potential gastrointestinal side effects.

A Tiered Strategy for Off-Target Profiling

A systematic and tiered approach to off-target screening is recommended to efficiently identify potential liabilities.[2] This involves an initial broad screening against a panel of common off-target families, followed by more focused functional and cellular assays for any identified hits.

Tier 1: Broad Off-Target Screening Panels

To cast a wide net for potential off-target interactions, 1-Isopentyl-1H-pyrazol-4-ol should be screened against a comprehensive panel of receptors, kinases, and enzymes known to be frequently involved in adverse drug reactions.[2][8]

Recommended Screening Panels:

  • Kinase Panel: A broad kinase panel (e.g., a panel of over 400 kinases) is crucial, as off-target kinase inhibition is a common source of toxicity.[2]

  • GPCR Panel: Screening against a panel of G-protein coupled receptors (GPCRs) is essential to identify potential effects on various physiological processes.[9]

  • Safety Pharmacology Panel: A standard safety pharmacology panel, such as the InVEST44 panel, covers a range of well-established off-targets associated with adverse effects.[2]

The results of these screens will be expressed as the percent inhibition at a given concentration (typically 1-10 µM). Any significant inhibition (e.g., >50%) warrants further investigation in secondary assays.

Tier 2: Cellular and Functional Confirmatory Assays

For any hits identified in the broad screening panels, it is imperative to confirm these interactions in a more physiologically relevant context using cellular and functional assays.

CETSA is a powerful technique to validate target engagement within intact cells.[10] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10] By comparing the melting curves of the target protein in the presence and absence of 1-Isopentyl-1H-pyrazol-4-ol, direct intracellular binding can be confirmed.

dot graph TD{ subgraph CETSA Workflow A[Treat cells with 1-Isopentyl-1H-pyrazol-4-ol or vehicle] --> B{Heat cells to a range of temperatures}; B --> C[Lyse cells]; C --> D[Separate soluble and precipitated protein fractions]; D --> E[Quantify soluble target protein (e.g., by Western Blot or ELISA)]; E --> F[Generate melting curves and determine thermal shift]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 linkStyle 0,1,2,3,4 stroke:#4285F4,stroke-width:2px; }

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Based on the nature of the identified off-target, specific functional assays should be employed to determine the downstream consequences of the interaction. For example:

  • If a GPCR is identified: A functional assay measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) should be performed.

  • If a kinase is identified: A cell-based assay measuring the phosphorylation of a known substrate of that kinase should be conducted.

Tier 3: Cytotoxicity Profiling

Assessing the cytotoxic potential of 1-Isopentyl-1H-pyrazol-4-ol is a critical component of its safety evaluation. A panel of cell lines representing different tissues should be used to determine the concentration at which the compound induces cell death.

dot graph TD{ subgraph Cytotoxicity Assay Workflow A[Seed cells in a multi-well plate] --> B{Treat cells with a concentration range of 1-Isopentyl-1H-pyrazol-4-ol}; B --> C[Incubate for a defined period (e.g., 24, 48, 72 hours)]; C --> D{Measure cell viability using a suitable assay (e.g., MTT, LDH release)}; D --> E[Calculate the IC50 value for cytotoxicity]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 linkStyle 0,1,2,3 stroke:#EA4335,stroke-width:2px; }

Caption: General Workflow for Cytotoxicity Assays.

Comparative Analysis: Benchmarking Against Established NSAIDs

To provide context for the off-target profile of 1-Isopentyl-1H-pyrazol-4-ol, a direct comparison with Celecoxib, Ibuprofen, and Naproxen is essential. These compounds should be run in parallel in all the aforementioned assays.

Comparative Compounds:

  • Celecoxib: A selective COX-2 inhibitor with a well-documented off-target profile, including cardiovascular risks.[11][12]

  • Ibuprofen and Naproxen: Non-selective COX-1/COX-2 inhibitors with known gastrointestinal side effects.[13]

This comparative approach will allow for a nuanced interpretation of the data, highlighting any unique off-target liabilities of 1-Isopentyl-1H-pyrazol-4-ol and informing its potential therapeutic window and safety profile relative to existing therapies.

Data Presentation and Interpretation

All quantitative data from the off-target screening and cytotoxicity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Off-Target Profile

Target1-Isopentyl-1H-pyrazol-4-ol (% Inhibition @ 10 µM)Celecoxib (% Inhibition @ 10 µM)Ibuprofen (% Inhibition @ 10 µM)Naproxen (% Inhibition @ 10 µM)
Kinase Panel
Kinase A
Kinase B
GPCR Panel
GPCR X
GPCR Y
Other Targets
Enzyme Z

Table 2: Comparative Cytotoxicity Profile (IC50 in µM)

Cell Line1-Isopentyl-1H-pyrazol-4-olCelecoxibIbuprofenNaproxen
HEK293 (Human Embryonic Kidney)
HepG2 (Human Hepatocellular Carcinoma)
HUVEC (Human Umbilical Vein Endothelial Cells)

Experimental Protocols

Protocol 1: In Vitro Kinase and GPCR Panel Screening

This protocol outlines a general procedure for single-point concentration screening.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Isopentyl-1H-pyrazol-4-ol and the comparator compounds in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock solutions to the desired final assay concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Execution: Perform the binding or functional assays according to the specific protocols provided by the screening vendor (e.g., Eurofins, Reaction Biology).

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized workflow and should be optimized for the specific target protein.

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with 1-Isopentyl-1H-pyrazol-4-ol or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Target Protein Detection: Analyze the soluble fraction for the presence of the target protein using Western blotting or ELISA with a specific antibody.

  • Data Analysis: Quantify the band intensities or ELISA signal and plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the desired cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Isopentyl-1H-pyrazol-4-ol and the comparator compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using a non-linear regression analysis.

Conclusion

A thorough evaluation of off-target effects is a cornerstone of modern drug discovery. By employing a systematic, multi-tiered approach that combines broad panel screening with targeted cellular and functional assays, researchers can build a comprehensive safety profile for novel compounds like 1-Isopentyl-1H-pyrazol-4-ol. The comparative analysis against well-established drugs provides an invaluable benchmark for interpreting the significance of any identified off-target activities. This rigorous preclinical assessment will not only de-risk the progression of promising candidates but also contribute to the development of safer and more effective medicines.

References

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Drugs.com. Celecoxib Alternatives Compared. [Link]

  • Yang, Y., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. PMC. [Link]

  • Kumar, A., et al. (2022). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed. [Link]

  • Davis, I. C. (2001). Potential alternatives to COX 2 inhibitors. PMC. [Link]

  • de Oliveira, R. S., et al. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Patel, D. R., & Patel, A. A. (2023). Celecoxib. In: StatPearls. StatPearls Publishing. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Wang, B.-L., et al. (2019). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Dr. Oracle. (2025). What are alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to celecoxib (Celebrex). [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]

  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]

  • Scherna, G., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Gundogdu, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • ResearchGate. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Fudin, J., & Raouf, M. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine. [Link]

  • Dr. Oracle. (2025). What are the alternatives to Celebrex (celecoxib) 200mg?. [Link]

  • Singh, S. K., et al. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

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A Guide to Inter-laboratory Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Pyrazole Analysis

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. From anti-inflammatory agents to targeted cancer therapies, the reliable and accurate quantification of these compounds is paramount throughout the drug development lifecycle. Ensuring the consistency of analytical results across different laboratories, often referred to as inter-laboratory validation or method transfer, is a critical step in establishing a robust and reliable analytical method. This guide provides a comprehensive overview of the principles, procedures, and practical considerations for the inter-laboratory validation of analytical methods for pyrazole compounds, grounded in scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. When a method is transferred between laboratories, it is crucial to ensure that the receiving laboratory can achieve comparable results to the originating laboratory. This process is essential for maintaining data integrity in multi-site clinical trials, quality control in manufacturing, and regulatory submissions.

Comparing Analytical Techniques for Pyrazole Compounds

The choice of analytical technique is fundamental to developing a robust and transferable method. The most common methods for the analysis of pyrazole derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pyrazole compounds in bulk drug substances and pharmaceutical formulations.[2][3][4] It offers a good balance of sensitivity, specificity, and cost-effectiveness. The development of a validated RP-HPLC method is crucial for the routine analysis and quality control of these compounds.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the analysis of pyrazole compounds in complex matrices such as biological fluids.[5][6][7][8] The high specificity of MS/MS detection minimizes the impact of matrix effects and allows for the accurate quantification of analytes at very low concentrations.

The following table provides a comparative overview of these two techniques for the analysis of pyrazole compounds.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Good (µg/mL to ng/mL range).[2]Excellent (ng/mL to pg/mL range).[5]
Specificity Moderate; can be affected by co-eluting impurities.High; provides structural information for unambiguous identification.[5]
Matrix Effect Prone to interference from matrix components.Less susceptible to matrix effects due to selective detection.
Cost Relatively low initial investment and operational cost.High initial investment and maintenance costs.
Application Routine quality control, content uniformity, stability testing.[2]Bioanalysis, impurity profiling, metabolite identification.[5][7]

The Inter-laboratory Validation Process: A Step-by-Step Guide

The successful transfer and validation of an analytical method between laboratories require a systematic and well-documented approach. This process can be broken down into four key phases:

InterLaboratory_Validation_Workflow cluster_Phase1 Phase 1: Pre-Transfer Activities cluster_Phase2 Phase 2: Method Implementation (Receiving Laboratory) cluster_Phase3 Phase 3: Inter-laboratory Comparative Study cluster_Phase4 Phase 4: Documentation & Finalization P1_1 Method Development & Validation (Sending Laboratory) P1_2 Preparation of Method Transfer Protocol P1_1->P1_2 Generates P2_1 Analyst Training & Familiarization P1_2->P2_1 Guides P2_2 Execution of Feasibility Study P2_1->P2_2 Leads to P3_1 Analysis of Common Samples P2_2->P3_1 Initiates P3_2 Data Comparison & Statistical Analysis P3_1->P3_2 Provides data for P4_1 Preparation of Method Transfer Report P3_2->P4_1 Summarized in P4_2 Implementation for Routine Use P4_1->P4_2 Authorizes

Caption: Workflow for Inter-laboratory Validation of Analytical Methods.

Phase 1: Pre-Transfer Activities
  • Comprehensive Method Documentation (Sending Laboratory): The sending laboratory must provide a detailed and unambiguous analytical method protocol. This document should include:

    • A clear description of the analytical procedure.

    • Specifications for all reagents, standards, and equipment.

    • Detailed instructions for sample and standard preparation.

    • Chromatographic conditions (for HPLC and LC-MS/MS).

    • System suitability test (SST) criteria.

    • A summary of the initial method validation data, demonstrating the method's suitability for its intended purpose.

  • Preparation of the Method Transfer Protocol: A formal method transfer protocol should be jointly developed by the sending and receiving laboratories. This document should outline the scope of the transfer, the responsibilities of each laboratory, the experimental design for the comparative study, and the pre-defined acceptance criteria.

Phase 2: Method Implementation (Receiving Laboratory)
  • Analyst Training and Familiarization: The analysts at the receiving laboratory must be thoroughly trained on the analytical method. This may involve a site visit to the sending laboratory or remote training sessions.

  • Feasibility Study: Before initiating the formal comparative study, the receiving laboratory should conduct a feasibility study to ensure that they can successfully perform the method and meet the system suitability criteria.

Phase 3: Inter-laboratory Comparative Study

This is the core of the inter-laboratory validation, where the performance of the method in both laboratories is directly compared. The most common approach is comparative testing , which involves the analysis of the same set of samples by both laboratories.

Experimental Protocol: Comparative Testing for a Pyrazole API (e.g., Celecoxib)

  • Sample Selection: The sending laboratory prepares a set of homogeneous samples, including:

    • Three batches of the pyrazole Active Pharmaceutical Ingredient (API).

    • Placebo samples (if applicable for formulated products).

    • Spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) to assess accuracy.

  • Sample Distribution: The samples are securely packaged and shipped to the receiving laboratory under appropriate storage conditions.

  • Analysis: Both laboratories analyze the samples in triplicate according to the method transfer protocol.

  • Data Reporting: The results from both laboratories are compiled and shared for statistical analysis.

Phase 4: Documentation and Finalization
  • Method Transfer Report: A comprehensive report is prepared that summarizes the entire inter-laboratory validation study. This report should include:

    • A summary of the method.

    • The results of the comparative study from both laboratories.

    • A statistical evaluation of the data.

  • Implementation for Routine Use: Once the method transfer is deemed successful, the receiving laboratory can implement the analytical method for routine analysis.

Data Presentation and Acceptance Criteria

The results of the inter-laboratory comparative study are typically evaluated based on accuracy and precision. The acceptance criteria should be pre-defined in the method transfer protocol and justified based on the intended use of the method.

Hypothetical Inter-laboratory Data for a Pyrazole API (Assay)
Sample IDSending Lab (% Assay)Receiving Lab (% Assay)% Difference
Batch 199.899.50.3
Batch 2100.2100.5-0.3
Batch 399.599.20.3
Mean 99.83 99.73 0.10
RSD (%) 0.35 0.66 -
Hypothetical Inter-laboratory Data for a Pyrazole API (Accuracy)
Spiked LevelSending Lab (% Recovery)Receiving Lab (% Recovery)
80%100.599.8
100%99.7100.2
120%100.1100.5
Mean 100.1 100.17
RSD (%) 0.40 0.35

Acceptance Criteria (Example):

  • Accuracy: The mean recovery at each concentration level should be between 98.0% and 102.0%.

  • Precision: The Relative Standard Deviation (RSD) for the assay of multiple batches should not be more than 2.0%.

  • Comparability of Means: The difference between the mean assay results of the two laboratories should not be more than 2.0%.

Causality Behind Experimental Choices and Self-Validating Systems

The design of an inter-laboratory validation study is rooted in the principles of ensuring method robustness and reproducibility. The choice of multiple batches of API challenges the method's ability to perform consistently with potential variations in the material. The use of spiked samples at different concentration levels provides a direct measure of the method's accuracy across its intended range.

A well-designed inter-laboratory validation acts as a self-validating system. If the pre-defined acceptance criteria are met, it provides a high degree of confidence that the analytical method is transferable and will yield reliable results in different laboratory environments.

Authoritative Grounding and Comprehensive References

The principles and procedures outlined in this guide are based on internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, including the parameters that should be investigated for various types of analytical methods.[9][10] The ICH Q14 guideline on analytical procedure development further emphasizes a lifecycle approach to method management, which includes considerations for method transfer.[5]

The following diagram illustrates the relationship between the key validation parameters as defined by ICH.

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range Robustness Robustness Robustness->Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of Key Analytical Method Validation Parameters.

Conclusion

The inter-laboratory validation of analytical methods for pyrazole compounds is a critical component of drug development and manufacturing. A well-planned and executed validation study, guided by international regulatory standards, ensures the reliability and consistency of analytical data across different sites. By adopting a systematic approach that includes comprehensive documentation, thorough training, and a robust comparative study, pharmaceutical organizations can establish a high degree of confidence in their analytical methods, ultimately contributing to the quality and safety of their products.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy. (n.d.). Research Journal of Pharmacy and Technology.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • INTERMEDIATE PRECISION DETERMINATION AT VALIDATION OF METHODS IN PHARMACY. (n.d.).
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. (2024).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.).
  • Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method. (2025).
  • A stability-indicating HPLC method to determine Celecoxib in capsule formul
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
  • Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager.
  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. (2023). PubMed.
  • Trends in inter-laboratory method valid
  • Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. (2016). Research and Reviews.
  • Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.).
  • Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS. (n.d.). Analytical Methods (RSC Publishing).
  • Celecoxib Identification Methods. (n.d.).
  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. (2024).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library.
  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024).
  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. (2025).
  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2026).

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 1-Isopentyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Isopentyl-1H-pyrazol-4-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice.

The Foundation of Safe Disposal: Hazard Assessment

Understanding why a substance requires special handling is the first step toward ensuring compliance and safety. The disposal protocol for 1-Isopentyl-1H-pyrazol-4-ol is dictated by the hazard profile of the pyrazole chemical class. While this specific compound has not been fully investigated, related pyrazoles exhibit a range of health and environmental risks.[2] Adopting a "worst-case" scenario from this data ensures the highest margin of safety.[1]

Table 1: Inferred Hazard Profile of 1-Isopentyl-1H-pyrazol-4-ol Based on Analogous Compounds

Hazard CategoryFinding from Structurally Similar PyrazolesPotential Implication for DisposalAuthoritative Source
Acute Oral Toxicity Harmful if swallowed.Must be disposed of as toxic chemical waste; never via drain or municipal trash.[2][3]
Skin Irritation Causes skin irritation (Category 2).Requires use of nitrile gloves during handling and disposal; contaminated PPE must be disposed of as hazardous waste.[2][4]
Eye Irritation Causes serious eye irritation or damage (Category 2).Mandates use of chemical safety goggles; underscores the need to avoid splashes during waste consolidation.[4][5]
Respiratory Irritation May cause respiratory irritation.Handling and waste packaging should be performed in a well-ventilated area or chemical fume hood.[2]
Environmental Hazards Some pyrazoles are harmful to aquatic life with long-lasting effects.Prohibits any form of environmental release, including sewer disposal.[5][6][7][5]

Based on this profile, 1-Isopentyl-1H-pyrazol-4-ol must be managed as hazardous chemical waste .

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to ensure that all waste streams containing 1-Isopentyl-1H-pyrazol-4-ol are handled safely and in compliance with general laboratory standards.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the causality is clear: direct contact poses a health risk. Therefore, creating a physical barrier is non-negotiable.

  • Primary Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear standard nitrile laboratory gloves. If a splash occurs, change gloves immediately.[1]

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Segregation and Characterization

The principle of waste segregation is to prevent unintended and potentially dangerous chemical reactions.

  • Designate a Waste Stream: Dedicate a specific waste container solely for 1-Isopentyl-1H-pyrazol-4-ol and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids, oxidizers) unless explicitly directed by your EHS department.[1][8] Pyrazoles are known to be incompatible with acids.[2][9]

Step 3: Containment and Labeling

Proper containment and labeling are critical for safety, regulatory compliance, and communication to waste handlers. All waste containers must be kept closed except when adding waste.[7][8]

  • Solid Waste (Pure compound, contaminated powders):

    • Collect in a robust, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).

    • Ensure the container is clearly labeled.

  • Liquid Waste (Solutions containing the compound):

    • Collect in a compatible, leak-proof container with a screw-top cap (e.g., a solvent bottle).

    • Fill the container to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[9]

    • Store the liquid waste container within a larger, non-breakable secondary containment bin to mitigate leaks or spills.[10]

  • Contaminated Laboratory Materials (Gloves, weigh boats, pipette tips):

    • Collect these items in a designated, labeled plastic bag or lined container.[11][12]

    • Ensure no free-flowing liquids are present with the solid waste.

  • Labeling Protocol: Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[8]

    • The full chemical name: "1-Isopentyl-1H-pyrazol-4-ol " (and any other components in a mixture, with percentages)[8]

    • The associated hazards: "Toxic, Irritant "[8]

    • The date accumulation started.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Labs must designate a specific SAA for storing hazardous waste.[8] This ensures the waste is managed safely before EHS collection.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory staff.

  • Conditions: Store the waste containers away from heat sources, direct sunlight, and high-traffic areas.[6] Do not store containers in fume hoods where they can interfere with airflow or near sink drains.[7]

Step 5: Managing Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular trash.

  • Empty the container as thoroughly as possible.

  • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[10]

  • For highly toxic materials, the first three rinses must be collected as hazardous waste.[10] Given the "harmful if swallowed" classification, collecting the first rinse is the minimum required practice.

  • After rinsing, allow the container to air-dry in a fume hood. Deface the original label before disposal in the appropriate lab glass or plastic recycling bin.

Step 6: Final Disposal

Under no circumstances should this chemical waste be disposed of via the sanitary sewer or as regular trash.[6][7]

  • Once a waste container is full or waste is no longer being generated, seal it securely.

  • Complete a chemical waste collection request form as required by your institution's EHS department.

  • EHS will then arrange for collection by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for 1-Isopentyl-1H-pyrazol-4-ol.

DisposalWorkflow Disposal Workflow for 1-Isopentyl-1H-pyrazol-4-ol cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Final Steps Start Identify Waste Containing 1-Isopentyl-1H-pyrazol-4-ol Assess Assess Hazards: - Toxic - Irritant - Potential Ecotox Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE SelectContainer Select Compatible Waste Container PPE->SelectContainer LabelContainer Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date SelectContainer->LabelContainer AddWaste Add Waste to Container (Keep Closed When Not in Use) LabelContainer->AddWaste StoreSAA Store in Designated Satellite Accumulation Area (SAA) ContainerFull Is Container Full or Waste No Longer Generated? StoreSAA->ContainerFull ContainerFull->AddWaste No RequestPickup Seal Container & Request EHS Waste Pickup ContainerFull->RequestPickup Yes End Disposal by Licensed Waste Contractor RequestPickup->End

Caption: Decision workflow for the safe disposal of 1-Isopentyl-1H-pyrazol-4-ol.

Conclusion: A Culture of Safety

The responsible management of chemical waste like 1-Isopentyl-1H-pyrazol-4-ol is a fundamental duty of every laboratory professional. By understanding the potential hazards, adhering to a rigorous disposal protocol, and partnering with your institution's EHS department, you contribute to a safe research environment and protect our shared ecosystem. When in doubt, always err on the side of caution: treat the waste as hazardous and seek expert guidance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet for 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • ASTM D4447 - Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.